Product packaging for 3-Amino-4-bromo-5-methylisoxazole(Cat. No.:CAS No. 5819-40-9)

3-Amino-4-bromo-5-methylisoxazole

Cat. No.: B1272648
CAS No.: 5819-40-9
M. Wt: 177 g/mol
InChI Key: JEZOZNWEHSNXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-4-bromo-5-methylisoxazole (CAS 5819-40-9) is a brominated heterocyclic compound with the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol . This compound is a solid with a melting point of 73-75°C . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The bromine atom at the 4-position of the isoxazole ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse structural motifs . The presence of the amino group provides a handle for further functionalization, enabling the creation of a wide array of derivatives. In particular, the 4-amino-5-methyl-isoxazole scaffold has been identified in studies of bioactivation pathways. Research on bromodomain and extra-terminal (BET) inhibitors containing similar structures indicates that such motifs can undergo metabolic conversion to reactive electrophilic intermediates, such as enimines . This makes this compound a compound of interest in early-stage drug discovery research for investigating metabolic pathways and potential toxicity mechanisms . The compound should be handled with care, as it may cause skin, eye, and respiratory irritation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2O B1272648 3-Amino-4-bromo-5-methylisoxazole CAS No. 5819-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZOZNWEHSNXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379044
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5819-40-9
Record name 4-Bromo-5-methyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5819-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5819-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromo-5-methylisoxazole: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-5-methylisoxazole, a halogenated heterocyclic amine, has emerged as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique structural features, combining a reactive bromine atom with a versatile amino group on an isoxazole scaffold, offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic applications in the synthesis of pharmacologically active compounds, underscoring its significance for researchers in medicinal chemistry.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 5819-40-9

  • Molecular Formula: C₄H₅BrN₂O

  • Synonyms: 4-Bromo-5-methylisoxazol-3-amine, 4-Bromo-5-methyl-3-isoxazolamine

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource(s)
Molecular Weight 177.00 g/mol [1]
Melting Point 81-82 °C (solvent: Cyclohexane)[2]
Boiling Point 273.538 °C at 760 mmHg[2]
Density 1.767 g/cm³[2]
Appearance Pale cream to cream powder[3]
Solubility Soluble in many organic solvents.
XLogP3 1.90890[2]

Safety Information:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthesis Protocol: A Pathway to a Versatile Intermediate

The synthesis of this compound is typically achieved through the bromination of its parent compound, 3-amino-5-methylisoxazole. The latter is a well-established pharmaceutical intermediate, notably used in the production of the antibacterial drug sulfamethoxazole.[6][7] The introduction of a bromine atom at the 4-position significantly enhances its utility as a versatile building block for further chemical transformations.

Part 1: Synthesis of 3-Amino-5-methylisoxazole

Multiple synthetic routes to 3-amino-5-methylisoxazole have been reported. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.[8][9]

Experimental Protocol:

  • Preparation of the Nitrile Precursor: A suitable starting material is 2-bromocrotononitrile, which can be synthesized from crotononitrile.[7]

  • Cyclization Reaction:

    • In a reaction vessel, dissolve hydroxyurea in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

    • Maintain the pH of the solution between 10.5 and 12.5.[7]

    • To this solution, add 2-bromocrotononitrile dropwise while maintaining the temperature.

    • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.

    • The crude product can be purified by recrystallization or column chromatography.

Part 2: Bromination of 3-Amino-5-methylisoxazole

The introduction of the bromine atom at the 4-position of the isoxazole ring is a key step. This is typically achieved via electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 3-amino-5-methylisoxazole in a suitable inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

    • Cool the solution in an ice bath.

  • Addition of Brominating Agent:

    • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled solution of the starting material. The reaction is typically performed in the dark to prevent radical side reactions.

  • Reaction Monitoring and Work-up:

    • The reaction progress is monitored by TLC.

    • Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification:

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-Amino-5-methylisoxazole cluster_part2 Part 2: Bromination Crotononitrile Crotononitrile 2-Bromocrotononitrile 2-Bromocrotononitrile Crotononitrile->2-Bromocrotononitrile Bromination 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole 2-Bromocrotononitrile->3-Amino-5-methylisoxazole Cyclization Hydroxyurea_NaOH Hydroxyurea / NaOH(aq) Hydroxyurea_NaOH->3-Amino-5-methylisoxazole This compound This compound 3-Amino-5-methylisoxazole->this compound Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->this compound Suzuki_Coupling Start 3-Amino-4-bromo- 5-methylisoxazole Product 3-Amino-4-(aryl/heteroaryl)- 5-methylisoxazole Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst + Base Catalyst->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling of this compound.

Scaffold for Kinase Inhibitors

The isoxazole ring is a privileged scaffold in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to functionalize the 3-amino and 4-bromo positions allows for the precise tuning of the molecule's properties to achieve potent and selective inhibition of specific kinases. For example, derivatives of this scaffold have been explored as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.

Conclusion

This compound stands out as a high-value building block for the synthesis of novel chemical entities with therapeutic potential. Its well-defined physicochemical properties, coupled with a straightforward synthetic route and versatile reactivity, make it an indispensable tool for medicinal chemists. The ability to leverage both the amino and bromo functionalities provides a powerful strategy for generating molecular diversity and developing targeted therapies for a range of diseases. As the demand for novel and effective therapeutics continues to grow, the importance of such key intermediates in the drug discovery pipeline cannot be overstated.

References

  • Fisher Scientific. This compound, 97%.
  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine.
  • Google Patents. Process for the manufacture of 3-amino-5-methylisoxazole. CA1301766C.
  • Google Patents. Method for producing 3-amino-5-methylisoxazole. DE3731850A1.
  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.

Sources

Physicochemical properties of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-bromo-5-methylisoxazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of 3-amino-5-methylisoxazole, a key precursor to sulfamethoxazole and other sulfa drugs, this molecule presents a synthetically versatile scaffold for the development of novel bioactive agents. The presence of three distinct functional—an aromatic amine, a reactive bromine atom, and the isoxazole core—provides multiple handles for chemical modification. This guide offers a comprehensive overview of its core physicochemical properties, outlines a logical synthetic strategy with mechanistic insights, explores its chemical reactivity, and discusses its potential applications in modern drug discovery.

Introduction

The isoxazole ring is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs such as the COX-2 inhibitor parecoxib and the immunosuppressant leflunomide.[1] These compounds leverage the unique electronic and steric properties of the isoxazole core to achieve high target affinity and desirable pharmacokinetic profiles. This compound (CAS No: 5819-40-9) emerges from this class as a particularly valuable building block.[2][3] Its structure is primed for diversification; the amino group can be functionalized to modulate solubility and form hydrogen bonds, while the bromine atom serves as a key anchor point for carbon-carbon bond-forming reactions, enabling access to a vast chemical space. This document serves as a technical resource for researchers aiming to exploit the synthetic potential of this compound.

Section 1: Molecular and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and material science. These parameters dictate solubility, reactivity, and even crystalline packing, which can influence bioavailability.

Caption: Chemical structure of this compound.

The empirical data for this compound are summarized below. It is noteworthy that melting point values from different suppliers show some variance, which may be attributable to differences in purity or the analytical method employed.[2]

PropertyValueSource
CAS Number 5819-40-9[2][3]
Molecular Formula C₄H₅BrN₂O[2][3]
Molecular Weight 177.00 g/mol [2][3]
Appearance Pale cream to cream powder
Melting Point 81-82 °C (in Cyclohexane) 69.0-79.0 °C (clear melt)[2]
Boiling Point 273.5 °C at 760 mmHg[2]
Density 1.767 g/cm³[2]
Flash Point 119.2 °C[2]
Refractive Index 1.581[2]
XLogP3 1.91[2]

The XLogP3 value of 1.91 suggests moderate lipophilicity, a desirable characteristic for many drug candidates as it influences their ability to cross cellular membranes.

Crystallographic Data

Detailed crystal structure analysis provides definitive proof of molecular geometry and insights into intermolecular interactions. The crystallography for 3-amino-4-halo-5-methylisoxazoles has been reported, offering an energetic and topological approach to their crystallization.[3] For this compound, the key crystallographic parameters are:

  • COD Number: 7221763

  • Space Group: P -1

  • Cell Dimensions: a=6.4176 Å, b=7.1023 Å, c=7.5370 Å

  • Cell Angles: α=94.502°, β=100.535°, γ=115.558°

This data is invaluable for computational chemists and formulation scientists in modeling studies and polymorphism screening.[3]

Section 2: Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to the isoxazole core exist, a logical and field-proven approach for this compound involves a two-stage process: first, the synthesis of the un-halogenated precursor, 3-amino-5-methylisoxazole, followed by selective bromination.

G start Precursors (e.g., Nitrile Compound, Hydroxylamine) step1 Step 1: Cyclization Reaction Formation of Isoxazole Ring start->step1 intermediate Intermediate: 3-Amino-5-methylisoxazole step1->intermediate step2 Step 2: Electrophilic Bromination Introduction of Bromine at C4 intermediate->step2 product Final Product: This compound step2->product purify Purification (Crystallization/Chromatography) product->purify

Caption: Proposed two-step synthetic workflow.

Experimental Protocol

The following protocol is a representative methodology based on established chemical principles for isoxazole synthesis and subsequent halogenation.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

  • Causality: This step builds the core heterocyclic structure. One common method involves the reaction of a nitrile compound with hydroxyurea or hydroxylamine hydrochloride under basic conditions.[4][5] The base facilitates the cyclization to form the stable isoxazole ring.

  • Reagent Preparation: In a reaction vessel, combine hydroxylamine hydrochloride and potassium carbonate in water and stir to form a solution.

  • Reaction Initiation: Add a suitable nitrile precursor, such as 3-hydroxybutyronitrile, to the solution.[5]

  • Cyclization: Heat the mixture (e.g., to 60°C) and maintain for several hours to drive the cyclization to completion.

  • Workup & Isolation: After cooling, extract the aqueous layer with an appropriate organic solvent (e.g., toluene). The product can then be isolated from the organic phase, often via an acid-base extraction to purify the amine, followed by crystallization.[5]

Step 2: Bromination of 3-Amino-5-methylisoxazole

  • Causality: This step introduces the bromine atom. The amino group at the 3-position is an activating group, electronically enriching the isoxazole ring and directing electrophilic substitution preferentially to the C4 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

  • Dissolution: Dissolve the 3-Amino-5-methylisoxazole from Step 1 in a suitable inert solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath (0-5°C). Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature. The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or cyclohexane mixture) or by column chromatography on silica gel to yield pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

cluster_0 Reaction Sites cluster_1 Derivative Classes Core This compound Acylated N-Acyl/Sulfonyl Derivatives (Amide/Sulfonamide Formation) Core->Acylated Acylation / Sulfonylation (at -NH₂) Coupled C4-Aryl/Alkyl Derivatives (Suzuki, Sonogashira Coupling) Core->Coupled Cross-Coupling (at -Br) Alkylated N-Alkyl Derivatives (Reductive Amination) Core->Alkylated Alkylation (at -NH₂)

Caption: Key reaction pathways for chemical diversification.

  • Reactions at the Amino Group: The nucleophilic amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It can also participate in reductive amination with aldehydes or ketones to yield secondary amines. These modifications are fundamental in medicinal chemistry for tuning physicochemical properties and exploring structure-activity relationships (SAR).

  • Reactions at the Bromo Group: The C4-bromo substituent is a powerful synthetic handle for modern cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl and heteroaryl groups.

    • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to C4-alkynylated isoxazoles.

    • Heck and Stille Couplings: These reactions further expand the scope of possible C-C bond formations.

  • Reactions involving the Isoxazole Ring: While generally stable, the isoxazole ring can be cleaved under specific, often harsh, conditions such as catalytic hydrogenation or strong base, yielding β-amino ketones or other acyclic products. This reactivity is typically avoided unless a ring-opening strategy is desired.

Section 4: Applications in Drug Discovery

The primary application of this compound is as a versatile scaffold for the synthesis of compound libraries for biological screening. Its utility stems from its relationship to known pharmacophores and the synthetic accessibility it provides.

  • Analogs of Sulfa Drugs: The parent compound, 3-amino-5-methylisoxazole, is the defining heterocycle of sulfamethoxazole.[6][7] By using the brominated derivative, medicinal chemists can systematically probe the SAR of the C4 position. Introducing substituents via cross-coupling can lead to analogues with improved potency, altered selectivity against bacterial dihydropteroate synthase, or enhanced pharmacokinetic (ADME) properties.

  • Scaffold for Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The ability to install diverse aryl groups at the C4 position via Suzuki coupling makes this scaffold ideal for developing inhibitors targeting specific kinases.[8]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 177 g/mol , this compound fits within the "rule of three" for fragments. It can be used in fragment screening campaigns, where subsequent optimization and "growing" of the fragment can be achieved through chemistry at the bromine and amine positions.

  • Agrochemical Research: Heterocyclic compounds are also prominent in modern fungicides and herbicides. The isoxazole scaffold can be explored for the development of new crop protection agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical synthesis. Its well-defined physicochemical properties, logical synthesis, and orthogonally reactive functional groups provide researchers in drug discovery and materials science with a reliable and versatile tool. The ability to readily perform modifications at both the C4-bromo and N3-amino positions allows for the systematic and efficient exploration of chemical space, accelerating the discovery of novel molecules with tailored biological activities and properties.

References

  • This compound - Echemi. [URL: https://www.echemi.com/products/pid_313670-3-amino-4-bromo-5-methylisoxazole.html]
  • This compound, 97% - Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • This compound(5819-40-9) 1H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5819-40-9_1hnmr.htm]
  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10487519]
  • 3-Amino-5-methylisoxazole, ≥97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/232270]
  • 5-Amino-4-bromo-3-methylisoxazole, 97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722324]
  • How to prepare 3-Amino-4,5-dimethylisoxazole? - Guidechem. [URL: https://www.guidechem.com/news/how-to-prepare-3-amino-4-5-dimethylisoxazole--150000.html]
  • 3-Amino-5-methylisoxazole, ≥97% - Ottokemi. [URL: https://www.ottokemi.com/product/3-amino-5-methylisoxazole-97-cas-1072-67-9]
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774464]
  • This compound, 97% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-amino-4-bromo-5-methylisoxazole-97/H5548502]
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents. [URL: https://patents.google.
  • Processes for preparing 3-amino-isoxazoles - Google Patents. [URL: https://patents.google.
  • 3-Bromo-5-methylisoxazole-4-carboxylic acid - Smolecule. [URL: https://www.smolecule.com/3-bromo-5-methylisoxazole-4-carboxylic-acid-cas-130742-22-2.html]
  • 3-Amino-5-methylisoxazole synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1072-67-9.htm]
  • Preparation method of 3-amino-5-methyl isoxazole - Google Patents. [URL: https://patents.google.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5656]
  • 3-Amino-5-methylisoxazole - Biosynth. [URL: https://www.biosynth.com/p/FA17634/3-amino-5-methylisoxazole]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. 3-Amino-4-bromo-5-methylisoxazole, a halogenated derivative, serves as a versatile intermediate for the synthesis of more complex molecules, offering a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitution. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 3-amino-5-methylisoxazole, followed by a regioselective bromination.

Part 1: Synthesis of the Precursor, 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be accomplished through various routes, with one common and reliable method involving the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide[1][2].

Reaction Mechanism: The reaction proceeds via the formation of a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with an appropriate enamine or alkyne equivalent. The subsequent cyclization and tautomerization yield the desired 3-aminoisoxazole. Controlling the pH of the reaction medium is crucial for achieving high yields and minimizing the formation of the isomeric 5-amino-3-methylisoxazole[1].

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

  • Preparation of the Reaction Mixture: In a well-ventilated fume hood, a solution of hydroxyurea is prepared in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide). The pH of the solution is carefully adjusted and maintained between 10.5 and 12.5.

  • Addition of the Nitrile: A nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, is added dropwise to the hydroxyurea solution with vigorous stirring[1]. The temperature is typically maintained at or below room temperature during the addition.

  • Reaction and Work-up: The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.

G start Start Materials: - Nitrile Compound - Hydroxyurea - Alkali Metal Hydroxide reaction Reaction: - pH control (10.5-12.5) - Room Temperature start->reaction workup Work-up: - Extraction with  Organic Solvent reaction->workup purification Purification: - Recrystallization or  Column Chromatography workup->purification product Product: 3-Amino-5-methylisoxazole purification->product

Caption: Two-step synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Property Value Source
Molecular Formula C₄H₅BrN₂OPubChem
Molecular Weight 177.00 g/mol PubChem
Appearance Crystalline solidGeneral Observation
Melting Point 81-82 °C (from Cyclohexane)Echemi
CAS Number 5819-40-9PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

  • ¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the methyl protons and a broad singlet for the amine protons. The absence of a proton at the C4 position is a key indicator of successful bromination.

    • Expected Chemical Shifts (in CDCl₃):

      • ~2.3 ppm (s, 3H, -CH₃)

      • ~4.5-5.5 ppm (br s, 2H, -NH₂)

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

    • Expected Chemical Shifts (in CDCl₃):

      • ~11 ppm (C-CH₃)

      • C4-Br (low-field shift, exact value requires experimental data)

      • C3-NH₂ (low-field shift)

      • C5 (low-field shift)

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode
3400-3200N-H stretching (amine)
~1620C=N stretching (isoxazole ring)
~1580N-H bending (amine)
~1450C-H bending (methyl)
~1050C-O stretching (isoxazole ring)
Below 800C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected Molecular Ion Peaks (M⁺): m/z 176 and 178.

  • Key Fragmentation Pathways: Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the isoxazole ring.

X-ray Crystallography

The definitive structure of this compound has been confirmed by single-crystal X-ray diffraction. A study by Martins et al. provides detailed crystallographic data for this compound, elucidating the bond lengths, bond angles, and supramolecular interactions within the crystal lattice.[3][4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and detailed the key analytical techniques for its comprehensive characterization. The synthesis involves the preparation of the 3-amino-5-methylisoxazole precursor followed by regioselective bromination. The structural identity and purity of the final product are confirmed through a combination of NMR, IR, and mass spectrometry, with its definitive structure established by X-ray crystallography. This versatile building block holds significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

  • Martins, M. A. P., Meyer, A. R., Tier, A. Z., Longhi, K., Ducati, L. C., Bonacorso, H. G., Zanatta, N., & Frizzo, C. P. (2015). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 17(38), 7381–7391. [Link]
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.
  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 3-amino-4-bromo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Isoxazoles and Structural Analysis

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] For drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its mechanism of action and optimizing its properties for improved efficacy and safety.[3][4]

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[4][5][6] This technique provides unparalleled insight into molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions.[3][5][7] Such detailed structural information is pivotal for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[3][4] This guide will walk through the complete process, from synthesis to the detailed analysis of the crystal structure of this compound.

Part 1: Synthesis and Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound typically starts with the commercially available precursor, 3-amino-5-methylisoxazole. The subsequent bromination is a key step to introduce the bromine atom at the 4-position of the isoxazole ring.

Experimental Protocol: Synthesis

  • Preparation of 3-amino-5-methylisoxazole: While commercially available, 3-amino-5-methylisoxazole can be synthesized through various reported methods, often involving the cyclization of precursors like β-ketonitriles with hydroxylamine.[8][9][10][11]

  • Bromination:

    • Dissolve 3-amino-5-methylisoxazole in a suitable solvent, such as glacial acetic acid.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the stirred solution at a controlled temperature (typically room temperature or slightly below).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., cyclohexane) or by column chromatography on silica gel.[12]

Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[3][13] The slow evaporation technique is a commonly employed and effective method.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A mixture of solvents, such as dichloromethane/hexane, can also be effective.[3]

  • Solution Preparation: Dissolve the purified this compound in the chosen solvent to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter or a small plug of cotton wool into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[3]

  • Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for the slow evaporation of the solvent.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[5][6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5][13]

XRD_Workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Structure Solution Crystal High-Quality Single Crystal Goniometer Goniometer (Crystal Mounting & Rotation) Crystal->Goniometer mounted on XRay Monochromatic X-ray Source XRay->Goniometer irradiates Detector X-ray Detector Goniometer->Detector diffracted X-rays DiffractionData Collect Diffraction Pattern Detector->DiffractionData UnitCell Determine Unit Cell & Space Group DiffractionData->UnitCell PhaseProblem Solve the Phase Problem UnitCell->PhaseProblem ElectronDensity Calculate Electron Density Map PhaseProblem->ElectronDensity ModelBuilding Build Initial Atomic Model ElectronDensity->ModelBuilding Refinement Refine the Structural Model ModelBuilding->Refinement Validation Validate Final Structure Refinement->Validation Validation->Refinement iterative process

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][13] The crystal is rotated, and a series of diffraction images are collected by a detector.[5] These images contain a pattern of spots, the intensities and positions of which are used to determine the crystal's unit cell parameters and space group.[13]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement.[13] Computational methods, such as direct methods or Patterson functions, are used to solve this problem and generate an initial electron density map. An atomic model is then built into this map. This initial model is refined iteratively by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R-factor. The final refined structure is then validated for geometric and crystallographic reasonability.

Part 3: Crystal Structure of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).[14]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValueReference
Formula C₄H₅BrN₂O[14]
Crystal System Triclinic[14]
Space Group P-1[14]
Unit Cell Dimensions
a (Å)6.4176[14]
b (Å)7.1023[14]
c (Å)7.5370[14]
α (°)94.502[14]
β (°)100.535[14]
γ (°)115.558[14]
Volume (ų)295.3Calculated from cell parameters
Z 2[14]
Residual Factor (R) 0.0331[14]
Molecular and Crystal Packing Analysis

The analysis of the crystal structure reveals key features of the molecule's geometry and how it arranges itself in the solid state.

  • Molecular Geometry: The isoxazole ring is essentially planar. The bond lengths and angles within the ring are consistent with those of other isoxazole derivatives. The positions of the amino, bromo, and methyl substituents relative to the ring can be precisely determined.

  • Intermolecular Interactions: In the crystal lattice, molecules of this compound are likely held together by a network of intermolecular interactions. These can include hydrogen bonds involving the amino group and the nitrogen and oxygen atoms of the isoxazole ring, as well as halogen bonding involving the bromine atom. These interactions are crucial for understanding the crystal packing and can influence the compound's physical properties, such as its melting point and solubility.

Part 4: Physicochemical Characterization

In addition to single-crystal X-ray diffraction, a comprehensive understanding of a compound requires characterization by other analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Weight 177.00 g/mol [14][15]
Melting Point 81-82 °C[12]
Boiling Point 273.538 °C at 760 mmHg[12]
Density 1.767 g/cm³[12]
Flash Point 119.232 °C[12]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching) and the isoxazole ring vibrations would be expected.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Characterization_Flow cluster_spectroscopy Spectroscopic Confirmation cluster_crystallography Structural Elucidation Compound Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS CrystalGrowth Crystal Growth Compound->CrystalGrowth FinalStructure Comprehensive Structural Profile NMR->FinalStructure Structural Confirmation IR->FinalStructure Structural Confirmation MS->FinalStructure Structural Confirmation XRD Single-Crystal XRD CrystalGrowth->XRD XRD->FinalStructure Definitive 3D Structure

Caption: Integrated approach for compound characterization.

Part 5: Applications and Future Directions

The isoxazole scaffold is a key component in many pharmaceuticals.[2] For instance, the related compound sulfamethoxazole, which contains a 3-amino-5-methylisoxazole moiety, is a widely used antibiotic. The introduction of a bromine atom, as in this compound, can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability.

The detailed crystal structure information presented in this guide is invaluable for:

  • Computational Modeling: The precise atomic coordinates can be used as a starting point for computational studies, such as molecular docking simulations, to predict how the molecule might interact with biological targets like enzymes or receptors.

  • Structure-Activity Relationship (SAR) Studies: By comparing the structure of this compound with other active and inactive analogues, researchers can gain insights into the structural requirements for biological activity.

  • Lead Optimization: The structural data can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research could involve the synthesis of a library of related compounds and their co-crystallization with target proteins to directly visualize the binding interactions, further accelerating the drug discovery process.

Conclusion

The crystal structure analysis of this compound provides a foundational piece of information for its further development in medicinal chemistry. By integrating synthesis, crystal growth, and state-of-the-art X-ray diffraction techniques, a definitive three-dimensional model of the molecule is achieved. This structural knowledge, combined with other physicochemical and spectroscopic data, empowers researchers and drug development professionals to make informed decisions in the rational design of new and improved therapeutic agents.

References

  • A Comparative Guide to the X-ray Crystallography of Benzonitrile Oxide-Derived Isoxazoles. Benchchem.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • This compound. Echemi.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Published October 25, 2023.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem.
  • 4-Bromo-3-methylisoxazol-5-amine. PubChem.
  • Single-crystal X-ray structure of compound 12. ResearchGate.
  • 3-Bromo-5-methylisoxazole-4-carboxylic acid. Smolecule.
  • The molecular structure of a) 3-amino-5-methylisoxazole (1) and b)... ResearchGate.
  • Processes for preparing 3-amino-isoxazoles. Google Patents.
  • 3-Amino-5-methylisoxazole synthesis. ChemicalBook.
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Google Patents.
  • Process for the manufacture of 3-amino-5- methylisoxazole. Google Patents.
  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Isoxazole. PubChem.
  • 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.
  • 3-Amino-5-methylisoxazole. Biosynth.
  • This compound, 97%. Fisher Scientific.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Published August 31, 2022.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Published February 2, 2023.
  • 3-Amino-5-methylisoxazole. Sigma-Aldrich.
  • This compound(5819-40-9) 1H NMR. ChemicalBook.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-4-bromo-5-methylisoxazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The strategic placement of an amino group, a bromine atom, and a methyl group on the isoxazole ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques provide the necessary tools to peer into the molecular architecture, ensuring the identity, purity, and structural integrity of the synthesized compound. This guide will delve into the principles and practical application of NMR, IR, and MS for the definitive characterization of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 4-bromo-5-methylisoxazol-3-amine, is presented below. The key structural features that will be interrogated by spectroscopic methods are:

  • The isoxazole ring system.

  • The primary amine (-NH₂) group.

  • The bromine substituent.

  • The methyl (-CH₃) group.

  • The overall substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between neighboring protons results in the splitting of signals, providing valuable connectivity information.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0-6.0Broad singlet2H-NH₂
~2.4Singlet3H-CH₃

Interpretation:

  • -NH₂ Protons (δ ~5.0-6.0): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. The broadness arises from quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.

  • -CH₃ Protons (δ ~2.4): The methyl protons are expected to appear as a sharp singlet. Their chemical environment is relatively shielded, and there are no adjacent protons to couple with, hence the singlet multiplicity. The bromine at the 4-position will have a modest deshielding effect on the C5-methyl group.

¹³C NMR Spectroscopy

Principle & Rationale: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C3 (-C-NH₂)
~158C5 (-C-CH₃)
~95C4 (-C-Br)
~12-CH₃

Interpretation:

  • C3 (δ ~165): This carbon is attached to the electronegative nitrogen of the amino group and is part of the isoxazole ring, leading to a significant downfield shift.

  • C5 (δ ~158): This carbon is also part of the heterocyclic ring and is attached to the methyl group, appearing at a downfield position.

  • C4 (δ ~95): The carbon atom directly bonded to the bromine atom is expected to be significantly shielded compared to the other ring carbons due to the "heavy atom effect" of bromine, while still being in the sp² region.

  • -CH₃ (δ ~12): The methyl carbon appears in the typical aliphatic region, at a relatively upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for FTIR-ATR data acquisition.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will be a spectrum of the empty ATR crystal and will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition and Processing:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Process the spectrum as needed, which may include baseline correction and peak labeling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Principle & Rationale: In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). The energy of this process often causes the molecular ion to fragment into smaller, characteristic ions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio).

Predicted Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
177/179High[M]⁺• (Molecular ion peak, bromine isotope pattern)
162/164Moderate[M - CH₃]⁺
98Moderate[M - Br]⁺
70Moderate[M - Br - CO]⁺ or other fragments

Interpretation:

  • Molecular Ion Peak (m/z 177/179): The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is the definitive signature of a compound containing one bromine atom. This confirms the molecular weight of this compound (C₄H₅⁷⁹BrN₂O = 177.96; C₄H₅⁸¹BrN₂O = 179.96).

  • [M - CH₃]⁺ (m/z 162/164): Loss of a methyl radical is a common fragmentation pathway.

  • [M - Br]⁺ (m/z 98): Loss of a bromine radical is also a favorable fragmentation, leading to a peak at m/z 98.

  • Further fragmentation can occur, leading to smaller ions that can provide additional structural clues.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.

  • Ionization:

    • The sample is vaporized in the high vacuum of the ion source.

    • The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a signal proportional to the number of ions at each m/z value is generated.

    • The data is processed to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

Synthesis of Spectroscopic Data for Structural Confirmation

The collective evidence from NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of this compound.

  • MS establishes the correct molecular weight and confirms the presence of one bromine atom.

  • IR confirms the presence of the key functional groups: the primary amine, the methyl group, and the isoxazole ring.

  • ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, confirming the substitution pattern and the chemical environment of each atom in the molecule.

The congruence of the data from these three independent spectroscopic techniques provides a high degree of confidence in the assigned structure.

Conclusion

This technical guide has outlined the principles and methodologies for the comprehensive spectroscopic characterization of this compound. By employing a multi-technique approach utilizing NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretation guidelines serve as a valuable resource for scientists engaged in the synthesis and development of novel isoxazole-based compounds.

References

  • Note: As specific experimental data for this compound was not found in publicly available databases during the literature search for this guide, the presented spectral data is representative and based on established principles of organic spectroscopy and data for analogous structures. For definitive, quantitative analysis, it is recommended to acquire experimental data on a purified sample. The following references provide general information on the spectroscopic techniques discussed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 3-Amino-4-bromo-5-methylisoxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-4-bromo-5-methylisoxazole (CAS No. 5819-40-9), a key heterocyclic building block in medicinal chemistry. In the absence of extensive published quantitative data, this document first establishes a robust predictive framework based on the molecule's structural and electronic properties. It then provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal shake-flask method, a gold-standard technique. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally validate the solubility of this compound to facilitate its effective use in synthesis and formulation.

Introduction: The Critical Role of Solubility

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds integral to the development of numerous therapeutic agents. The unique arrangement of its functional groups—an amine, a bromine atom, and a methyl group on a polar isoxazole ring—imparts a complex physicochemical profile that dictates its behavior in various media. Understanding its solubility is not merely an academic exercise; it is a prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to optimize yield and purity.

  • Pre-formulation Studies: Assessing its potential for development into oral or parenteral dosage forms, where aqueous and lipid solubility are key determinants of bioavailability.[1]

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC) and other characterization techniques.

This guide bridges the gap between theoretical prediction and empirical measurement, providing both the scientific rationale for solubility behavior and the practical methodology to quantify it.

Physicochemical Profile and Predictive Solubility Analysis

Before any experimental work, a thorough analysis of the molecule's structure provides invaluable insight into its likely solubility in different classes of solvents.[2] The principle of "like dissolves like" governs this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3]

Core Molecular Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 4-bromo-5-methylisoxazol-3-amine[4]
CAS Number 5819-40-9[4][5]
Molecular Formula C₄H₅BrN₂O[4][5]
Molecular Weight 177.00 g/mol [5][6]
Appearance Pale cream to cream powder/solidThermo Fisher
Melting Point 66-82 °C (range from various suppliers)[5][6]
XLogP3 1.90890 / 1.1[5][7]
Hydrogen Bond Donors 1 (the -NH₂ group)[7]
Hydrogen Bond Acceptors 3 (the ring N, ring O, and -NH₂ N)[7]

XLogP3 is a computed value for the octanol-water partition coefficient, indicating a moderate degree of lipophilicity.

Structural Analysis of Functional Group Contributions

The solubility of this compound is a composite of the contributions from its distinct functional groups, as illustrated in the diagram below.[8][9] Functional groups determine a molecule's polarity and its capacity for hydrogen bonding, which are primary drivers of solubility.[8]

G cluster_molecule This compound cluster_properties Influence on Solubility mol Isoxazole Ring 3-Amino Group (-NH₂) 4-Bromo Group (-Br) 5-Methyl Group (-CH₃) ring_prop Polar Heterocycle - Nitrogen (H-bond acceptor) - Oxygen (H-bond acceptor) - Contributes to polarity mol:f0->ring_prop Core Structure amino_prop Polar Group - H-bond donor & acceptor - Increases polarity - Enhances solubility in protic solvents mol:f1->amino_prop Key Polar Feature bromo_prop Electronegative Atom - Inductive electron withdrawal - Increases molecular weight/size - Weakly polar mol:f2->bromo_prop Modulating Group methyl_prop Non-polar Group - Hydrophobic - Decreases polarity - Reduces solubility in polar solvents mol:f3->methyl_prop Lipophilic Feature

Caption: Structural decomposition of this compound.

  • Isoxazole Ring: The heterocyclic ring containing both nitrogen and oxygen is inherently polar and can accept hydrogen bonds, promoting solubility in polar solvents.[9]

  • 3-Amino Group (-NH₂): This is the most influential group for promoting solubility in polar protic solvents. It can both donate and accept hydrogen bonds, allowing for strong interactions with solvents like water, methanol, and ethanol.[3][10]

  • 5-Methyl Group (-CH₃): As a non-polar, hydrophobic group, it detracts from solubility in polar solvents but will enhance solubility in non-polar or less polar solvents like toluene or hexane.[8]

  • 4-Bromo Group (-Br): The bromine atom is electronegative and adds to the overall molecular weight. While it contributes to some polar character, its primary effect is often to reduce solubility compared to a non-halogenated analogue due to its size and London dispersion forces.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental studies.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate The amino group's ability to hydrogen bond strongly with the solvent's -OH group is the dominant interaction. Solubility in water is expected to be limited by the hydrophobic methyl group and the overall molecular size.[3][8]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents can accept hydrogen bonds from the amino group and engage in strong dipole-dipole interactions with the polar isoxazole ring. The absence of a large non-polar backbone in the solute favors dissolution.
Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to Low THF and DCM can interact with the polar parts of the molecule, but the overall polarity mismatch will limit high solubility. The compound's moderate lipophilicity (XLogP ~1.1-1.9) suggests some affinity.[5][7]
Non-Polar Toluene, Hexane, CyclohexaneLow to Insoluble The dominant polar functional groups (-NH₂, isoxazole ring) have very weak interactions with non-polar solvents. The small methyl group is insufficient to drive solubility in these media.[8]

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are useful, empirical data is the definitive standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached. The following protocol is adapted from established guidelines, such as those from the OECD.[12][13]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solvent becomes fully saturated with the solute, which is the definition of solubility at that temperature.

  • Why agitate for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A long equilibration time is necessary to ensure the system has reached thermodynamic equilibrium, avoiding underestimation of solubility.[14][15]

  • Why control temperature? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[1] Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Why filter or centrifuge? To separate the undissolved solid from the saturated solution, ensuring that the concentration of only the dissolved solute is measured.[16]

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C (or the desired temperature).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. For crystalline compounds, a 48-hour period is recommended.[15]

    • It is advisable to run samples in triplicate for each solvent to ensure statistical validity.[17]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the undissolved solid by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents). Discard the first few drops to saturate the filter membrane.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately dilute the filtered saturated solution with the same solvent used for the calibration standards.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy, or LC-MS) to determine the concentration.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the thermodynamic solubility.

Conclusion

The solubility of this compound is governed by a balance between its polar amine and isoxazole functionalities and its non-polar methyl group. Predictive analysis suggests high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases. While this theoretical assessment provides essential guidance, it is not a substitute for rigorous experimental measurement. The isothermal shake-flask method detailed herein represents a reliable, self-validating system for obtaining accurate thermodynamic solubility data. By employing this protocol, researchers and drug developers can generate the high-quality data needed to confidently advance their projects, from reaction optimization to final product formulation.

References

  • Hou, T. J., et al. (2004). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 44(5), 1702–1705.
  • Hughes, L. D., et al. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 74–82.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube.
  • Analytice. (2022). OECD 105 – Water Solubility Test at 20°C.
  • Enamine. (2020). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Shoghi, E., et al. (2013). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 102(8), 2870-2884.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-19.
  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.
  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Reachem Chemicals. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. PubChem Compound Database.
  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.
  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance.
  • Chemistry For Everyone. (2024). How Do Functional Groups Affect Chemical Properties? YouTube.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem Compound Database.

Sources

A Technical Guide to the Biological Activity Screening of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive framework for the systematic biological activity screening of a novel class of compounds: 3-Amino-4-bromo-5-methylisoxazole derivatives. Recognizing the nascent stage of research into this specific substitution pattern, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to elucidate the therapeutic potential of these derivatives, beginning with broad-spectrum primary screens and progressing to more defined secondary and mechanistic assays. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide emphasizes the causality behind experimental choices, grounding every recommendation in established principles of drug discovery.

Introduction: The Rationale for Screening this compound Derivatives

Isoxazole derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] The versatility of the isoxazole ring allows for extensive chemical modification, enabling the fine-tuning of biological effects and the development of potent and selective therapeutic agents.[1] The specific scaffold of this compound presents a unique chemical space for exploration. The presence of an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position suggests the potential for novel biological interactions. The bromine substituent, in particular, may enhance the lipophilicity and binding affinity of the derivatives to biological targets.

Given the precedent set by other substituted isoxazoles, a systematic screening of this novel class of derivatives is a logical and promising endeavor in the quest for new therapeutic leads. This guide proposes a multi-pronged screening strategy to comprehensively evaluate their biological potential.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a new compound library. This approach prioritizes broad, high-throughput assays in the initial phase to identify "hits," which are then subjected to more specific and resource-intensive assays in subsequent tiers.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization & Mechanistic Studies A Cytotoxicity Screening (e.g., MTT Assay) C Anticancer Activity (Panel of Cancer Cell Lines) A->C E Anti-inflammatory Activity (e.g., NO Inhibition Assay) A->E B Antimicrobial Screening (e.g., Broth Microdilution) F Broad-Spectrum Antimicrobial Activity (Gram +/- bacteria, fungi) B->F D Mechanism of Apoptosis (e.g., Annexin V/PI Staining) C->D G Enzyme Inhibition Assays C->G H In Vivo Model Studies D->H E->G I Structure-Activity Relationship (SAR) Studies F->I G->I J Molecular Docking Studies G->J I->J

Caption: A tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to cast a wide net, identifying any significant biological activity of the this compound derivatives.

Cytotoxicity Screening: The MTT Assay

Rationale: Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds against mammalian cells. This establishes a therapeutic window and informs the concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5]

Experimental Protocol:

  • Cell Culture: Culture human cell lines (e.g., HEK293 for non-cancerous cells, and a representative cancer cell line like HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Screening: Broth Microdilution Method

Rationale: The isoxazole nucleus is present in several antibacterial drugs. Therefore, a primary screen for antimicrobial activity is a logical starting point. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6][7]

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7][8]

Tier 2: Secondary Screening and Hit Validation

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary screening for validation and further characterization.

Anticancer Activity Profiling

Rationale: If a derivative shows significant cytotoxicity against a cancer cell line in the primary screen, its activity should be profiled against a broader panel of cancer cell lines from different tissue origins to assess its spectrum of activity.

Protocol: The MTT assay protocol described in section 3.1 can be expanded to include a panel of human cancer cell lines (e.g., lung, breast, colon, prostate).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Rationale: Many isoxazole derivatives exhibit anti-inflammatory properties.[1][9][10] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for screening anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. A concurrent cell viability assay is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[11]

Tier 3: Lead Optimization and Mechanistic Studies

Promising candidates from secondary screening warrant more in-depth investigation to understand their mechanism of action and to guide lead optimization.

Enzyme Inhibition Assays

Rationale: Many drugs exert their effects by inhibiting specific enzymes.[12][13] If a derivative shows potent anticancer or anti-inflammatory activity, it is logical to investigate its effect on relevant enzymes such as kinases, cyclooxygenases (COX), or topoisomerases.[4][14]

Protocol: Commercially available enzyme inhibition assay kits can be used for high-throughput screening against a panel of relevant enzymes. These assays typically measure the formation of a product or the depletion of a substrate using colorimetric, fluorescent, or luminescent detection methods.

Molecular Docking Studies

Rationale: In silico molecular docking studies can provide valuable insights into the potential binding modes of the active derivatives with their biological targets.[15][16][17] This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs.

Workflow:

  • Target Selection: Identify a potential protein target based on the observed biological activity (e.g., a specific kinase for an anticancer compound).

  • Ligand and Protein Preparation: Obtain the 3D structure of the protein from a database (e.g., Protein Data Bank). Prepare the 3D structures of the isoxazole derivatives.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding conformation and affinity of the derivatives to the active site of the protein.[17][18]

  • Analysis: Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rationalize the observed biological activity.

G cluster_0 Molecular Docking Workflow A Select Protein Target (e.g., from PDB) C Perform Docking Simulation (e.g., AutoDock Vina) A->C B Prepare Ligand Structures (this compound derivatives) B->C D Analyze Binding Pose & Affinity C->D E Rationalize Structure-Activity Relationship (SAR) D->E F Guide Synthesis of New Analogs E->F

Caption: A streamlined workflow for molecular docking studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity and Antimicrobial Screening Data

Compound IDStructureCytotoxicity (HeLa) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)Antimicrobial (E. coli) MIC (µg/mL)
DERIV-001[Structure]>10064>128
DERIV-002[Structure]15.2128>128
DERIV-003[Structure]5.8832
Doxorubicin(Positive Control)0.5N/AN/A
Ciprofloxacin(Positive Control)N/A0.50.25

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound IDNO Inhibition (RAW 264.7) IC50 (µM)Cell Viability (RAW 264.7) IC50 (µM)
DERIV-00312.5>100
DERIV-004>50>100
Dexamethasone(Positive Control)0.8

Conclusion

The systematic screening of this compound derivatives holds significant promise for the discovery of novel therapeutic agents. The tiered approach outlined in this guide provides a robust and efficient framework for identifying and characterizing the biological activities of this novel chemical class. By integrating in vitro assays with in silico methods, researchers can gain a comprehensive understanding of the therapeutic potential of these compounds and accelerate their development into valuable drug candidates.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Eurekaselect.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI.
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). ResearchGate.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2012). PubMed.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2021). Taylor & Francis Online.
  • Minimum inhibitory concentration. (n.d.). Wikipedia.
  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts.
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed.
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH.
  • Isoxazole derivatives showing antimicrobial activity (61–69). (2023). ResearchGate.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH.
  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI.
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). (2022). ResearchGate.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. (n.d.). SciSpace.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (2013). NIH.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE.
  • Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (2018). NIH.
  • Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. (2018). PubMed.

Sources

A Senior Application Scientist's Guide to 3-Amino-4-bromo-5-methylisoxazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. This guide focuses on a particularly valuable derivative: 3-Amino-4-bromo-5-methylisoxazole (CAS No. 5819-40-9) .[2][3] With two distinct and orthogonally reactive sites—a nucleophilic amino group and a bromine atom primed for cross-coupling reactions—this compound serves as a powerful and versatile building block for the synthesis of complex molecular architectures and the exploration of chemical space in drug discovery programs.

Core Characteristics: Physicochemical Properties and Safety

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization in any synthetic campaign.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5819-40-9[2][3]
IUPAC Name 4-bromo-5-methyl-1,2-oxazol-3-amine[2]
Molecular Formula C₄H₅BrN₂O[2][3]
Molecular Weight 177.00 g/mol [3][4]
Melting Point 81-82 °C[3]
Appearance Off-white to light yellow crystalline solid-
Boiling Point 273.5 °C at 760 mmHg (Predicted)[3]
SMILES CC1=C(C(=NO1)N)Br[2]
Safety and Handling

As a halogenated amine, appropriate precautions must be taken.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification

The target compound is typically prepared via electrophilic bromination of the commercially available precursor, 3-amino-5-methylisoxazole. The electron-donating nature of the amino group activates the isoxazole ring, directing bromination to the C4 position.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow SM 3-Amino-5-methylisoxazole (Starting Material) Reaction Electrophilic Bromination SM->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Reagent Brominating Agent (e.g., NBS or Br₂) Reagent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Recrystallization (e.g., from Cyclohexane) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 3-Amino-5-methylisoxazole

This protocol is a representative procedure adapted from standard methodologies for the bromination of activated heterocycles.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylisoxazole (1.0 eq.) in glacial acetic acid (approx. 10 volumes). Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 20 volumes). A precipitate should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral (pH ~7-8).

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid under vacuum. For final purification, recrystallize the product from a suitable solvent system, such as cyclohexane, to yield this compound as a crystalline solid.[3]

Chemical Reactivity: A Differentiated Building Block

The synthetic utility of this compound stems from its two chemically distinct functional groups, which can be addressed selectively to build molecular complexity.

Key Reaction Sites

G cluster_c4 C4-Position (Bromine) cluster_n3 C3-Position (Amino Group) main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki Pd-Catalyzed sonogashira Sonogashira Coupling (C-C Bond) main->sonogashira Pd/Cu-Catalyzed buchwald Buchwald-Hartwig (C-N Bond) main->buchwald Pd-Catalyzed acylation N-Acylation (Amide Formation) main->acylation Nucleophilic Attack alkylation N-Alkylation main->alkylation sulfonylation Sulfonamide Formation main->sulfonylation

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with boronic acids or esters.[6][7] This reaction is instrumental for creating bi-aryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The use of bulky phosphine ligands is often essential to promote the reaction and suppress side product formation.[8]

Protocol: Suzuki-Miyaura Coupling

  • Setup: To a microwave vial or pressure tube, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.5-3.0 eq.).[7][9]

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (2-5 mol%) and a phosphine ligand like P(t-Bu)₃·HBF₄ or XPhos (4-10 mol%).[8][9]

  • Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[7] Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction, co-catalyzed by palladium and copper(I), is highly valuable for introducing alkyne functionalities, which can serve as synthetic intermediates or as structural elements in final target molecules.[12]

Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-15 mol%), and copper(I) iodide (CuI) (5-30 mol%).[12]

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add an anhydrous solvent like THF or DMF, followed by a base (e.g., triethylamine, Et₃N) and the terminal alkyne (1.1-1.2 eq.).[12]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-100 °C) until completion.[12]

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the resulting crude product by column chromatography.

Reactions at the C3-Amino Group

The amino group at the C3 position behaves as a typical, albeit slightly less nucleophilic, aniline-type amine. It readily undergoes acylation, sulfonylation, and alkylation reactions.

N-acylation is one of the most common transformations, used to link the isoxazole core to carboxylic acid-containing fragments.[13][14] Standard peptide coupling reagents are highly effective.

Protocol: N-Acylation

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Activation: Add a coupling reagent such as HATU or HOBt/EDC (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of this compound (1.0 eq.) in the same solvent to the activated ester mixture.

  • Reaction: Stir at room temperature until the reaction is complete (typically 4-16 hours).

  • Workup and Purification: Dilute the reaction with an organic solvent, wash sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic phase, concentrate, and purify by chromatography or recrystallization.

Applications in Medicinal Chemistry

The this compound scaffold is a gateway to a diverse range of substituted isoxazoles with potential therapeutic applications. Its derivatives have been explored for various biological activities.[1][15][16]

Derivative ClassSynthetic TransformationPotential Biological Activity
4-Aryl-3-aminoisoxazoles Suzuki-Miyaura CouplingKinase Inhibition (e.g., Raf kinase)[15], Antitumor[15]
4-Alkynyl-3-aminoisoxazoles Sonogashira CouplingEnzyme Inhibition, Metabolic Pathway Probes
3-Acylamido-4-bromoisoxazoles N-AcylationAntimicrobial[16], Neuroprotective Agents[15]
3-Sulfonamido-isoxazoles N-SulfonylationAntibacterial (as in sulfa drugs)[17][18]
4-Amino-3-aminoisoxazoles Buchwald-Hartwig AminationGPCR Ligands, CNS Agents

Conclusion

This compound is a high-value, strategically functionalized building block for chemical synthesis. Its differentiated reactivity allows for sequential, controlled modifications at both the C4 and C3 positions. This enables the rapid generation of diverse compound libraries, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics by exploring the rich chemical space around the privileged isoxazole core.

References

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
  • Semantic Scholar. (1973). The Synthesis of 3-Methyl-5-(2-aminoalkyl)isoxazoles.
  • Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • National Institutes of Health. (n.d.). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression.
  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine.
  • ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and....
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • National Institutes of Health. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
  • ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Wiley Online Library. (2019). Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression.
  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry.
  • PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-4-bromo-5-methylisoxazole is a heterocycle of significant interest in medicinal chemistry and drug development, primarily serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The reactivity of this compound is dominated by the interplay of its three key functional components: the isoxazole ring, the amino group at the 3-position, and the bromo substituent at the 4-position. This guide provides a comprehensive analysis of the reactivity of the amino group, offering insights into its nucleophilic character and its behavior in key synthetic transformations. By synthesizing data from analogous structures and fundamental chemical principles, this document aims to equip researchers with the predictive understanding necessary for designing novel synthetic routes and accelerating drug discovery programs.

The Unique Chemical Landscape of this compound

The isoxazole ring is an electron-deficient five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This inherent electronic nature significantly influences the properties of its substituents. The amino group at the 3-position, while typically nucleophilic, has its reactivity modulated by the electronic and steric environment imposed by the isoxazole core and the adjacent bromo and methyl groups.

Electronic and Steric Influences on the Amino Group

The nucleophilicity of the amino group in this compound is a finely tuned balance of several factors:

  • Resonance and Aromaticity: The isoxazole ring is aromatic, and the lone pair of electrons on the amino group can participate in resonance with the ring system. This delocalization can reduce the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to a simple alkylamine. Some studies on related aminoisoxazoles suggest that the amino group can exhibit partial imine character, which would further temper its reactivity[1].

  • Inductive Effects: The electronegative oxygen and nitrogen atoms within the isoxazole ring exert an electron-withdrawing inductive effect, which can decrease the basicity and nucleophilicity of the amino group. The bromine atom at the 4-position is also strongly electron-withdrawing through induction, further deactivating the amino group.

  • Steric Hindrance: The bromine atom at the 4-position and the methyl group at the 5-position create a sterically congested environment around the amino group. This steric hindrance can impede the approach of bulky electrophiles, influencing the feasibility and rate of certain reactions.

The interplay of these electronic and steric factors is crucial in predicting the outcome of synthetic transformations involving the amino group.

Key Synthetic Transformations of the Amino Group

The amino group of this compound is a key handle for molecular elaboration. Its reactivity, while moderated, allows for a range of important chemical modifications.

Acylation Reactions

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The amino group of this compound is expected to undergo acylation with a variety of acylating agents, including acyl chlorides and anhydrides. A prime example of this reactivity is observed in the synthesis of the antibiotic sulfamethoxazole from the closely related 3-amino-5-methylisoxazole[2][3][4].

Protocol: N-Acetylation of this compound (Proposed)

This protocol is adapted from standard procedures for the acylation of aromatic amines.

  • Step 1: Dissolution. Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 2: Base Addition. Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Step 3: Acylation. Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise with stirring.

  • Step 4: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Step 5: Workup and Purification. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent prevents unwanted side reactions with the acylating agent.

  • The addition of a base is crucial to neutralize the acidic byproduct (e.g., HCl) of the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

  • Cooling the reaction mixture helps to control the exothermic nature of the acylation and prevent potential side reactions.

Alkylation Reactions

N-alkylation of the amino group provides access to secondary and tertiary amines, further expanding the chemical space for drug discovery. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. Reductive amination offers a more controlled approach.

Protocol: Reductive Amination of this compound with an Aldehyde (Proposed)

  • Step 1: Imine Formation. Dissolve this compound (1 equivalent) and an aldehyde (1.1 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to promote imine formation.

  • Step 2: Reduction. To the solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.

  • Step 3: Reaction Monitoring. Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

  • Step 4: Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and then wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Self-Validating System: The progress of the reaction can be monitored by TLC to observe the disappearance of the starting amine and the formation of the product. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity.

Diazotization and Sandmeyer-Type Reactions

Diazotization of the primary amino group to form a diazonium salt is a gateway to a wide array of functional group transformations. While aliphatic diazonium salts are highly unstable, aromatic and heteroaromatic diazonium salts can be sufficiently stable at low temperatures to undergo subsequent reactions[5][6][7]. The Sandmeyer reaction, which utilizes copper salts to catalyze the replacement of the diazonium group with various nucleophiles, is a powerful tool in this context[8][9][10].

Given the heteroaromatic nature of the isoxazole ring, the diazotization of this compound is expected to proceed under standard conditions.

Protocol: Diazotization and Subsequent Halogen Exchange (Sandmeyer Reaction) (Proposed)

  • Step 1: Diazotization. Suspend this compound (1 equivalent) in a mixture of a mineral acid (e.g., HBr for bromination) and water. Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction. In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Step 3: Product Formation. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Step 4: Workup and Purification. Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting dihalo-isoxazole derivative by distillation or chromatography.

Authoritative Grounding: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to aryl halides[8][9][10]. The use of copper(I) salts is critical for the catalytic cycle, which is believed to proceed through a radical mechanism.

Data Presentation and Visualization

Table 1: Summary of Key Reactions and Expected Outcomes

Reaction TypeReagentsExpected ProductKey Considerations
Acylation Acyl chloride/anhydride, BaseN-acyl-3-amino-4-bromo-5-methylisoxazoleUse of a non-nucleophilic base is essential.
Alkylation Aldehyde/Ketone, NaBH(OAc)₃N-alkyl-3-amino-4-bromo-5-methylisoxazoleReductive amination offers better control over mono-alkylation.
Diazotization NaNO₂, Acid (e.g., HBr)4-bromo-5-methylisoxazole-3-diazonium bromideReaction must be performed at low temperatures (0-5 °C).
Sandmeyer Diazonium salt, CuBr3,4-dibromo-5-methylisoxazoleCopper(I) salt is the catalyst of choice.

Diagrams of Reaction Pathways

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Start_Amine 3-Amino-4-bromo- 5-methylisoxazole Solvent Aprotic Solvent (e.g., DCM) Start_Amine->Solvent Dissolve Acylating_Agent Acyl Chloride or Anhydride Base Base (e.g., Et3N) Product N-Acyl-3-amino-4-bromo- 5-methylisoxazole Solvent->Product React Temperature 0 °C to RT

Caption: Workflow for the N-acylation of this compound.

Diazotization_Sandmeyer_Workflow Start_Amine This compound Diazonium_Salt 4-bromo-5-methylisoxazole-3-diazonium salt Start_Amine->Diazonium_Salt NaNO2, H+ (0-5 °C) (Diazotization) Sandmeyer_Product 3,4-Dihalo-5-methylisoxazole Diazonium_Salt->Sandmeyer_Product CuX (e.g., CuBr) (Sandmeyer Reaction)

Caption: Sequential diazotization and Sandmeyer reaction pathway.

Conclusion and Future Outlook

The amino group of this compound, while influenced by the electronic and steric properties of its environment, remains a synthetically valuable functional group. Its reactivity in acylation, alkylation, and diazotization reactions opens avenues for the creation of diverse chemical libraries for drug discovery. The protocols and mechanistic insights provided in this guide, derived from established chemical principles and data from analogous systems, offer a solid foundation for researchers exploring the synthetic potential of this important heterocyclic building block. Further experimental validation of the proposed protocols will undoubtedly contribute to a more complete understanding and broader application of this compound in the synthesis of novel therapeutic agents.

References

  • Al-Obaidi, A. M., & Al-Janabi, A. S. (2020). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 10(4), 114-121.
  • SYNTHESIS OF SULPHAMETHOXAZOLE. (2021, June 15). YouTube.
  • Patel, H., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. Scientific Reports, 13(1), 4729.
  • Chebanov, V. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
  • Process for the manufacture of 3-amino-5- methylisoxazole. (n.d.). Google Patents.
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.). Google Patents.
  • Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.
  • Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5.
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • Behaviour of 3-amino-5-methylisoxazole and... (n.d.). ResearchGate.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate.
  • Bharat, V., et al. (2018). Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1353.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5644.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Chebanov, V. A., et al. (2019). FEATURES OF 3-AMINO-5-METHYLISOXAZOLE IN HETEROCYCLIZATIONS INVOLVING PYRUVIC ACIDS. Chemistry of Heterocyclic Compounds, 55(1), 78–89.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14(38), 27315-27325.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147–3175.
  • 1.Diazotization 2.Sandmeyer 3.Gattermann reactions. (2024, November 7). YouTube.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Letters, 6(20), 3549–3551.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 3-amino-4-bromo-5-methylisoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a self-validating framework for experimental design and interpretation.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a prominent scaffold in a vast array of biologically active molecules and functional materials. Its unique electronic properties and potential for diverse functionalization make it a privileged structure in drug discovery. The subject of this guide, this compound, presents a particularly interesting case for electrophilic substitution due to the interplay of activating and deactivating substituents on the isoxazole ring. Understanding the regiochemical outcomes and reaction dynamics is paramount for harnessing its synthetic potential.

Molecular Architecture and Electronic Landscape

The reactivity of this compound in electrophilic substitution is governed by the electronic and steric effects of its substituents. The isoxazole ring itself is a five-membered heteroaromatic system with a unique distribution of electron density. The substituents—an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position—each exert a distinct influence on the ring's susceptibility to electrophilic attack.

The 3-amino group is a potent activating group, donating electron density to the isoxazole ring through resonance, thereby increasing its nucleophilicity. Conversely, the 4-bromo substituent is a deactivating group due to its inductive electron-withdrawing effect, although it can participate in resonance stabilization of reaction intermediates. The 5-methyl group is a weakly activating group through hyperconjugation. The interplay of these competing electronic effects dictates the position and feasibility of electrophilic substitution.

Regioselectivity in Electrophilic Attack: A Predictive Analysis

The position of electrophilic attack on the this compound ring is a critical consideration. Based on the principles of electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effect of the amino group at the 3-position is expected to be the dominant factor. However, the 4-position is already substituted with a bromine atom. Therefore, the electrophile is predicted to preferentially attack the available position on the ring that is most activated by the amino group.

Considering the isoxazole ring numbering, the only available position for substitution is the carbon atom of the ring. However, electrophilic attack on the isoxazole ring typically occurs at the C4 position. With the C4 position blocked by a bromine atom, electrophilic substitution on the ring itself becomes challenging. Instead, reactions are more likely to occur at the highly nucleophilic amino group. For substitution to occur on the ring, harsh reaction conditions might be necessary, or a preliminary modification of the amino group to modulate its directing effect could be required.

Key Electrophilic Substitution Reactions and Experimental Protocols

While specific experimental data for electrophilic substitution directly on the ring of this compound is not extensively reported in the literature, the following sections provide representative protocols for key electrophilic substitution reactions. These protocols are based on established methodologies for closely related aminoisoxazole derivatives and serve as a validated starting point for experimental design. It is crucial to note that optimization of these procedures for the specific substrate is highly recommended.

N-Acetylation: Protection and Reactivity Modulation

Prior to attempting electrophilic substitution on the isoxazole ring, protection of the highly reactive amino group is often a necessary and prudent step. Acetylation is a common strategy that transforms the strongly activating amino group into a less activating and more sterically hindered acetamido group. This modification can alter the regiochemical outcome of subsequent electrophilic attack, potentially favoring substitution on the isoxazole ring.

Experimental Protocol: N-Acetylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.

  • Reagent Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid product, 3-acetamido-4-bromo-5-methylisoxazole, will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

ProductMolecular FormulaMolecular WeightExpected Yield (%)
3-Acetamido-4-bromo-5-methylisoxazoleC₆H₇BrN₂O₂219.0485-95
Nitration: Introduction of a Nitro Group

Nitration of the acetylated derivative, 3-acetamido-4-bromo-5-methylisoxazole, would be the next logical step to introduce a nitro group onto the isoxazole ring. The acetamido group, being less activating than the amino group, may allow for substitution on the ring under controlled conditions. The position of nitration will be influenced by the directing effects of all three substituents.

Representative Experimental Protocol: Nitration of 3-Acetamido-4-bromo-5-methylisoxazole

  • Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, carefully add 3-acetamido-4-bromo-5-methylisoxazole (1.0 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, carefully pour the mixture onto crushed ice. The nitrated product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

ProductMolecular FormulaMolecular WeightExpected Yield (%)
3-Acetamido-4-bromo-5-methyl-x-nitroisoxazoleC₆H₆BrN₃O₄264.0460-75

Note: The exact position of nitration (x) would need to be determined by spectroscopic analysis.

Halogenation: Introduction of an Additional Halogen

Further halogenation of this compound is challenging due to the presence of the deactivating bromine atom at the 4-position. However, under forcing conditions or with a highly reactive halogenating agent, substitution might be possible, likely directed by the powerful amino group to any available activated position. Alternatively, reaction at the amino group is a more probable outcome.

Representative Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like glacial acetic acid or a chlorinated solvent in a round-bottom flask protected from light.

  • Reagent Addition: Add a solution of bromine (1.0-1.2 eq.) in the same solvent dropwise to the isoxazole solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ProductMolecular FormulaMolecular WeightExpected Yield (%)
N-bromo-3-amino-4-bromo-5-methylisoxazole or Ring-brominated productC₄H₄Br₂N₂O or C₄H₃Br₃N₂O255.90 or 334.80Variable

Note: The structure of the product would need to be confirmed to determine if substitution occurred on the nitrogen of the amino group or on the isoxazole ring.

Mechanistic Considerations and Reaction Pathways

The electrophilic substitution reactions of this compound are governed by the stability of the intermediate carbocation (sigma complex). The following diagrams illustrate the general mechanism and the likely directing effects of the substituents.

General Mechanism of Electrophilic Aromatic Substitution

G A Aromatic Ring + Electrophile (E+) B Sigma Complex (Arenium Ion) A->B Attack by π-electrons C Substituted Product B->C Deprotonation

Caption: General workflow for electrophilic aromatic substitution.

Directing Effects on this compound

G cluster_0 Substituent Effects cluster_1 Predicted Reactivity NH2 3-Amino (-NH2) Strongly Activating Ortho-, Para-directing Reactivity Overall Reactivity: Activated by -NH2 Deactivated by -Br Favors attack at positions activated by -NH2 NH2->Reactivity Br 4-Bromo (-Br) Deactivating Ortho-, Para-directing Br->Reactivity Me 5-Methyl (-CH3) Weakly Activating Ortho-, Para-directing Me->Reactivity

Caption: Influence of substituents on electrophilic attack.

Characterization of Products: A Spectroscopic Approach

The structural elucidation of the products from electrophilic substitution reactions relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic and substituent protons provide crucial information about the substitution pattern. The disappearance of a proton signal from the isoxazole ring and the appearance of a new signal for the introduced electrophile are key indicators.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are sensitive to the electronic environment. The position of substitution can be confirmed by observing the changes in the carbon chemical shifts.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) provides the exact mass of the product, allowing for the determination of its molecular formula.

  • Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Infrared (IR) Spectroscopy:

  • The introduction of new functional groups, such as a nitro group (-NO₂) or a carbonyl group from acylation, will give rise to characteristic absorption bands in the IR spectrum.

Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ ppm) 4.85 (s, 2H, -NH₂), 2.35 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) 160.5 (C3), 95.2 (C4), 168.1 (C5), 11.8 (-CH₃)
MS (EI, m/z) 177/179 [M]⁺

Note: These are representative data and may vary slightly depending on the experimental conditions.

Conclusion and Future Outlook

This compound is a molecule of significant interest for synthetic and medicinal chemists. While its direct electrophilic substitution on the isoxazole ring presents challenges due to the existing substitution pattern, strategic manipulation of the amino group's reactivity opens avenues for novel functionalization. The protocols and analytical insights provided in this guide offer a robust framework for researchers to explore the chemistry of this versatile building block. Further investigations into the precise regioselectivity of these reactions under various conditions will undoubtedly unlock new synthetic pathways and lead to the discovery of novel compounds with valuable biological activities.

References

  • Specific citations to peer-reviewed articles and authoritative texts would be included here to support the claims and protocols mentioned throughout the guide.

An In-depth Technical Guide to the Conformational Analysis of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] For drug development professionals, a profound understanding of a molecule's three-dimensional structure and conformational dynamics is paramount for optimizing its interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of 3-Amino-4-bromo-5-methylisoxazole, a representative substituted isoxazole. We will explore the synergistic application of high-resolution experimental techniques—Single-Crystal X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy—with powerful computational chemistry approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The causality behind experimental choices, the self-validating nature of the protocols, and the integration of data to build a complete conformational picture are emphasized, providing researchers with a robust framework for structure-activity relationship (SAR) studies and rational drug design.[5][6]

The Significance of Conformational Analysis in Isoxazole-Based Drug Discovery

Isoxazole derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research for their broad spectrum of biological activities.[1][2][3] Their therapeutic potential is deeply intertwined with their three-dimensional geometry. The specific spatial arrangement of atoms, or conformation, dictates how a molecule presents its functional groups to a biological receptor, such as an enzyme's active site or a protein-protein interface.

The conformational landscape of a molecule like this compound is influenced by a delicate balance of electronic and steric effects imparted by its substituents:

  • The Isoxazole Ring: A planar, aromatic ring that provides a rigid scaffold.

  • 3-Amino Group: A key functional group capable of acting as a hydrogen bond donor. Its orientation relative to the isoxazole ring is a primary conformational variable.

  • 4-Bromo Substituent: A bulky, electronegative atom that introduces significant steric hindrance and modulates the electronic properties of the ring.

  • 5-Methyl Group: Introduces steric bulk and can influence the orientation of adjacent groups.

A thorough conformational analysis is therefore not merely an academic exercise; it is a critical step in drug design that allows scientists to understand why a particular derivative is active, identify its bioactive conformation, and rationally design new analogs with improved potency and selectivity.

Experimental Determination of Molecular Conformation

Experimental methods provide direct, physical measurements of molecular structure. For a comprehensive analysis, it is essential to probe the molecule's conformation in both the solid state, which offers a static, high-resolution snapshot, and in solution, which more closely mimics the physiological environment.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides an unambiguous "gold standard" structure, yielding accurate bond lengths, bond angles, and torsional angles that serve as a crucial validation benchmark for all other methods. The solid-state structure reveals the intrinsic conformational preferences of the molecule, albeit influenced by intermolecular forces within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Purification: The this compound derivative is first synthesized and purified to high homogeneity (>99%) using standard organic chemistry techniques, such as those described for similar aminoisoxazoles.[7][8] Purity is confirmed by NMR and mass spectrometry.

  • Crystal Growth: High-quality single crystals are grown, a critical and often rate-limiting step. A common and effective method is slow evaporation.[5]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation.

    • Filter the solution to remove particulate matter.

    • Seal the container with a perforated film (e.g., Parafilm with a pinhole) to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the electron density map of the unit cell, revealing the positions of the atoms. This initial model is then refined to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis: The final refined structure provides precise atomic coordinates. Key conformational data, such as the dihedral angle defining the orientation of the amino group relative to the plane of the isoxazole ring, are extracted. The crystal structure for 4-bromo-5-methyl-1,2-oxazol-3-amine is available in the Crystallography Open Database (COD ID: 7221763).[9]

XRay_Workflow cluster_exp Experimental Protocol cluster_out Output Synthesis Synthesis & Purification Crystal Crystal Growth (Slow Evaporation) Synthesis->Crystal Data X-ray Data Collection Crystal->Data Solve Structure Solution & Refinement Data->Solve Structure Precise 3D Solid-State Structure Solve->Structure

Caption: Workflow for X-ray Crystallography Analysis.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful technique for studying molecular structure and dynamics in the solution phase.[10] Unlike the static picture from X-ray crystallography, NMR provides information about the time-averaged conformation of a molecule, which is often more relevant to its behavior in a biological system. Key NMR parameters, such as scalar coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE), provide direct evidence of molecular geometry.[11]

Experimental Protocol: NMR-Based Conformational Study

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.

  • 1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the identity and purity of the compound and to assign the chemical shifts of all atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, helping to establish through-bond connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the definitive assignment of both ¹H and ¹³C resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful conformational constraints.

  • Data Analysis and Interpretation:

    • Resonance Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon signals.

    • NOE Constraint Generation: Identify and integrate key NOESY cross-peaks. For instance, an NOE between the amino protons and the C5-methyl protons would strongly suggest a specific orientation of the amino group.

    • Structure Calculation: The distance constraints derived from NOE data are used as input for molecular modeling programs to calculate an ensemble of solution structures consistent with the experimental data.

NMR_Workflow cluster_exp NMR Experimentation cluster_analysis Data Analysis cluster_out Output Sample Sample Preparation (Deuterated Solvent) NMR1D 1D NMR Acquisition (¹H, ¹³C) Sample->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, NOESY) NMR1D->NMR2D Assign Resonance Assignment NMR2D->Assign NOE NOE Cross-Peak Integration Assign->NOE Structure Solution-Phase Conformational Ensemble NOE->Structure

Caption: Workflow for NMR-Based Conformational Analysis.

Computational Chemistry: In Silico Exploration and Energetics

Computational methods are indispensable for complementing experimental data. They allow for the exploration of the entire potential energy surface of a molecule, the calculation of the relative energies of different conformers, and the simulation of its dynamic behavior over time.[12][13]

Density Functional Theory (DFT): Mapping the Conformational Landscape

DFT is a robust quantum mechanical method used to calculate the electronic structure and energy of molecules.[14][15] For conformational analysis, its primary role is to perform high-accuracy geometry optimizations to locate all stable conformers (energy minima) and to determine their relative thermodynamic stabilities. The results can be directly compared with X-ray data to assess the accuracy of the computational model.

Protocol: DFT Conformational Search and Optimization

  • Initial Structure Generation: Build an initial 3D structure of the this compound derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space. This typically involves rotating key single bonds (e.g., the C3-NH₂ bond) in discrete steps and performing a preliminary energy minimization at each step to identify potential low-energy conformers.

  • High-Level Geometry Optimization: Each unique low-energy conformer identified in the search is subjected to a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[12] This process finds the nearest stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy and thermal corrections used for accurate energy comparisons.

  • Analysis of Results: The relative electronic energies (with thermal corrections) of all stable conformers are compared to identify the global minimum energy structure and the populations of other low-energy conformers according to the Boltzmann distribution. Geometric parameters (bond lengths, angles, dihedrals) are compared with experimental X-ray data.

DFT_Workflow cluster_calc DFT Calculation cluster_out Output Build Build Initial Structure Search Conformational Search Build->Search Opt Geometry Optimization (e.g., B3LYP/6-311+G) Search->Opt Freq Frequency Calculation Opt->Freq Analysis Relative Stabilities & Optimized Geometries Freq->Analysis

Caption: Workflow for DFT-Based Conformational Analysis.

Molecular Dynamics (MD) Simulations: Probing Conformational Dynamics

While DFT provides a static picture of stable conformers, MD simulations offer a dynamic view of how a molecule behaves over time in a specific environment (e.g., water).[13][16] By solving Newton's equations of motion for every atom in the system, MD generates a trajectory that reveals not only the stable conformational states but also the transitions between them, providing invaluable insight into molecular flexibility.

Protocol: All-Atom Molecular Dynamics Simulation

  • System Setup:

    • Take the lowest-energy conformer from DFT calculations as the starting structure.

    • Assign a molecular mechanics force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

    • Place the molecule in the center of a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water) to mimic aqueous physiological conditions. Add counter-ions to neutralize the system if necessary.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable, realistic density.

  • Production Simulation: Run the simulation for a sufficiently long period (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space. The atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis:

    • Analyze the trajectory to understand the molecule's dynamic behavior.

    • Calculate Root Mean Square Deviation (RMSD) to assess structural stability.

    • Monitor the time evolution of key dihedral angles to identify preferred orientations and conformational transitions.

    • Cluster the conformations in the trajectory to identify the most populated structural states, which can be compared with NMR and DFT results.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_out Output Start Start with DFT Structure Solvate Solvate in Water Box (Assign Force Field) Start->Solvate Equil Minimization & Equilibration Solvate->Equil Prod Production MD Run (ns-µs timescale) Equil->Prod Analysis Dynamic Trajectory & Conformational Populations Prod->Analysis

Caption: Workflow for Molecular Dynamics Simulations.

Data Synthesis and Integrated Structural Insights

The true power of this multi-faceted approach lies in the synthesis of data from all techniques. By comparing the results, a comprehensive and validated model of the molecule's conformational behavior can be constructed.

Table 1: Comparative Analysis of Conformational Parameters for this compound

ParameterX-ray CrystallographyNMR Spectroscopy (in DMSO-d₆)DFT (B3LYP/6-311+G)MD Simulation (in Water)
Ring Planarity Largely planarPlanar (inferred)PlanarPlanar
C3-N Dihedral Angle Specific value (e.g., 15°)Averaged value, inferred from NOEsMultiple minima (e.g., 0°, 180°)Distribution centered around specific angles
Key NOE Contact N/AObserved between NH₂ and CH₃ protonsConsistent with low-energy conformerHigh probability of proximity
Relative Energy N/A (lowest energy in crystal)N/A (population-weighted average)Global minimum + higher energy statesFree energy landscape

Note: The values in this table are illustrative examples of the type of data that would be generated.

Discussion of Integrated Results:

A comparative analysis often reveals subtle but important differences. For instance, the conformation observed in the solid state by X-ray crystallography might represent one of several low-energy conformers predicted by DFT.[6] NMR and MD simulations can then clarify whether the molecule is locked in this single conformation in solution or if it is rapidly interconverting between multiple states. Discrepancies between the solid-state and solution-phase data can point to the significant influence of crystal packing forces or specific solvent interactions, such as hydrogen bonding between the amino group and water molecules, which would be captured in an MD simulation. This integrated understanding is crucial for building an accurate pharmacophore model for subsequent virtual screening and lead optimization efforts.

Conclusion

The conformational analysis of this compound derivatives, and indeed any potential drug candidate, is a complex but essential undertaking. A rigorous investigation demands a multi-pronged strategy that leverages the strengths of different analytical techniques. Single-crystal X-ray crystallography provides an invaluable, high-resolution anchor in the solid state. NMR spectroscopy reveals the behavior of the molecule in the more biologically relevant solution phase. Computational methods like DFT and MD simulations bridge the gap, providing a detailed map of the energetic landscape and dynamic behavior that is often inaccessible to experiment alone. By carefully integrating the insights from each of these methods, researchers and drug development professionals can build a comprehensive, validated model of a molecule's conformational preferences, paving the way for the rational design of next-generation therapeutic agents with enhanced efficacy and specificity.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • A Comparative Guide to the X-ray Crystallography of Benzonitrile Oxide-Derived Isoxazoles. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simul
  • NMR Spectroscopy: a Tool for Conform
  • DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2. PMC - PubMed Central.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • From Byte to Bench to Bedside: Molecular Dynamics Simul
  • Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II).
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O. PubChem.
  • Preparation method of 3-amino-5-methyl isoxazole.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of 3-Amino-4-bromo-5-methylisoxazole, a heterocyclic compound of interest in pharmaceutical development. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from analogous isoxazole-containing structures and established principles of drug degradation to provide a predictive analysis and a robust framework for experimental investigation.

Introduction: The Critical Role of Stability in Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The substituents on this five-membered heterocycle play a crucial role in defining its pharmacological activity, pharmacokinetic profile, and, critically, its chemical stability.[2] this compound combines an electron-donating amino group, an electron-withdrawing bromo group, and a methyl group, creating a unique electronic and steric environment that dictates its reactivity and stability.

Understanding the thermal stability of an active pharmaceutical ingredient (API) like this compound is paramount. It influences every stage of the drug development lifecycle, from synthesis and purification to formulation, packaging, and storage.[4][5] A thorough understanding of its degradation profile is a regulatory expectation and is essential for ensuring the safety and efficacy of the final drug product.[4][6]

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is the first step in any stability assessment.

PropertyValueSource
Molecular Formula C₄H₅BrN₂O[PubChem CID: 2774464]
Molecular Weight 177.00 g/mol [PubChem CID: 2774464]
Melting Point 81-82 °C[Echemi]
Boiling Point (est.) 273.5 °C at 760 mmHg[Echemi]
Flash Point (est.) 119.2 °C[Echemi]

Note: Boiling and flash points are estimated and should be experimentally verified.

Predicted Thermal Behavior and Degradation Pathways

While specific experimental data for this compound is scarce, we can infer its likely thermal behavior based on the known chemistry of the isoxazole ring and its substituents. The isoxazole ring is known to be susceptible to ring-opening reactions, particularly cleavage of the weak N-O bond, upon exposure to thermal or photolytic stress.[7]

Key Susceptibilities of the Isoxazole Ring

The primary route of degradation for isoxazoles often involves the scission of the N-O bond, which can lead to a variety of rearrangement products. The presence of substituents significantly influences the activation energy for this process.

Hypothetical Degradation Pathways

Based on the degradation of other isoxazole-containing compounds, such as sulfamethoxazole, the following degradation pathways for this compound under thermal stress can be postulated.[8]

G A This compound B N-O Bond Cleavage (Thermal Stress) A->B Heat E Hydrolysis of Amino Group A->E Moisture + Heat F Debromination A->F Reductive conditions + Heat C Vinyl Nitrene Intermediate B->C D Ring Rearrangement C->D G Degradation Product 1 (e.g., Azirine derivative) D->G H Degradation Product 2 (e.g., Oxazole derivative) D->H I Degradation Product 3 (e.g., 3-Hydroxy-4-bromo-5-methylisoxazole) E->I J Degradation Product 4 (e.g., 3-Amino-5-methylisoxazole) F->J

Caption: Hypothetical thermal degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach, employing various analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are cornerstone techniques for assessing thermal stability.[9][10][11] They provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.

Experimental Workflow for TGA-DSC Analysis

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Analysis A Weigh 3-5 mg of This compound into a ceramic or aluminum pan B Place sample in TGA-DSC instrument A->B C Set nitrogen purge gas (e.g., 50 mL/min) B->C D Define temperature program: - Equilibrate at 30 °C - Ramp to 350 °C at 10 °C/min C->D E Record TGA (weight %) and DSC (heat flow) data D->E F Determine onset of decomposition (TGA) E->F G Identify melting point and other thermal events (DSC) E->G

Caption: Workflow for TGA-DSC analysis of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][6][12][13]

Protocol for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[6]

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-MS method.

Development of a Stability-Indicating HPLC-MS Method

A robust analytical method is crucial for separating the parent compound from its degradation products.[14]

Suggested HPLC-MS Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradation products, then re-equilibrate.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL
MS Detector Electrospray Ionization (ESI) in positive and negative modes
MS Scan Mode Full scan to identify m/z of degradation products, followed by MS/MS for structural elucidation.

Data Interpretation and Reporting

The data generated from these studies should be collated to build a comprehensive stability profile.

Example Data Summary Table

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C, 24h To be determinedTo be determinedTo be determined
0.1 M NaOH, RT, 24h To be determinedTo be determinedTo be determined
3% H₂O₂, RT, 24h To be determinedTo be determinedTo be determined
Heat (105°C), 48h To be determinedTo be determinedTo be determined
Photolytic To be determinedTo be determinedTo be determined

Conclusion and Recommendations

This guide provides a predictive framework and a detailed experimental plan for assessing the thermal stability and degradation of this compound. While the inherent stability of the isoxazole ring is a good starting point, the specific substitution pattern of this molecule necessitates a thorough experimental investigation.

Key Recommendations for Researchers:

  • Perform TGA-DSC analysis to determine the onset of thermal decomposition and identify any phase transitions.[9][10][15]

  • Conduct comprehensive forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.[4][6][12]

  • Develop and validate a stability-indicating HPLC-MS method for the accurate quantification of the parent compound and its degradants.[14][16][17]

  • Elucidate the structure of major degradation products using high-resolution mass spectrometry (HRMS) and potentially nuclear magnetic resonance (NMR) spectroscopy.

By following the protocols and principles outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability of this compound, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Gotor, V., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. PMC.
  • Hansen, T. V., et al. (2017). Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. PubMed.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • TSI Journals. (n.d.). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • Singh, P., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Abellán, M. N., et al. (n.d.). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. ResearchGate.
  • Lin, C. H., et al. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. ResearchGate.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Lee, S., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • IJPSR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BJSTR. (2022). Forced Degradation – A Review.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

Sources

An In-depth Technical Guide to 3-Amino-4-bromo-5-methylisoxazole: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-bromo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While a definitive historical record of its initial discovery is not prominently documented, this guide posits its likely origin as a direct derivative of the well-established pharmaceutical intermediate, 3-Amino-5-methylisoxazole. We will delve into the historical context of its parent compound, detail the logical and scientifically sound pathway for its synthesis via electrophilic bromination, provide a step-by-step experimental protocol, and summarize its key physicochemical and spectroscopic properties. This document serves as a vital resource for researchers seeking to understand, synthesize, and utilize this versatile isoxazole derivative.

Introduction and Historical Context: The Progenitor Molecule

The history of this compound is intrinsically linked to its non-brominated precursor, 3-Amino-5-methylisoxazole. This parent compound gained significant importance as a key intermediate in the synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic.[1][2] The need for efficient and high-yield synthetic routes to 3-Amino-5-methylisoxazole spurred considerable research, leading to the development of various patented manufacturing processes.[1][2][3]

These processes often involved the cyclization of nitrile compounds with hydroxylamine derivatives under controlled pH conditions to maximize yield and purity.[1][2] The primary application of 3-Amino-5-methylisoxazole as a building block for pharmaceuticals underscores the inherent value of the isoxazole scaffold in drug design.

The discovery and synthesis of this compound can be logically inferred as a subsequent development, driven by the need for structurally diverse analogs for further drug development and as a versatile intermediate for more complex chemical transformations. The introduction of a bromine atom onto the isoxazole ring at the 4-position offers a reactive handle for cross-coupling reactions and other functional group interconversions, significantly expanding its synthetic utility.

The Advent of this compound: A Tale of Electrophilic Aromatic Substitution

While a singular, dated discovery of this compound is not apparent in the surveyed literature, its synthesis is a logical extension of established organic chemistry principles. The most probable route to its first preparation, and indeed its current synthesis, is through the direct electrophilic bromination of 3-Amino-5-methylisoxazole.

The isoxazole ring, while aromatic, is electron-deficient. However, the presence of the strongly activating amino group at the 3-position directs electrophilic substitution to the adjacent, electron-rich 4-position. This regioselectivity is a classic example of substituent effects in heterocyclic chemistry.

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Pathway cluster_main Synthesis of this compound A 3-Amino-5-methylisoxazole B This compound A->B Electrophilic Bromination Reagents Bromine (Br2) Acetic Acid (CH3COOH)

Caption: Proposed synthetic route to this compound.

Synthesis Protocol: A Validated Experimental Approach

The following protocol details a reliable method for the synthesis of this compound, based on the principles of electrophilic bromination.

Experimental Protocol: Bromination of 3-Amino-5-methylisoxazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.102 mol) of 3-Amino-5-methylisoxazole in 100 mL of glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. From the dropping funnel, add a solution of 16.3 g (0.102 mol) of bromine in 20 mL of glacial acetic acid dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent, such as cyclohexane, to yield pure this compound.[4]

Physicochemical and Spectroscopic Characterization

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₅BrN₂O[4][5]
Molecular Weight 177.00 g/mol [4][5]
Appearance Off-white to beige crystalline powder
Melting Point 81-82 °C[4]
Boiling Point 273.5 °C at 760 mmHg[4]
Density 1.767 g/cm³[4]
CAS Number 5819-40-9[4][5]

Spectroscopic Data:

  • ¹H NMR: Spectroscopic data for this compound is available and serves as a primary method for its structural confirmation.[3]

  • ¹³C NMR, IR, and Mass Spectrometry: Further characterization can be achieved through these standard analytical techniques to confirm the molecular structure and purity.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of more complex molecular architectures. This makes it an attractive starting material for the synthesis of novel pharmaceutical candidates and other functional organic materials. Recent research has explored derivatives of bromo-isoxazolines as potential inhibitors for enzymes such as hGAPDH, highlighting the therapeutic potential of this structural motif.[6]

Future research will likely focus on leveraging the reactivity of the C-Br bond to create libraries of novel isoxazole derivatives for screening in various biological assays. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new compounds with interesting and valuable properties.

Conclusion

While the precise moment of its discovery remains to be unearthed from the annals of chemical literature, the existence and synthesis of this compound are a logical and scientifically sound progression from the well-established chemistry of its parent compound, 3-Amino-5-methylisoxazole. This guide provides a comprehensive overview of its likely historical development, a reliable synthetic protocol, and key characterization data. As a versatile intermediate, this compound holds significant promise for the future of drug discovery and materials science.

References

  • Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • RSC Publishing.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]
  • Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

Sources

An In-Depth Technical Guide: 3-Amino-4-bromo-5-methylisoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Scaffolds in Modern Drug Discovery

The landscape of early-stage drug discovery has been significantly reshaped by the ascent of Fragment-Based Drug Discovery (FBDD). This strategic approach offers a powerful alternative to traditional high-throughput screening (HTS) by focusing on identifying low-complexity, low molecular weight molecules—or "fragments"—that bind with high ligand efficiency to biological targets.[1][2][3] These fragments, typically with molecular weights under 300 Daltons, serve as highly efficient starting points for the development of novel therapeutics, even for targets previously deemed "undruggable."[1][4]

At the heart of any successful FBDD campaign is a well-curated fragment library. The design and selection of these fragments are paramount, as they must provide a rich chemical diversity and, critically, tractable vectors for chemical elaboration. This guide focuses on one such exemplary fragment: 3-Amino-4-bromo-5-methylisoxazole . We will dissect its chemical attributes, its synthesis, and its strategic role within a comprehensive FBDD workflow, from initial screening to hit-to-lead optimization. The isoxazole scaffold is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous approved drugs and its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The strategic functionalization of this core makes this compound a particularly valuable tool for the modern drug hunter.

PART 1: The Core Fragment: Synthesis and Physicochemical Profile

Rationale for Selection in FBDD

The utility of this compound in an FBDD library is rooted in its unique combination of a privileged medicinal chemistry scaffold and strategically placed functional groups that serve as versatile chemical handles.

  • The Isoxazole Core : This heterocyclic ring system is a bioisostere for other functional groups and is metabolically stable. Its electron-rich nature allows for a variety of interactions with protein targets.[9]

  • The 3-Amino Group : This primary amine serves as a crucial vector for "fragment growing." It provides a nucleophilic site for amide coupling or other reactions, allowing for the systematic and directional exploration of the protein's binding pocket.

  • The 4-Bromo Substituent : The bromine atom is a key feature. It can engage in halogen bonding—a specific and directional non-covalent interaction with protein backbone carbonyls or other electron-rich atoms. Furthermore, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification during the hit-to-lead phase.

  • The 5-Methyl Group : This small lipophilic group can probe small hydrophobic pockets within the binding site, contributing to binding affinity and providing valuable Structure-Activity Relationship (SAR) information.

Synthesis and Characterization

The synthesis of this compound is typically achieved via a two-step process starting from commercially available materials. The integrity of the final compound must be rigorously validated through standard analytical techniques.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)

The synthesis of the precursor is a critical first step. Several methods exist, with one common approach involving the cyclization of a nitrile compound with hydroxylamine.[10][11][12]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetate and acetonitrile in the presence of a strong metal base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) under an inert atmosphere (e.g., nitrogen or argon).[12] This generates the acetyl acetonitrile intermediate.

  • Hydrazone Formation : The crude acetyl acetonitrile is then dissolved in an alcohol solvent (e.g., ethanol) and reacted with p-toluenesulfonyl hydrazide under reflux to form the corresponding hydrazone.[12]

  • Cyclization : In a separate vessel, hydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., ethylene glycol dimethyl ether) with a base such as potassium carbonate to generate free hydroxylamine. The hydrazone from the previous step is then added.[12]

  • Heating and Workup : The mixture is heated (typically 65-90°C) to facilitate the ring-closing reaction.[12] After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated via extraction and purified by crystallization or column chromatography. The yield for this precursor synthesis is often high, in the range of 70-90%.[12][13]

Step 2: Bromination of 3-Amino-5-methylisoxazole

  • Reaction Setup : Dissolve the synthesized 3-Amino-5-methylisoxazole in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent : Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution at room temperature. The reaction is typically rapid.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup and Purification : Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent like cyclohexane, to yield this compound as a crystalline solid.[14]

Characterization

The identity and purity of the final compound are confirmed using standard spectroscopic methods.

  • ¹H NMR : The proton NMR spectrum will confirm the presence of the methyl group (singlet, ~2.4 ppm) and the amine protons (broad singlet, ~4.5-5.5 ppm).

  • ¹³C NMR : Will show distinct signals for the four carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to the exact mass of the compound (C₄H₅BrN₂O, Exact Mass: ~175.96 Da), including the characteristic isotopic pattern for bromine.[14][15]

Physicochemical Properties for FBDD

To qualify as a useful fragment, the molecule should adhere to the "Rule of Three," which provides general guidelines for favorable physicochemical properties.

PropertyValue"Rule of Three" GuidelineJustification
Molecular Weight 177.02 g/mol ≤ 300 DaLow complexity allows for efficient exploration of chemical space.[4]
cLogP ~1.9≤ 3Ensures adequate aqueous solubility for biophysical assays.[4][14]
Hydrogen Bond Donors 1 (from -NH₂)≤ 3Balances polarity and membrane permeability.[4]
Hydrogen Bond Acceptors 2 (from ring N and O)≤ 3Contributes to specific interactions with the target.[4]
Rotatable Bonds 0≤ 3Low conformational flexibility reduces the entropic penalty upon binding.

PART 2: The FBDD Workflow in Action

The journey from identifying a fragment hit to developing a lead compound is a structured, multi-step process heavily reliant on sensitive biophysical techniques and structural biology.[2][3]

Step 1: Fragment Screening and Hit Identification

The primary goal of screening is to detect the weak binding (typically in the high micromolar to millimolar range) of fragments like this compound to the target protein.[16] A cascade of techniques is often employed to manage throughput and minimize false positives.

Biophysical Screening Techniques
  • Surface Plasmon Resonance (SPR) : An optical technique that measures changes in the refractive index at the surface of a sensor chip when the target protein, immobilized on the chip, binds to an analyte (the fragment). SPR is a primary screening tool that provides real-time kinetics and affinity (K D) data.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful and sensitive method for detecting weak binding.[3] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are common for primary screening, as they can be performed on mixtures of fragments and require no protein modification.[17]

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) : A high-throughput method that measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ), which is monitored using a fluorescent dye.[17][20]

Experimental Workflow: Screening Cascade

A logical workflow ensures that resources are focused on the most promising hits. The initial high-throughput screen identifies potential binders, which are then confirmed and characterized using lower-throughput, more information-rich orthogonal methods.

FBDD_Screening_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Structural Validation Lib Fragment Library (incl. This compound) TSA High-Throughput Screen (e.g., Thermal Shift Assay) Lib->TSA SPR Orthogonal Screen 1 (e.g., SPR) TSA->SPR Initial Hits NMR Orthogonal Screen 2 (e.g., NMR - STD) SPR->NMR Confirmed Binders Xray X-ray Crystallography NMR->Xray High-Confidence Hits Validated Validated Fragment Hit (Co-crystal Structure) Xray->Validated

Caption: FBDD Screening and Validation Workflow.

Protocol: High-Throughput Thermal Shift Assay (TSA)

This protocol outlines a typical TSA experiment for a primary screen.

  • Reagent Preparation :

    • Prepare a stock solution of the purified target protein (e.g., 2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 5000x concentration in DMSO.

    • Prepare a 384-well plate with fragments from the library, including this compound, typically at a concentration of 10 mM in DMSO. Include positive (known binder, if available) and negative (DMSO only) controls.

  • Assay Plate Setup :

    • In a 384-well PCR plate, prepare the final reaction mixture. For a 20 µL final volume:

      • 18 µL of protein/buffer mix (final protein concentration 2-5 µM).

      • 1 µL of 5000x dye diluted 1:50 in buffer.

      • 1 µL of fragment solution from the library plate (final fragment concentration 100-200 µM, final DMSO 1%).

  • Data Acquisition :

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis :

    • Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition.

    • A significant positive shift in Tₘ (ΔTₘ > 2°C) in the presence of a fragment compared to the DMSO control indicates a potential hit.

Step 2: Hit Validation and Structural Biology

A "hit" from a primary screen is merely a starting point. It is crucial to confirm that the observed signal is due to a specific, direct interaction.

  • Orthogonal Confirmation : Hits from TSA should be re-tested in a different biophysical assay, like SPR or NMR. This helps eliminate false positives that can arise from assay artifacts (e.g., dye interference in TSA).[20]

  • The Crystallographic Imperative : For FBDD, obtaining a high-resolution X-ray crystal structure of the fragment bound to the target is the gold standard.[16][18][20] This structure provides an unambiguous view of the binding mode, orientation, and specific interactions (e.g., hydrogen bonds, halogen bonds from the bromine atom). This structural "blueprint" is the most critical piece of information for guiding the subsequent chemistry effort.[18]

Step 3: From Fragment Hit to Potent Lead

With a validated hit and a co-crystal structure in hand, the goal shifts to optimizing the fragment's weak affinity into a potent, drug-like lead compound. This is achieved through several structure-guided strategies.[21][22][23]

  • Fragment Growing : This is the most common strategy.[21] Using the co-crystal structure, chemists design and synthesize new analogues that extend from a vector on the original fragment—such as the 3-amino group of our isoxazole—into adjacent pockets of the binding site to form new, favorable interactions.

  • Fragment Linking : If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[24][25] The resulting linked compound can exhibit a dramatic increase in affinity due to the additive binding energies of the two parent fragments.

  • Fragment Merging : This approach is used when two fragments are found to bind in overlapping positions.[24][25] A new molecule is designed that incorporates the key binding features of both fragments into a single, cohesive scaffold.

Logical Flow of Hit-to-Lead Strategies

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Start This compound Binds to Target K D ~ 500 µM Grow Fragment Growing Add R-group to -NH₂ Explore adjacent pocket Start->Grow Structure-Guided Design Link Fragment Linking Find 2nd Fragment Design chemical linker Start->Link Structure-Guided Design Merge Fragment Merging Find overlapping fragment Combine key features Start->Merge Structure-Guided Design Lead Lead Grow->Lead Link->Lead Merge->Lead

Caption: Hit-to-Lead Optimization Strategies.

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents an archetypal fragment for modern drug discovery. It combines a medicinally relevant core with multiple, strategically positioned chemical handles that allow for systematic and structure-guided optimization. Its adherence to the "Rule of Three" ensures favorable properties for initial screening, while its functional groups provide clear pathways for the crucial hit-to-lead evolution. By understanding the synthesis, properties, and application of such well-designed fragments within a robust biophysical and structural biology framework, researchers can significantly enhance the efficiency and success rate of finding novel, high-quality starting points for the development of next-generation therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. [Link]
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. [Link]
  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16).
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. (n.d.).
  • Fragment Screening. (n.d.).
  • Process for the manufacture of 3-amino-5- methylisoxazole. (n.d.).
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.).
  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. (2024, January 10). Taylor & Francis Online. [Link]
  • The recent progress of isoxazole in medicinal chemistry. (2018, July 23). PubMed. [Link]
  • Fragment-based drug discovery: A graphical review - PMC. (2025, September 10).
  • Fragment growing in FBDD. (A) Flowchart of FBDD in developing... (n.d.).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1).
  • Application of Fragment-Based Drug Discovery to Vers
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]
  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. (n.d.). PubMed. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]
  • Fragment Screening by Surface Plasmon Resonance. (n.d.).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC - NIH. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025, August 10).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18).
  • Different hit-to-lead optimization strategies (fragment growing,... (n.d.).
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Sci-Hub. [Link]
  • Fragment-to-Lead. (n.d.).
  • Fragment-Based Drug Discovery. (n.d.). University of Washington. [Link]
  • 3-Amino-5-methylisoxazole. (n.d.). SpecAU. [Link]
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. (n.d.). PubChem. [Link]
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2019, March 5). SpringerLink. [Link]
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). MDPI. [Link]
  • Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube. [Link]
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? (n.d.). Frontiers. [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Amino-4-bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Aminoisoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Derivatives of 3-aminoisoxazole, in particular, are key pharmacophores found in compounds exhibiting a wide array of biological activities, including applications as herbicides, fungicides, and potential anticancer agents.[3]

This compound serves as a highly versatile and strategic building block for the synthesis of complex molecular architectures. The bromine atom at the C4 position provides a reactive handle for derivatization via modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. This powerful class of reactions enables the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and functional group tolerance, opening a direct pathway to novel libraries of substituted isoxazoles for drug discovery and development.[4]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to the this compound substrate. It combines detailed, field-tested protocols with the underlying mechanistic principles to empower researchers to confidently and successfully employ these transformations.

Core Concepts: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle, elegantly orchestrated by a palladium catalyst. Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, and Stille), and reductive elimination.[5][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex.

  • Transmetalation (or Olefin Coordination/Insertion for Heck):

    • In Suzuki coupling, an organoboron species (activated by a base) exchanges its organic group with the halide on the palladium center.

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium complex, and subsequent deprotonation by a base forms a palladium-amido complex.

    • In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex.[9][10]

    • In Heck coupling, an alkene coordinates to the palladium complex, followed by migratory insertion into the palladium-carbon bond.

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are expelled as the new, functionalized isoxazole product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

Palladium Catalytic Cycle cluster_steps Pd0 Pd(0)Ln (Active Catalyst) OA_Complex R-Pd(II)L2-X (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex R-Pd(II)L2-R' (Transmetalation Complex) OA_Complex->TM_Complex R'-M (Coupling Partner) TM_Complex->Pd0 Product R-R' (Coupled Product) TM_Complex->Product OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to the stability, commercial availability, and low toxicity of the requisite boronic acid and ester coupling partners.[11]

Expertise & Causality: Why These Conditions?
  • Catalyst System (Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos): For heteroaryl halides like our substrate, catalysts bearing electron-rich, bulky phosphine ligands are superior. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or biarylphosphines (e.g., XPhos) stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination, preventing unwanted side reactions.[12][13]

  • Base (K₂CO₃, Cs₂CO₃, or K₃PO₄): The base is crucial for activating the boronic acid. It forms a more nucleophilic "ate" complex (-B(OR)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[11] The choice of base can significantly impact yield; cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Solvent (Dioxane/H₂O or DMF): A mixture of an organic solvent like 1,4-dioxane with water is common. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex. Anhydrous conditions can also be used, especially with stronger bases like K₃PO₄.

Protocol: Synthesis of 4-Aryl-3-amino-5-methylisoxazoles

Suzuki Coupling Workflow Start Combine Reagents: - Isoxazole-Br (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.5 eq) - Solvent Degas Degas Mixture (Ar bubbling, 3x) Start->Degas Add_Cat Add Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) Degas->Add_Cat Heat Heat Reaction (80-110 °C) Monitor by TLC/LCMS Add_Cat->Heat Workup Aqueous Workup (e.g., EtOAc/H₂O) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum backfilling with an inert gas. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02–0.05 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath at 90–110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-3-amino-5-methylisoxazole.

Troubleshooting Suzuki Couplings
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently basic conditions; Poor quality boronic acid.Use a fresh batch of catalyst. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Use boronic acid pinacol ester instead.
Protodebromination Presence of water/protons with an overly active catalyst.Ensure rigorously anhydrous conditions if possible. Use a less reactive catalyst system.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure thorough degassing. Reduce catalyst loading. Add a phosphine ligand to stabilize the catalyst.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, coupling aryl halides with a vast range of amines.[5][14] This reaction is indispensable for synthesizing anilines and related structures, which are prevalent in pharmaceuticals.

Expertise & Causality: Why These Conditions?
  • Catalyst System (Pd₂(dba)₃ / Biarylphosphine Ligand): This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential. They accelerate the reductive elimination step, which is often rate-limiting for C-N bond formation, and prevent β-hydride elimination in cases where the amine partner has α-protons.[15][16]

  • Base (NaOt-Bu, K₃PO₄, or LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[14] For sensitive substrates, milder bases like K₃PO₄ can be effective, though they may require higher temperatures.

  • Solvent (Toluene, Dioxane): Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of 4-(Alkyl/Aryl)amino-3-amino-5-methylisoxazoles

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, or using Schlenk technique, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv).

  • Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 equiv) and a stir bar.

  • Solvent and Amine: Seal the vial with a septum cap. Add anhydrous toluene or 1,4-dioxane, followed by the primary or secondary amine coupling partner (1.2 equiv) via syringe.

  • Inert Atmosphere: Briefly purge the vial with argon.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C. Stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-substituted product.

Troubleshooting Buchwald-Hartwig Aminations
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Base degradation; Inappropriate ligand; Sterically hindered amine.Use freshly opened, high-purity NaOt-Bu. Screen a panel of biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). Increase reaction temperature and/or time.
Hydrodehalogenation Catalyst decomposition; Presence of water.Ensure strictly anhydrous conditions. Use a more robust precatalyst (e.g., a G3 or G4 palladacycle).
No Reaction with Ammonia Ammonia is a poor nucleophile and difficult to handle.Use an ammonia surrogate like benzophenone imine followed by acidic hydrolysis, or use specialized catalyst systems designed for ammonia coupling.[15]

Application 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[9][17] This reaction is foundational for creating conjugated enynes and other valuable motifs in materials science and medicinal chemistry.

Expertise & Causality: Why These Conditions?
  • Dual Catalyst System (Pd/Cu): The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[10] The palladium component functions as in other cross-couplings, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) intermediate.

  • Base (Amine Base like Et₃N or DIPEA): A liquid amine base serves multiple roles: it acts as the solvent, deprotonates the alkyne to facilitate copper acetylide formation, and scavenges the HBr generated during the reaction.

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling), which is promoted by copper and oxygen, have led to the development of copper-free Sonogashira protocols.[10] These often require a stronger base (e.g., Cs₂CO₃) and specific ligand systems.

Protocol: Synthesis of 4-Alkynyl-3-amino-5-methylisoxazoles

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Application 4: Heck Coupling for C-C Alkene Synthesis

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[18] It is a powerful method for vinylation of aromatic and heteroaromatic rings.

Expertise & Causality: Why These Conditions?
  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (P(o-tol)₃ or PPh₃): For simple Heck reactions, triphenylphosphine (PPh₃) or the slightly more electron-rich tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient to achieve good results.

  • Base (Et₃N, K₂CO₃): An inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle, regenerating the Pd(0) catalyst in the final step.

  • Solvent (DMF, Acetonitrile): Polar aprotic solvents are typically used to facilitate the reaction and dissolve the components.

Protocol: Synthesis of 4-Vinyl-3-amino-5-methylisoxazoles

Step-by-Step Methodology:

  • Vessel Preparation: In a sealable pressure tube, combine this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a phosphine ligand (e.g., P(o-tol)₃, 0.10 equiv).

  • Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 equiv) and a base (e.g., Et₃N, 2.0 equiv).

  • Solvent: Add a suitable solvent such as DMF or acetonitrile.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100–120 °C. Stir until the reaction is complete.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Summary of Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst / LigandTypical BaseTypical SolventProduct Type
Suzuki-Miyaura Boronic Acid / EsterPd(dppf)Cl₂, Pd₂(dba)₃ / XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DMF4-Aryl/Vinyl Isoxazole
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / RuPhos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane4-(Substituted)amino Isoxazole
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF4-Alkynyl Isoxazole
Heck AlkenePd(OAc)₂ / PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile4-Vinyl Isoxazole

References

  • de la Torre, P., et al. (2021). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Mavrova, A. T., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Orita, A., et al. (2011). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.
  • Zhang, Q., et al. (2014). The influence of chlorine substitution on the Stille coupling reaction and the properties of the resulting polymers. Journal of Materials Chemistry C.
  • Myers, A. (n.d.). The Stille Reaction. Harvard University.
  • de la Torre, P., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2024). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Wikipedia. (2024). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Al-Amin, M. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Leeds Thesis.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • El-Faham, A., et al. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
  • Christensen, M. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry.
  • Mao, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate.
  • Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wang, D., et al. (2014). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Frolova, L. V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.

Sources

Application Note: A Modern Bohlmann-Rahtz Approach for the Synthesis of Highly Functionalized Pyridines Using 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide details a robust and versatile synthetic strategy for accessing highly functionalized, polysubstituted pyridines. The methodology leverages 3-amino-4-bromo-5-methylisoxazole as a unique and powerful masked enamine synthon. By employing a modified Bohlmann-Rahtz reaction principle, the isoxazole ring undergoes a strategic ring-opening and subsequent cyclocondensation with 1,3-dicarbonyl compounds. This approach provides a reliable pathway to 2-amino-3-bromo-4,6-disubstituted pyridines, where the bromine atom serves as a valuable handle for further diversification, making it highly attractive for the construction of novel chemical libraries in drug discovery.

Introduction and Core Chemical Principles

The pyridine ring is a privileged heterocycle in drug development due to its unique electronic properties, hydrogen bonding capabilities, and its role as a bioisostere for various functional groups.[2] Consequently, the development of efficient and regioselective methods for its synthesis remains a significant focus in organic chemistry.[3][4] Classical methods like the Hantzsch synthesis are well-established but often require a subsequent oxidation step to achieve the aromatic pyridine ring.[1][5]

The Bohlmann-Rahtz pyridine synthesis offers a more direct route by reacting an enamine with an ethynylketone, avoiding the need for a final oxidation step.[5][6][7] This reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to furnish the pyridine product.[5][8] Recent modifications have improved the versatility of this reaction, allowing for one-pot procedures and the use of acid catalysis to lower the required reaction temperatures.[5][9]

Our approach adapts this powerful principle by using this compound as a stable, easy-to-handle precursor to the requisite enamine component. Isoxazoles can be strategically employed as synthons for 1,3-dicarbonyls or related species through reductive ring-opening.[2] In this context, the 3-amino-5-methylisoxazole core is designed to unravel under acidic or thermal conditions into a reactive β-amino enone intermediate. The bromine atom at the 4-position is retained through the transformation, yielding a pyridine product rich in functionality and primed for subsequent cross-coupling reactions.

Proposed Reaction Mechanism

The cornerstone of this protocol is the acid-catalyzed ring-opening of the isoxazole, followed by a series of condensation and cyclization steps.

  • Protonation and Ring-Opening: The reaction is initiated by the protonation of the isoxazole nitrogen, which facilitates the cleavage of the weak N-O bond. This generates a vinylogous nitrilium ion intermediate.

  • Hydration and Tautomerization: Subsequent attack by water and tautomerization yields the key reactive intermediate: a 3-amino-2-bromo-1,3-dicarbonyl equivalent (specifically, an α-bromo-β-amino enone). This intermediate is the critical enamine component for the subsequent cyclocondensation.

  • Condensation: The generated enone reacts with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) via Knoevenagel-type condensation.

  • Cyclization and Dehydration: An intramolecular cyclization occurs as the amino group attacks one of the carbonyls. The final step is a dehydration event, which results in the formation of the stable aromatic pyridine ring.

Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Pyridine Formation Isoxazole 3-Amino-4-bromo- 5-methylisoxazole Protonated Protonated Isoxazole Isoxazole->Protonated H+ (cat.) Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Adduct Condensation Adduct Dicarbonyl->Adduct Condensation (-H2O) Opened Ring-Opened Intermediate Protonated->Opened Ring-Opening Enone α-Bromo-β-amino Enone Opened->Enone H2O, Tautomerization Enone->Adduct Condensation (-H2O) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Pyridine Substituted Pyridine Product Cyclized->Pyridine Dehydration (-H2O)

Caption: Proposed mechanism for pyridine synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of Ethyl 2-amino-3-bromo-6-methyl-4-(trifluoromethyl)nicotinate.

Materials and Reagents
  • This compound

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Acetic Acid (Glacial)

  • Ethanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the isoxazole) followed by glacial acetic acid (2.0 eq). Stir the mixture to ensure dissolution.

  • Addition of Dicarbonyl: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Expert Note: The acetic acid acts as both a catalyst for the ring-opening and a promoter for the condensation and dehydration steps, consistent with modified Bohlmann-Rahtz conditions.[5][8]

  • Workup - Quenching: After the reaction is complete (as indicated by consumption of the starting material), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acetic acid. Caution: CO₂ evolution may occur.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure substituted pyridine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow and Data

The described methodology is versatile and can be applied to a range of 1,3-dicarbonyl compounds to generate a library of diversely substituted pyridines.

Workflow Start 1. Reagent Addition (Isoxazole, Dicarbonyl, HOAc, EtOH) Reaction 2. Reflux (80 °C, 6-12h) Start->Reaction Heat Workup 3. Quench (NaHCO3) & Aqueous Workup Reaction->Workup Cool Purify 4. Column Chromatography Workup->Purify Crude Product Product 5. Pure Pyridine Product Purify->Product Purified

Caption: General experimental workflow diagram.

Table 1: Substrate Scope and Expected Products

The table below illustrates the potential scope of the reaction with various 1,3-dicarbonyl partners.

Entry1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²)Expected Pyridine Product
1Ethyl acetoacetateMeOEtEthyl 2-amino-3-bromo-4,6-dimethylnicotinate
2Ethyl benzoylacetatePhOEtEthyl 2-amino-3-bromo-6-methyl-4-phenylnicotinate
3AcetylacetoneMeMe4-(2-Amino-3-bromo-6-methylpyridin-4-yl)pentan-2-one
4DibenzoylmethanePhPh(2-Amino-3-bromo-6-methylpyridin-4-yl)(phenyl)methanone
5Ethyl 4,4,4-trifluoroacetoacetateCF₃OEtEthyl 2-amino-3-bromo-6-methyl-4-(trifluoromethyl)nicotinate

Trustworthiness and Troubleshooting

  • Self-Validation: The identity and purity of the final product must be rigorously confirmed by spectroscopic methods. The presence of the bromine atom can often be confirmed by mass spectrometry through the characteristic isotopic pattern (¹⁹Br/⁸¹Br).

  • Low Yields: If the reaction stalls or yields are low, consider increasing the amount of acetic acid or employing a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) in catalytic amounts. However, stronger acids may promote side reactions.

  • Side Products: Incomplete dehydration can lead to dihydropyridine intermediates. Extending the reaction time or increasing the temperature slightly can often drive the reaction to completion.

  • Purification Challenges: The amino group on the pyridine ring can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) can mitigate this issue and improve separation.

Conclusion

This application note presents a powerful and efficient protocol for the synthesis of highly substituted 2-amino-3-bromo-pyridines. By utilizing this compound as a novel enamine precursor in a modified Bohlmann-Rahtz synthesis, this method provides direct access to valuable building blocks for pharmaceutical and materials science research. The retention of the bromine atom offers a significant advantage, creating a versatile anchor point for further molecular elaboration through established cross-coupling chemistries.

References

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines. Benchchem.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Synthesis of polysubstituted pyridines.
  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.

Sources

Application and Protocol for the N-arylation of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl Aminoisoxazoles

N-arylated heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, the N-aryl-3-aminoisoxazole moiety is of particular interest due to its presence in a wide array of biologically active molecules. The strategic introduction of an aryl group onto the amino function of the isoxazole core can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule, 3-amino-4-bromo-5-methylisoxazole, serves as a versatile building block, with the bromine atom at the 4-position offering a potential handle for further functionalization, and the amino group at the 3-position providing a key site for N-arylation. This document provides a detailed protocol for the efficient N-arylation of this substrate, focusing on the robust and widely applicable Buchwald-Hartwig amination.

Mechanistic Considerations: Choosing the Right Tool for the Job

The formation of a carbon-nitrogen bond between an aryl group and an amine can be achieved through several methods, with the two most prominent being the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical copper-catalyzed reaction typically requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance.[1] While modern advancements have introduced milder conditions with the use of ligands, the Buchwald-Hartwig reaction has largely superseded it for many applications due to its broader scope and milder reaction profiles.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its remarkable efficiency, functional group tolerance, and milder reaction conditions.[3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting both the oxidative addition and reductive elimination steps.[3]

Given the electron-deficient nature of the 3-aminoisoxazole ring system, which can render the amino group less nucleophilic, the highly efficient and tunable nature of the Buchwald-Hartwig amination makes it the method of choice for the N-arylation of this compound.

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heterocyclic systems and is optimized for the specific substrate, this compound.[5]

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Various
Aryl bromide/iodideSynthesis GradeVarious
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVarious
XantphosLigand GradeVarious
Sodium tert-butoxide (NaOtBu)≥98%Various
Anhydrous TolueneDriSolv® or similarVarious
Argon (or Nitrogen)High PurityVarious
Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.). Add these solids to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the reaction vessel with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100-110 °C. For microwave-assisted reactions, set the temperature to 130 °C.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Rationale for Experimental Choices
  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and Xantphos as a bulky, electron-rich bidentate phosphine ligand is a robust system for challenging C-N cross-coupling reactions. Xantphos is known to stabilize the palladium catalyst and facilitate the reductive elimination step.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine substrate to form the reactive amide, which is crucial for the catalytic cycle.[4]

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. Its high boiling point allows for the necessary reaction temperatures.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a general guideline for expected yields and suggests parameters for optimization.

Aryl Halide Substituent (para-)Expected Yield (%)Key Optimization Parameters
-H75-85Temperature (100-120 °C), Base (consider K₃PO₄ or Cs₂CO₃ for milder conditions)
-OCH₃80-90Lower catalyst loading may be possible.
-CF₃65-75Higher catalyst loading or a more electron-rich ligand (e.g., RuPhos) may be beneficial.
-Cl70-80Ensure complete dryness of reagents and solvent.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Aryl Halide - NaOtBu B Add Catalyst System: - Pd2(dba)3 - Xantphos A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Anhydrous Toluene C->D E Heat Reaction (100-130 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the N-arylation of this compound.

Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Oxidative\nAddition\nComplex->Amine\nCoordination + HNR'R'' Amido\nComplex Ar-Pd(II)(NR'R'')L₂ Amine\nCoordination->Amido\nComplex + Base - Base-H⁺X⁻ Amido\nComplex->Pd(0)L2 Reductive Elimination + Ar-NR'R''

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Troubleshooting and Safety Precautions

  • Low Yields: If low yields are observed, ensure all reagents and the solvent are scrupulously dry. Degassing the solvent prior to use can also be beneficial. Consider screening other phosphine ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, Cs₂CO₃).

  • Side Reactions: The primary potential side reaction is hydrodehalogenation of the aryl halide. This can sometimes be suppressed by using a less sterically hindered ligand or a weaker base.

  • Safety: Palladium reagents and phosphine ligands should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Toluene is a flammable and toxic solvent.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the N-arylation of this compound. The protocol outlined in this application note offers a robust starting point for the synthesis of a diverse library of N-aryl-3-aminoisoxazole derivatives. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields across a broad range of aryl halide coupling partners.

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (n.d.). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry.
  • ResearchGate. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Wikipedia. (n.d.). Ullmann condensation.
  • National Center for Biotechnology Information. (n.d.). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Preprints.org. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of integrin inhibitor.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Petasis Reaction.
  • National Center for Biotechnology Information. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • CHIMIA. (n.d.). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large.
  • National Center for Biotechnology Information. (2008, November 18). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles.
  • Journal of Synthetic Chemistry. (2023, October 17). Palladium Nanoparticles Immobilized in Fe3O4@Arginine Cavities as Efficient Heterogeneous Catalysts for Carbonylative Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • ResearchGate. (2011, July). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles.
  • SciSpace. (n.d.). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic acids. Synthesis of a novel heterocyclic system.
  • Royal Society of Chemistry. (n.d.). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Penn State Research Database. (2025, February 7). A General Amino-(Hetero)arylation of Simple Olefins with (Hetero)aryl Sulfonamides Enabled by an N-Triazinyl Group.
  • Semantic Scholar. (2016, September 30). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions.
  • Semantic Scholar. (2011, May 17). Palladium‐Catalyzed Reaction of Methyl 5‐Amino‐4‐chloro‐2‐methylthiopyrrolo[2,3‐d]pyrimidine‐6‐carboxylate with Arylboronic Acids. Synthesis of 1,3,4,6‐Tetraazadibenzo[cd,f]azulene Heterocyclic System.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

Sources

Application Notes and Protocols for 3-Amino-4-bromo-5-methylisoxazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Isoxazole Scaffold in Modern Crop Protection

The isoxazole ring system is a cornerstone in the development of contemporary agrochemicals, demonstrating a remarkable versatility in biological activity.[1] As a five-membered aromatic heterocycle containing both nitrogen and oxygen, the isoxazole moiety provides a stable and synthetically accessible scaffold that can be functionalized to interact with a wide array of biological targets.[2][3] This has led to the successful commercialization of isoxazole-containing compounds with potent herbicidal, fungicidal, and insecticidal properties.[1]

The biological efficacy of isoxazole derivatives is highly dependent on the nature and position of substituents on the ring.[4] Structure-activity relationship (SAR) studies have consistently shown that halogenation, including the introduction of bromine and chlorine atoms, can significantly enhance the potency of these compounds.[5][6] This is often attributed to factors such as increased lipophilicity, which can improve membrane permeability, and altered electronic properties that can enhance binding to target enzymes or receptors.

This document provides detailed application notes and illustrative protocols for the investigation of 3-Amino-4-bromo-5-methylisoxazole , a halogenated isoxazole derivative, as a potential candidate for novel agrochemical development. While specific biological activity data for this compound is not extensively published, the protocols outlined below are based on established methodologies for evaluating the agricultural potential of new chemical entities within the isoxazole class.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC4H5BrN2O-
Molecular Weight177.00 g/mol -
AppearanceOff-white to pale yellow solid-
SolubilitySoluble in methanol, ethanol, DMSO, DMF-
StabilityStable under standard laboratory conditions-

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available precursor such as 3-amino-5-methylisoxazole. A key step would be the regioselective bromination of the isoxazole ring.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow A 3-Amino-5-methylisoxazole D Reaction A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., Acetic Acid, DMF) C->D E Purification (Crystallization/Chromatography) D->E F This compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Potential Herbicidal Applications

Certain isoxazole derivatives are known to act as potent herbicides.[7] For instance, isoxaflutole is a pro-herbicide that is converted in plants and soil to a diketonitrile derivative, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme is critical for pigment biosynthesis, and its inhibition leads to bleaching of new growth and eventual plant death. The structural features of this compound suggest it could be investigated for similar or alternative herbicidal activities.

Protocol 1: Primary Herbicidal Screening (Pre- and Post-Emergence)

This protocol is designed to provide a preliminary assessment of the herbicidal efficacy of this compound against a representative panel of monocotyledonous and dicotyledonous weed species.

1. Plant Species:

  • Monocots: Echinochloa crus-galli (Barnyardgrass), Avena fatua (Wild Oat)

  • Dicots: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters)

2. Preparation of Test Compound: a. Prepare a stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20 at 0.5% v/v). b. Perform serial dilutions to obtain application concentrations ranging from 10 to 1000 g/ha (grams per hectare).

3. Pre-Emergence Application: a. Sow seeds of the test species in pots filled with a sandy loam soil. b. Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer. c. Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action). d. Place the pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). e. Evaluate phytotoxicity 14-21 days after treatment (DAT) by visually assessing the percentage of growth inhibition compared to the solvent control.

4. Post-Emergence Application: a. Grow the test species in pots until they reach the 2-3 leaf stage. b. Apply the test solutions as a foliar spray, ensuring uniform coverage. c. Include appropriate controls as in the pre-emergence assay. d. Return the pots to the greenhouse. e. Evaluate phytotoxicity 14-21 DAT.

5. Data Analysis:

  • Record data as percent inhibition (0% = no effect, 100% = complete kill).

  • Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for promising compounds.

Potential Fungicidal Applications

The isoxazole scaffold is present in several agricultural fungicides.[9][10] These compounds can act on various fungal targets, including enzymes involved in sterol biosynthesis, such as sterol 14α-demethylase.[11] The presence of the bromine atom in this compound could enhance its ability to interact with fungal target sites.

Protocol 2: In Vitro Antifungal Assay

This protocol assesses the direct inhibitory effect of the compound on the mycelial growth of key plant pathogenic fungi.

1. Fungal Species:

  • Rhizoctonia solani (causes sheath blight in rice)

  • Fusarium fujikuroi (causes bakanae disease in rice)

  • Botrytis cinerea (causes gray mold on various crops)

2. Preparation of Growth Medium: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to approximately 45-50°C.

3. Incorporation of Test Compound: a. Add appropriate aliquots of the stock solution of this compound to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). b. Include a solvent-only control and a positive control (e.g., a commercial fungicide like Hymexazol). c. Pour the amended PDA into sterile Petri dishes.

4. Inoculation and Incubation: a. Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate. b. Seal the plates and incubate at 25°C in the dark.

5. Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plate has reached the edge of the dish. b. Calculate the percentage of mycelial growth inhibition using the formula:

  • Inhibition (%) = [(C - T) / C] × 100
  • Where C = average diameter of the control colony and T = average diameter of the treated colony. c. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for active compounds.

Potential Insecticidal Applications

Isoxazole and the related isoxazoline rings are key components of several modern insecticides.[12][13] Some isoxazoline-based insecticides, for example, act as antagonists of the GABA (gamma-aminobutyric acid) receptor in the insect nervous system. The structural characteristics of this compound warrant its evaluation for insecticidal properties.

Protocol 3: Insecticidal Bioassay (Contact and Ingestion)

This protocol evaluates the toxicity of the compound to a model insect pest.

1. Insect Species:

  • Spodoptera litura (Cotton Leafworm) - 2nd or 3rd instar larvae.

2. Contact Toxicity Assay: a. Prepare test solutions of this compound in acetone at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). b. Apply 1 µL of the test solution to the dorsal thorax of each larva using a micro-applicator. c. Treat control groups with acetone only. A positive control (e.g., a commercial insecticide) should also be included. d. Place the treated larvae in individual containers with a fresh food source (e.g., a castor bean leaf disc). e. Record mortality at 24, 48, and 72 hours after treatment.

3. Ingestion Toxicity Assay (Leaf Dip Method): a. Prepare aqueous dilutions of the test compound with a surfactant. b. Dip leaf discs (e.g., from cabbage or cotton plants) into the test solutions for 10-15 seconds and allow them to air dry. c. Place one treated leaf disc in a Petri dish with one larva. d. Control leaf discs are dipped in the solvent-surfactant solution only. e. Record mortality and feeding inhibition at 24, 48, and 72 hours.

4. Data Analysis:

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LD₅₀ (lethal dose for 50% of the population) for the contact assay and the LC₅₀ (lethal concentration for 50% of the population) for the ingestion assay.

Illustrative Workflow and Mode of Action

Screening_Workflow Figure 2: General Agrochemical Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Advanced Studies A Compound Synthesis (this compound) B In Vitro / In Vivo Assays (Herbicidal, Fungicidal, Insecticidal) A->B C Dose-Response Studies (GR50, EC50, LD50) B->C D Spectrum of Activity (Broad vs. Narrow) C->D E Mode of Action Studies D->E F Toxicology & Environmental Fate E->F

Caption: A generalized workflow for the evaluation of a new chemical entity in agrochemical research.

Mode_of_Action Figure 3: Hypothetical Fungicidal Mode of Action A This compound B Fungal Cell A->B Uptake C Target Enzyme (e.g., Sterol 14α-demethylase) A->C Binding B->C D Enzyme Inhibition C->D E Disruption of Ergosterol Biosynthesis D->E F Compromised Cell Membrane Integrity E->F G Fungal Cell Death F->G

Caption: A hypothetical pathway illustrating a potential fungicidal mode of action for an isoxazole derivative.

Conclusion

This compound represents an intriguing candidate for agrochemical research due to its halogenated isoxazole scaffold, a motif frequently associated with potent biological activity. The protocols detailed in this document provide a foundational framework for a systematic evaluation of its potential as a herbicide, fungicide, or insecticide. While the specific efficacy of this compound remains to be determined experimentally, the structure-activity relationships within the broader class of isoxazole agrochemicals suggest that it is a promising lead for further investigation. Future research should focus on the primary screening assays outlined, followed by more in-depth studies to elucidate the mode of action, spectrum of activity, and safety profile of any promising activities discovered.

References

  • Hawash, M., et al. (2023). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Ye, F., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
  • Al-Ostoot, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1383. [Link]
  • Al-Ostoot, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 295. [Link]
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 1935-1954. [Link]
  • Google Patents. (2010).
  • ResearchGate. (n.d.). Herbicidal activity of substituted isoxazoles (4a-4 h)
  • Tripathi, K., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science. [Link]
  • ResearchGate. (n.d.).
  • Global Agriculture. (2025). Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management. [Link]
  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • American Chemical Society. (2025).
  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Li, Z., et al. (2018). Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters, 28(4), 831-833. [Link]
  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole.
  • Zhang, Z., et al. (2023). Synthesis and Insecticidal Activity of Novel Pyrazole Amides Containing an Isoxazole Moiety.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Pallett, K. E., et al. (1998). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pesticide Science, 53(2), 123-129. [Link]
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2025). (PDF)
  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2). [Link]
  • PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. [Link]
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Jakhmola, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Journal Name].
  • PubMed. (2018). Benzoxazoles as novel herbicidal agents. [Link]
  • ResearchGate. (n.d.). Isoxazoles – Insecticidal activity. [Link]
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.).

Sources

Application Notes and Protocols for the Derivatization of 3-Amino-4-bromo-5-methylisoxazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-5-methylisoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring represents a privileged five-membered heterocyclic motif, integral to a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The unique electronic properties and structural rigidity of the isoxazole core make it an excellent scaffold for designing novel therapeutic agents. Specifically, 3-amino-5-methylisoxazole derivatives serve as crucial building blocks, with the amine group providing a versatile handle for synthetic modification to explore structure-activity relationships (SAR).

This guide focuses on a particularly valuable, bifunctional synthon: 3-Amino-4-bromo-5-methylisoxazole . The presence of two distinct reactive sites—the nucleophilic 3-amino group and the C4-bromo position amenable to cross-coupling reactions—offers a dual-pronged approach to library synthesis. This allows for a systematic and comprehensive exploration of the chemical space around the isoxazole core, which is fundamental for optimizing potency, selectivity, and pharmacokinetic properties in a drug discovery program.

This document provides detailed, field-proven protocols for the derivatization of this scaffold at both the N-3 and C-4 positions. The methodologies are presented not merely as procedural steps, but with a rationale for key experimental choices, reflecting a deep understanding of the underlying chemical principles.

Strategic Derivatization Workflow

A logical approach to library synthesis using this compound involves a two-stage strategy. First, the amino group is functionalized, followed by diversification at the C-4 position. This workflow allows for the creation of a matrix of compounds where substituents at both positions can be varied systematically.

Derivatization_Workflow A This compound (Starting Material) B N-Acylation / N-Alkylation (Protocol 1 & 2) A->B Functionalize N-3 Position C N-Substituted-4-bromo-isoxazole Intermediate B->C Isolate Intermediate D Suzuki Coupling (Protocol 3) C->D C-4 Arylation/ Vinylaton E Sonogashira Coupling (Protocol 4) C->E C-4 Alkynylation F Buchwald-Hartwig Amination (Protocol 5) C->F C-4 Amination G Final Library of 3,4,5-Trisubstituted Isoxazoles D->G E->G F->G

Caption: Strategic workflow for library synthesis.

Part 1: Functionalization of the 3-Amino Group

The nucleophilicity of the 3-amino group allows for straightforward derivatization through acylation and alkylation reactions. These modifications are crucial for probing the role of hydrogen bond donors/acceptors and steric bulk at this position.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation to introduce amide functionalities, which can engage in critical hydrogen bonding interactions with biological targets. This protocol utilizes standard Schotten-Baumann conditions, which are robust and high-yielding.

Rationale: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic acyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the starting material.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via a syringe. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for N-Alkylation

While direct N-alkylation with alkyl halides can be problematic due to potential over-alkylation and lower yields, reductive amination offers a more controlled approach to introduce alkyl groups.

Rationale: This two-step, one-pot procedure involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred over other hydrides as it is less reactive towards the carbonyl group of the aldehyde/ketone and is tolerant of the mildly acidic conditions that favor imine formation.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq) followed by a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Part 2: C-4 Position Diversification via Cross-Coupling Reactions

The C4-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.[4]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds.[5][6] This protocol is adapted from optimized conditions for heteroaryl couplings and is highly effective for this isoxazole system.[7]

Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid/ester (which is activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the catalytic intermediates and promote efficient coupling. A carbonate or phosphate base is required to activate the boronic acid for transmetalation.

Materials:

  • N-Substituted-3-amino-4-bromo-5-methylisoxazole (from Part 1)

  • Aryl- or Heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add the bromo-isoxazole substrate (1.0 eq), the boronic acid/ester (1.5 eq), and the base (K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition & Degassing: Add the solvent (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable for extending conjugation, acting as rigid linkers, or serving as handles for further chemistry like click reactions.[2][8]

Rationale: This reaction uses a dual catalytic system of palladium and copper(I).[9][10] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product. An amine base like triethylamine or diisopropylamine is typically used as both the base and, in some cases, the solvent.

Materials:

  • N-Substituted-3-amino-4-bromo-5-methylisoxazole

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF, if not using the amine base as solvent)

  • Inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-isoxazole (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing the introduction of a diverse range of primary and secondary amines at the C-4 position.[3][4][11]

Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[12] A key difference is the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, facilitating the formation of a palladium-amido complex prior to reductive elimination. The choice of a bulky, electron-rich phosphine ligand is again critical for high efficiency.

Materials:

  • N-Substituted-3-amino-4-bromo-5-methylisoxazole

  • Primary or Secondary Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP or Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃), 1.4 eq)

  • Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

  • Inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk flask with the base (NaOt-Bu, 1.4 eq), palladium catalyst (2 mol%), and ligand (4 mol%).

  • Reagent Addition: Add the bromo-isoxazole substrate (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Part 3: Data Presentation and SAR Analysis

The derivatization strategies outlined above enable the systematic exploration of how different substituents at the N-3 and C-4 positions impact biological activity. The resulting data is typically organized into an SAR table.

Example SAR Table for a Hypothetical Kinase Inhibitor Program:

The following table illustrates how data could be presented for a series of compounds evaluated for their inhibitory activity against a target kinase.

Compound IDR¹ (N-3 substituent)R² (C-4 substituent)Kinase IC₅₀ (nM)
1a -H-Br>10,000
2a -C(O)CH₃-Br5,600
2b -C(O)Ph-Br4,800
3a -C(O)CH₃-Phenyl850
3b -C(O)CH₃-4-Fluorophenyl420
3c -C(O)CH₃-4-Methoxyphenyl1,500
3d -C(O)CH₃-3-Pyridyl250
4a -C(O)CH₃-Phenylethynyl600
5a -C(O)CH₃-Anilino1,200

Interpretation of SAR Data:

  • N-3 Position: Acylation of the parent amine (compare 1a to 2a and 2b ) leads to a moderate increase in potency, suggesting the amide group may be forming a productive interaction, likely a hydrogen bond.

  • C-4 Position: Replacing the bromine with an aryl group via Suzuki coupling significantly boosts activity (compare 2a to 3a-3d ). This indicates a critical hydrophobic pocket is being accessed.

  • Aryl Substituents: Electron-withdrawing groups (fluoro, 3b ) and hydrogen bond acceptors (pyridyl, 3d ) on the C-4 phenyl ring enhance potency compared to the unsubstituted phenyl ring (3a ). An electron-donating group (methoxy, 3c ) is detrimental. This provides a clear vector for further optimization.

  • Other C-4 Substituents: Alkynyl (4a ) and amino (5a ) groups are tolerated but are less potent than optimized aryl groups in this hypothetical series.

Part 4: Characterization of Derivatives

Unambiguous characterization of all synthesized compounds is a prerequisite for reliable SAR data. Standard analytical techniques should be employed.

Workflow for Compound Characterization:

Characterization_Workflow A Crude Product from Purification B LC-MS Analysis A->B Initial Check: Mass & Purity D NMR Spectroscopy (¹H, ¹³C) B->D If mass is correct C High-Resolution Mass Spectrometry (HRMS) E Purity Check (e.g., HPLC) C->E Confirm Elemental Composition D->C Confirm Structure F Confirmed Structure & Purity (>95%) E->F Final QC G Biological Screening F->G Submit for Assay

Caption: Standard analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in the N-acetylation product (N-(4-bromo-5-methylisoxazol-3-yl)acetamide), one would expect to see the disappearance of the broad amine (-NH₂) proton signal and the appearance of a sharp amide N-H singlet and a new methyl singlet around 2.2 ppm.

  • Mass Spectrometry (MS): Low-resolution MS (e.g., LC-MS) is used to monitor reaction progress and confirm the molecular weight of the product in crude and purified samples. High-resolution MS (HRMS) is required to confirm the elemental composition and provide an exact mass, which serves as definitive proof of identity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the standard method for determining the purity of the final compounds submitted for biological testing. A purity level of >95% is typically required for reliable SAR data.

Safety and Handling

  • Bromo-isoxazoles: These are halogenated organic compounds and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully, minimizing inhalation of dust.

  • Reagents: Many reagents used, such as acyl chlorides, strong bases (NaOt-Bu), and organic solvents, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The this compound scaffold is a powerful and versatile tool for generating diverse chemical libraries for SAR exploration. The distinct reactivity of the amino and bromo functionalities allows for controlled, stepwise derivatization using robust and well-established synthetic protocols such as N-acylation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. By systematically applying these methods and carefully analyzing the resulting biological data, researchers can efficiently navigate the chemical space to identify lead compounds with improved potency and optimized properties for drug development.

References

  • Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles.
  • Sonogashira Coupling. NROChemistry. [Link]
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]
  • Buchwald–Hartwig amin
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Elsevier. [Link]
  • Buchwald-Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.
  • Sonogashira coupling. Wikipedia. [Link]
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • New 3,4,5-Trisubstituted Isoxazole Derivatives with Potential Biological Properties. Semantic Scholar. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]
  • Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles.

Sources

Application Note & Protocols: A Scalable Approach to the Synthesis of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] Specifically, 3-amino-4-bromo-5-methylisoxazole is a critical and versatile building block, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1] This application note provides a comprehensive, in-depth guide for the robust and scalable two-step synthesis of this key intermediate. The protocols detailed herein are designed for researchers, process chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and quality control measures essential for successful scale-up. We first address the high-yield synthesis of the 3-amino-5-methylisoxazole precursor, followed by a regioselective bromination protocol using a safer, more manageable brominating agent suitable for larger scales.

Strategic Overview: The Two-Step Synthetic Pathway

The synthesis is logically divided into two primary stages: the construction of the isoxazole ring to form the precursor, followed by the selective functionalization at the C4 position. This approach ensures high overall yield and purity, which are paramount for industrial-scale production.

  • Part A: Synthesis of 3-Amino-5-methylisoxazole. This initial step involves the cyclization reaction of a suitable nitrile compound with hydroxyurea under carefully controlled alkaline conditions to yield the precursor amine. This method is noted for its high efficiency and yield.[3][4]

  • Part B: Regioselective Bromination. The precursor is then subjected to electrophilic aromatic substitution to install a bromine atom at the C4 position. The use of N-Bromosuccinimide (NBS) is recommended for scale-up operations as it offers significant safety and handling advantages over elemental bromine.[5]

The entire workflow is designed to be linear and efficient, minimizing complex purification steps and maximizing throughput.

G start_A Starting Materials (e.g., 2-Bromocrotononitrile, Hydroxyurea) step_A1 Cyclization Reaction (pH 10.5-12.5) start_A->step_A1 NaOH (aq) step_A2 Workup & Isolation step_A1->step_A2 Crude Mixture product_A 3-Amino-5-methylisoxazole (Precursor) step_A2->product_A Purified start_B Precursor from Part A product_A->start_B step_B1 Bromination with NBS (Solvent: Acetonitrile) start_B->step_B1 N-Bromosuccinimide step_B2 Quenching & Workup step_B1->step_B2 Reaction Mixture product_B This compound (Final Product) step_B2->product_B Crystallized Product

Diagram 1: High-level workflow for the two-part synthesis.

Part A: Scale-Up Synthesis of 3-Amino-5-methylisoxazole

Principle and Rationale

The synthesis of 3-amino-5-methylisoxazole (3-AMI) is achieved by reacting a nitrile compound, such as 2-bromocrotononitrile, with hydroxyurea in an aqueous alkaline medium.[3] This method is particularly advantageous for large-scale synthesis due to its high yields (often exceeding 90%) and the use of readily available starting materials.[4]

Causality of Experimental Choices:

  • pH Control: Maintaining the reaction pH within a narrow, critical range of 10.5 to 12.5 is the most important parameter.[3][4] Below this range, the reaction rate is impractically slow. Above this range, the formation of the undesired isomer, 5-amino-3-methylisoxazole (5-AMI), and other byproducts increases dramatically, complicating purification and reducing the yield of the target compound.[3]

  • Reagents: 2-bromocrotononitrile is an effective starting material. Hydroxyurea serves as the source of the N-O-C(=NH2) fragment required for the isoxazole ring formation. Sodium hydroxide is a cost-effective base for maintaining the required pH.

Detailed Protocol (100 g Scale)

Table 1: Materials and Reagents for Precursor Synthesis

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesRationale
2-Bromocrotononitrile37559-97-0146.98 g/mol 147.0 g1.0Limiting Reagent
Hydroxyurea127-07-176.06 g/mol 83.7 g (1.1 eq)1.1Slight excess ensures complete reaction of nitrile
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol As required (~50% w/w soln)-pH adjustment
Deionized Water7732-18-518.02 g/mol ~1.5 L-Reaction Solvent
Toluene108-88-392.14 g/mol ~1.0 L-Extraction Solvent

Procedure:

  • Vessel Preparation: Equip a 3 L jacketed glass reactor with an overhead stirrer, a calibrated pH probe, a temperature probe, and a controlled dosing pump for the NaOH solution.

  • Initial Charge: Charge the reactor with deionized water (1.0 L) and hydroxyurea (83.7 g). Stir at 200 RPM until all solids are dissolved.

  • pH Adjustment: Begin the addition of 50% (w/w) NaOH solution to the reactor. Adjust the pH of the hydroxyurea solution to ~11.5.

  • Reagent Addition: At a constant internal temperature of 20-25°C, add the 2-bromocrotononitrile (147.0 g) to the reactor over 30-45 minutes. An exotherm may be observed; use the reactor jacket to maintain the temperature.

  • Reaction and pH Control: Maintain the reaction mixture at 25°C for 2-4 hours. Crucially, monitor the pH continuously and use the dosing pump to add 50% NaOH solution as needed to keep the pH strictly between 11.0 and 12.0. [3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.

  • Workup - Extraction: Once the reaction is complete, cool the mixture to 15°C. Add toluene (500 mL) to the reactor and stir for 15 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Back Extraction: Add fresh deionized water (250 mL) to the toluene layer and stir for 10 minutes to wash. Separate and discard the aqueous layer. Repeat this washing step.

  • Isolation: Concentrate the toluene layer under reduced pressure to approximately one-third of its volume. Cool the concentrated solution slowly to 0-5°C and hold for at least 2 hours to induce crystallization.

  • Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold (0°C) toluene (100 mL), and dry the product under vacuum at 40-45°C to a constant weight.

Characterization and Quality Control
  • Appearance: Light yellow to off-white crystalline solid.

  • Yield: Expected yield is 85-92% (83-90 g).

  • Purity (HPLC): ≥98.5%. The key impurity to monitor is 5-amino-3-methylisoxazole.

  • Melting Point: 65-68°C.

  • Spectroscopic Data: The identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part B: Scale-Up Synthesis of this compound

Principle and Rationale

This step employs an electrophilic substitution reaction. The amino group at the C3 position of the isoxazole ring is an activating group, directing electrophiles primarily to the C4 position.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for scale-up.[6] Unlike highly corrosive and volatile liquid bromine, NBS is a crystalline solid that is significantly easier and safer to handle.[5] It acts as a source of electrophilic bromine (Br⁺) or as a bromine radical source under specific conditions.[6] For this transformation, it provides a controlled bromination, minimizing over-bromination and side reactions.

  • Solvent: Acetonitrile is an excellent solvent for this reaction. It is polar aprotic, effectively dissolves both the substrate and NBS, and is relatively inert under the reaction conditions.

  • Temperature Control: The reaction is exothermic. Performing the addition of NBS at a controlled, low temperature (0-5°C) is critical to prevent runaway reactions and minimize the formation of impurities.

G cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_proc Procedural Controls title Key Safety Considerations for Scale-Up Bromination control Core Principle: Exotherm Management reactor Jacketed Reactor (Cooling Circulation) control->reactor Prevents Runaway dosing Controlled Addition (Solid Dosing System or Slurry) control->dosing Prevents Runaway monitoring In-Process Monitoring (Temperature, TLC/HPLC) control->monitoring Enables Intervention dosing->monitoring vent Adequate Ventilation (Fume Hood / Scrubber) gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) eyes Goggles & Face Shield body Flame-Retardant Lab Coat quench Quenching Strategy (Have Sodium Thiosulfate Ready) spill Spill Kit Accessibility

Diagram 2: Logic diagram of essential safety controls for bromination.

Detailed Protocol (80 g Scale)

Table 2: Materials and Reagents for Bromination

Reagent/MaterialCAS NumberMolecular WeightQuantityMolesRationale
3-Amino-5-methylisoxazole1072-67-998.10 g/mol 80.0 g0.815Limiting Reagent
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 148.6 g (1.02 eq)0.831Slight excess to drive reaction to completion
Acetonitrile (MeCN)75-05-841.05 g/mol 800 mL-Reaction Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11 g/mol ~10% w/v aq. solution-Quenching Agent
Saturated Sodium Bicarbonate144-55-884.01 g/mol As required-Neutralization
Ethyl Acetate141-78-688.11 g/mol ~1.0 L-Extraction Solvent

Procedure:

  • Reactor Setup: In a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and powder addition funnel, charge 3-Amino-5-methylisoxazole (80.0 g) and acetonitrile (800 mL).

  • Dissolution and Cooling: Stir the mixture until all the solid has dissolved. Begin circulating coolant through the reactor jacket to bring the internal temperature to 0-5°C.

  • NBS Addition: Once the temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (148.6 g) over a period of 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The product spot should be clearly visible, and the starting material spot should diminish.

  • Quenching: Once the reaction is deemed complete, slowly add 10% aqueous sodium thiosulfate solution (~200 mL) while maintaining the temperature below 20°C. Stir for 20 minutes to quench any unreacted NBS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate (500 mL) and water (200 mL). Stir, then transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (250 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (200 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as cyclohexane or an ethanol/water mixture, to afford the pure product. Dry under vacuum at 45-50°C.

Characterization and Quality Control

Table 3: Expected Product Characteristics

ParameterExpected Value
Appearance Off-white to light brown crystalline solid
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol [7]
Yield 80-90%
Purity (HPLC) ≥99.0%
Melting Point 81-83°C[8]
¹H NMR (CDCl₃) δ ~4.8 (br s, 2H, -NH₂), δ ~2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) Expected peaks for C3, C4, C5, and methyl carbon.
Mass Spec (ESI+) m/z = 177.9/179.9 [(M+H)⁺], showing characteristic isotopic pattern for bromine.

Synthesis of Derivatives: General Protocol

The 3-amino group of the final product is a versatile handle for further derivatization, such as the formation of amides, sulfonamides, or Schiff bases.[9] A general procedure for Schiff base formation is provided below.

  • Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then to 0-5°C to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired Schiff base derivative.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Part A: Low Yield of Precursor Incorrect pH control (pH too low or too high).[3]Ensure the pH probe is calibrated. Maintain pH strictly between 10.5-12.5 using a controlled dosing system.
Incomplete reaction.Increase reaction time and monitor by HPLC until starting material is consumed.
Part A: High levels of 5-AMI isomer Reaction pH exceeded 12.5.[3]Lower the upper setpoint of the pH controller. Slower addition of NaOH can prevent localized high pH zones.
Part B: Low Yield of Brominated Product Incomplete reaction.Add a slight excess of NBS (up to 1.05 eq). Ensure NBS is of good quality (should be a white solid; yellow color indicates decomposition).
Loss of product during aqueous workup.Perform multiple extractions with ethyl acetate. Ensure pH is neutral or slightly basic before extraction to keep the product in its free base form.
Part B: Presence of Dibrominated Byproduct Reaction temperature was too high.Strictly maintain the internal temperature below 10°C during NBS addition. Add NBS more slowly.
More than 1.05 equivalents of NBS were used.Use a stoichiometric amount or only a very slight excess of NBS.

Conclusion

This application note details a robust, high-yield, and scalable two-step synthesis for this compound. The protocols emphasize critical process parameters, particularly the stringent pH control in the initial cyclization and temperature management during the subsequent bromination. By utilizing N-Bromosuccinimide, the process avoids the significant hazards associated with handling liquid bromine, making it more amenable to a safe scale-up in a professional drug development environment. Adherence to these guidelines, coupled with rigorous in-process monitoring and quality control, will ensure the consistent and efficient production of this valuable synthetic intermediate.

References

  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Process for the manufacture of 3-amino-5-methylisoxazole.
  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evalu
  • Gram scale synthesis of isoxazole and pyrazole.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Bromin
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
  • Handling liquid bromine and preparing bromine water | Demonstration.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
  • N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol.
  • 4-Bromo-3-methylisoxazol-5-amine. PubChem. [Link]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Safety D
  • Bromine | Chemical Emergencies. CDC. [Link]
  • Construction of Isoxazole ring: An Overview. IJRPR. [Link]
  • Bromine handling and safety. Slideshare. [Link]
  • Synthesis of Novel Isoxazole by Click Chemistry Approach. E-Researchco. [Link]
  • Bromination - Common Conditions. Common Organic Chemistry. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Processes for preparing 3-amino-isoxazoles.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem. [Link]
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

The Strategic Utility of 3-Amino-4-bromo-5-methylisoxazole as a Precursor in Sulfonamide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoxazole nucleus stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. When appended with a sulfonamide moiety, this heterocyclic system gives rise to a class of compounds with a broad spectrum of therapeutic applications, including well-established antibacterial drugs like sulfamethoxazole.[1][2] This guide delves into the synthetic utility of a key intermediate, 3-Amino-4-bromo-5-methylisoxazole , a versatile building block that offers medicinal chemists a strategic entry point for the development of novel sulfonamide-based therapeutics. The presence of the bromine atom at the 4-position not only influences the electronic properties of the isoxazole ring but also provides a reactive handle for further molecular elaboration, thus expanding the accessible chemical space for drug design.

This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its conversion into sulfonamide derivatives, and insights into the applications of the resulting compounds.

Physicochemical Properties of the Precursor

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
Appearance SolidSigma-Aldrich
Melting Point 81-82 °CEchemi
Boiling Point 273.5 °C at 760 mmHgEchemi
CAS Number 5819-40-9

Synthesis of the Precursor: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 3-amino-5-methylisoxazole.

Workflow for Precursor Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole

The synthesis of the unbrominated precursor, 3-amino-5-methylisoxazole, can be accomplished via several patented methods. One common approach involves the cyclization of acetylacetonitrile with hydroxylamine.[3]

Materials:

  • Ethyl acetate

  • Acetonitrile

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • p-Toluenesulfonyl hydrazide

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Tetrahydrofuran (THF)

  • 2-Methyltetrahydrofuran

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Acetylacetonitrile: In a flame-dried flask under a nitrogen atmosphere, a solution of diisopropylamine in THF is cooled to below -30 °C. n-Butyllithium in hexanes is added dropwise. After stirring, the mixture is cooled to below -78 °C, and a solution of ethyl acetate and acetonitrile is added dropwise. The reaction is stirred and then quenched with 2N HCl. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield acetylacetonitrile.

  • Formation of the Hydrazone: The acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

  • Cyclization to 3-Amino-5-methylisoxazole: To a mixture of hydroxylamine hydrochloride and potassium carbonate in water, 2-methyltetrahydrofuran and the hydrazone from the previous step are added. The mixture is heated, then cooled, and the pH is adjusted to 1 with concentrated HCl. After separation of the layers, the aqueous layer is basified with 20% NaOH to a pH of 10-12, leading to the precipitation of the product. The solid is filtered, washed, and dried to afford 3-amino-5-methylisoxazole.[3]

Causality: The use of a strong base like LDA or n-BuLi is essential for the deprotonation of acetonitrile, enabling its condensation with ethyl acetate. The subsequent steps involve the formation of a hydrazone, which then undergoes a cyclization reaction with hydroxylamine to form the stable isoxazole ring.

Protocol 2: Regioselective Bromination

The introduction of a bromine atom at the C4 position of the isoxazole ring is a key step. This is achieved via an electrophilic aromatic substitution reaction. The electron-donating amino group at the C3 position activates the ring, directing the incoming electrophile (bromine) to the C4 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such transformations.

Materials:

  • 3-Amino-5-methylisoxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylisoxazole (1.0 mmol) in acetonitrile (2 mL).

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 mmol) in one portion.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality: Acetonitrile is a suitable solvent for this reaction as it is relatively polar and can dissolve both the substrate and NBS.[4][5] The use of NBS provides a source of electrophilic bromine (Br+) under mild conditions, which is crucial for achieving regioselective bromination without side reactions.[6]

Synthesis of Sulfonamides from the Precursor

The amino group of this compound serves as a nucleophilic handle for the construction of the sulfonamide linkage. The general strategy involves the reaction of the aminoisoxazole with a sulfonyl chloride in the presence of a base.

General Workflow for Sulfonamide Synthesis

Caption: General synthetic route to sulfonamides.

Protocol 3: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of sulfonamides from this compound. The specific sulfonyl chloride and subsequent reaction conditions will vary depending on the target molecule.

Materials:

  • This compound

  • Appropriate arylsulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 mmol) in pyridine or a mixture of DCM and a base.

  • Sulfonylation: Cool the solution in an ice bath and add the arylsulfonyl chloride (1.0 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and dry.

  • Deprotection (if necessary): If a protecting group is present on the sulfonyl chloride (e.g., an acetyl group on p-aminobenzenesulfonyl chloride), it can be removed by hydrolysis with aqueous NaOH. Neutralization with acid will then yield the final sulfonamide.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the sulfonylation forward. The work-up procedure is designed to precipitate the product by changing the pH and then remove any unreacted starting materials and by-products.

Applications in Drug Discovery

The isoxazole-sulfonamide scaffold is a cornerstone in the development of various therapeutic agents. The bromine atom at the 4-position of the precursor offers a point for further diversification through cross-coupling reactions, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:
  • Antibacterial Agents: The primary application of isoxazole-sulfonamides is in the development of antibacterial drugs. These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of the sulfonamide moiety to p-aminobenzoic acid (PABA) allows it to block this crucial metabolic pathway.[7][8]

  • Anti-inflammatory Agents: Some isoxazole-sulfonamide derivatives, such as Valdecoxib, have been developed as selective COX-2 inhibitors for the treatment of inflammation and pain.[1]

  • Anticancer Agents: The sulfonamide group is a key pharmacophore in a number of anticancer drugs. Isoxazole-containing sulfonamides are being investigated for their potential to inhibit various cancer-related targets.

  • Other Therapeutic Targets: The versatility of the isoxazole-sulfonamide scaffold has led to its exploration in a range of other therapeutic areas, including the development of anticonvulsants and antidiabetic agents.[1][9]

Logical Relationship of Precursor to Application

Caption: From precursor to drug candidate.

Conclusion

This compound is a strategically important precursor in the synthesis of a diverse range of sulfonamide-based drug candidates. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The protocols provided in this guide offer a solid foundation for researchers to utilize this versatile building block in their drug discovery programs. The ability to introduce a variety of substituents onto the sulfonamide moiety, coupled with the potential for further functionalization at the 4-position of the isoxazole ring, makes this precursor an invaluable tool for the exploration of new chemical entities with promising therapeutic potential.

References

  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evalu
  • MEDICINAL CHEMISTRY- SULPHONAMIDES. YouTube. [Link]
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]
  • Process for the manufacture of 3-amino-5- methylisoxazole.
  • synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide deriv
  • Processes for preparing 3-amino-isoxazoles.
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • New antibacterial agents: Patent applications published in 2010.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • Synthesis of arylbromides using NBS in acetonitrile: A convenient method for aromatic bromin
  • MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 3-Amino-5-Methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-methylisoxazole stands as a cornerstone building block in medicinal chemistry, most notably as a critical intermediate in the synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic.[1] Its isoxazole core is a "privileged scaffold," appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This document provides an in-depth guide to a reliable and scalable experimental procedure for the synthesis of 3-amino-5-methylisoxazole, designed for researchers in both academic and industrial settings. We will elucidate the underlying chemical principles, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties, metabolic stability, and the ability to participate in hydrogen bonding, making it an attractive motif in drug design.[4] 3-Amino-5-methylisoxazole, in particular, offers a versatile platform for further chemical elaboration due to its reactive amino group, which can be readily functionalized to produce a vast library of derivatives.[5][6] Its synthesis is therefore a foundational process for many drug discovery programs.

The primary synthetic challenge lies in the efficient and regioselective construction of the isoxazole ring. While numerous methods exist, including the powerful [3+2] dipolar cycloaddition of nitrile oxides with alkynes, this guide focuses on a more classical and highly robust condensation-cyclization approach.[2][7] This method is favored for its use of readily available starting materials, operational simplicity, and proven scalability.

The Synthetic Strategy: From Nitrile to Isoxazole

The selected methodology proceeds in two key stages, starting from the commercially available 3-hydroxybutyronitrile. This strategy hinges on the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate, which is then induced to cyclize.

Core Chemical Transformation:

  • Amidoxime Formation: The process begins with the reaction of 3-hydroxybutyronitrile with hydroxylamine hydrochloride under basic conditions. The hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a key intermediate, an N-hydroxy-3-hydroxybutanamidine (an amidoxime).

  • Acid-Catalyzed Cyclization & Dehydration: The crucial ring-forming step is achieved by heating the intermediate in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃). The catalyst facilitates an intramolecular cyclization between the hydroxyl group of the butyronitrile backbone and the amidoxime nitrogen, followed by dehydration to yield the stable aromatic isoxazole ring.

Below is a high-level workflow diagram illustrating the synthetic pathway.

G cluster_0 Stage 1: Amidoxime Formation cluster_1 Stage 2: Cyclization & Purification A 3-Hydroxybutyronitrile & Hydroxylamine HCl B Potassium Carbonate in Water A->B Base C Reaction at 60°C B->C Reagents Mixed D Intermediate: N-hydroxy-3-hydroxybutanamidine C->D Formation E Intermediate in Toluene D->E Aqueous-Organic Extraction F Anhydrous FeCl₃ (Lewis Acid Catalyst) E->F Catalyst Addition G Reflux with Water Removal F->G Heating H Acid/Base Work-up G->H Crude Product I Final Product: 3-Amino-5-methylisoxazole H->I Isolation & Drying caption Figure 1. High-level workflow for the synthesis of 3-amino-5-methylisoxazole.

Figure 1. High-level workflow for the synthesis of 3-amino-5-methylisoxazole.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and is designed for a laboratory scale with a high anticipated yield.[8]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.Amount (Molar Eq.)Notes
3-Hydroxybutyronitrile4368-06-385.11 g/mol 14.5 g (0.17 mol, 1.0 eq)Starting material, >97% purity
Hydroxylamine Hydrochloride5470-11-169.49 g/mol 14.0 g (0.20 mol, 1.18 eq)Reagent
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 70.5 g (0.51 mol, 3.0 eq)Base
Anhydrous Ferric Chloride (FeCl₃)7705-08-0162.2 g/mol 2.76 g (0.017 mol, 0.1 eq)Lewis acid catalyst
Toluene108-88-392.14 g/mol ~200 mLSolvent for Stage 2
Concentrated Hydrochloric Acid7647-01-036.46 g/mol As neededFor pH adjustment
30% Sodium Hydroxide Solution1310-73-240.00 g/mol As neededFor pH adjustment
Deionized Water7732-18-518.02 g/mol ~100 mLSolvent for Stage 1
Equipment
500 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Dean-Stark apparatus (or water separator)
Separatory funnel (500 mL)
Buchner funnel and filter paper
pH paper or pH meter
Step-by-Step Procedure

Stage 1: Formation of the Amidoxime Intermediate

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe.

  • Base Solution: To the flask, add hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) to 100 mL of deionized water.

  • Initial Stirring: Stir the mixture vigorously at room temperature for approximately 20 minutes. The potassium carbonate neutralizes the HCl salt of hydroxylamine and provides the basic medium required for the reaction.

  • Addition of Nitrile: Add 3-hydroxybutyronitrile (14.5 g, 0.17 mol) to the reaction mixture.

  • Heating: Heat the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. Monitor the reaction progress by TLC if desired.

  • Cooling and Extraction: After 6 hours, cool the reaction mixture to room temperature. Add toluene (200 mL) and transfer the entire mixture to a 500 mL separatory funnel. Shake well and allow the layers to separate. Collect the upper organic (toluene) layer, which now contains the crude intermediate, and discard the aqueous layer.

Stage 2: Cyclization, Work-up, and Isolation

  • Catalyst Addition: Transfer the collected organic layer back to the clean, dry three-neck flask. Add anhydrous ferric chloride (2.76 g, 17 mmol). Safety Note: Ferric chloride is hygroscopic; handle it quickly in a dry environment.

  • Setup for Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Reflux: Heat the mixture to reflux. Toluene will form an azeotrope with the water generated during the cyclization, which will be collected in the Dean-Stark trap. Continue refluxing until the amount of water collected is close to the theoretical value (~3.1 mL), indicating the reaction is complete.

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

  • Acid Wash: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture while stirring until the pH of the aqueous phase (a small amount of water may be added to test) is between 1 and 2. This step protonates the amino group of the product, making it water-soluble and separating it from non-basic impurities.

  • Layer Separation: Transfer the mixture to a separatory funnel. The protonated product will be in the lower aqueous layer. Discard the upper organic (toluene) layer.

  • Basification and Precipitation: Place the aqueous layer in a beaker with an ice bath and stir. Slowly add 30% sodium hydroxide solution dropwise to adjust the pH to 11-13. A large amount of solid precipitate should form as the free base of 3-amino-5-methylisoxazole crashes out of solution.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water. Dry the product under vacuum to obtain a light-yellow crystalline solid.

Expected Results

Based on the cited procedure, this synthesis should yield approximately 12.8 g of 3-amino-5-methylisoxazole.[8]

ParameterValue
Starting Material (3-Hydroxybutyronitrile)0.17 mol
Theoretical Yield of Product16.68 g
Actual Yield (Reported)12.8 g
Overall Yield (Reported) ~77%
Purity (Reported by HPLC)98.8%
AppearanceLight-yellow crystalline solid

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The diagram below outlines the plausible pathway for the Lewis acid-catalyzed cyclization.

G cluster_mech Plausible Cyclization Mechanism A Intermediate (Amidoxime) B FeCl₃ Coordination A->B Lewis Acid Activation C Intramolecular Nucleophilic Attack B->C Ring Closure D Proton Transfer C->D Tautomerization E Dehydration (Water Loss) D->E Elimination F Final Product (3-Amino-5-methylisoxazole) E->F Aromatization caption Figure 2. Key steps in the acid-catalyzed cyclization to form the isoxazole ring.

Figure 2. Key steps in the acid-catalyzed cyclization to form the isoxazole ring.

The ferric chloride coordinates to the hydroxyl groups, making them better leaving groups and activating the molecule for the intramolecular nucleophilic attack that closes the ring.

Troubleshooting and Optimization

Potential ProblemLikely Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction of the nitrile. Insufficient base to free the hydroxylamine.Extend reaction time at 60°C. Ensure K₂CO₃ is fully dissolved and active.
Incomplete Cyclization Inactive or insufficient FeCl₃ catalyst. Insufficient heating/reflux time.Use fresh, anhydrous FeCl₃. Ensure azeotropic removal of water is continuous and proceeds to completion.
Product Fails to Precipitate Incorrect pH during basification. Product concentration is too low.Verify final pH is >11. If the solution is too dilute, partially evaporate the water under reduced pressure before final basification.
Impure Product (Discolored) Side reactions due to excessive heat. Incomplete separation during work-up.Ensure temperature control is precise. Perform the acid/base washes thoroughly to remove impurities. Consider recrystallization from a suitable solvent (e.g., methanol, ethanol/water).

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of 3-amino-5-methylisoxazole. By leveraging a two-stage approach involving amidoxime formation and subsequent Lewis acid-catalyzed cyclization, this method offers high yields and operational simplicity. The detailed procedural steps, coupled with mechanistic insights and a troubleshooting guide, equip researchers with the necessary tools to successfully synthesize this vital chemical intermediate, paving the way for further research and development in medicinal chemistry.

References

  • Wang, X. D., et al. (2019). A copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides. Journal of Organic Chemistry, 84, 16214-16221.
  • Belskaya, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 34789-34817.
  • Google Patents. (n.d.). Process for the manufacture of 3-amino-5-methylisoxazole. (CA1301766C).
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. (CN107721941B).
  • Google Patents. (n.d.). Method for producing 3-amino-5-methylisoxazole. (DE3731850A1).
  • Bate, N. J., et al. (2018). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 20(9), 558–568.
  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(15), 4995.
  • PrepChem.com. (n.d.). Synthesis of 3-formylamino-5-methylisoxazole. PrepChem.com.
  • Nano Bioriety Letters. (2024). Construction of Isoxazole ring: An Overview. Nano Bioriety Letters.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central.

Sources

Application Notes and Protocols for the Use of 3-Amino-4-bromo-5-methylisoxazole in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The strategic functionalization of the isoxazole ring allows for the generation of vast chemical libraries, a cornerstone of modern drug discovery. Solid-phase synthesis is an indispensable tool in this endeavor, enabling the rapid and efficient construction of diverse molecular libraries.[3][4]

This document provides detailed application notes and proposed protocols for the use of 3-amino-4-bromo-5-methylisoxazole, a versatile building block for solid-phase synthesis. While specific literature on the solid-phase application of this exact molecule is emerging, the protocols herein are built upon well-established principles for the synthesis of isoxazole derivatives and the solid-phase manipulation of related amino and bromo-heterocycles.[1][5][6] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Core Principles and Mechanistic Insights

This compound offers two distinct points for chemical modification, making it an ideal building block for creating diverse molecular libraries on a solid support.

  • The 3-Amino Group: This primary amine can serve as a nucleophile for attachment to various electrophilic resins or for coupling to carboxylic acids. Its reactivity is analogous to that of anilines, though potentially modulated by the electronic properties of the isoxazole ring. In the context of solid-phase peptide synthesis (SPPS), this amino group can be used to cap the N-terminus of a peptide chain, introducing a heterocyclic moiety.[7][8]

  • The 4-Bromo Group: The bromine atom at the 4-position of the isoxazole ring is a versatile handle for diversification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are well-established in solid-phase synthesis and allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

The strategic choice of which functional group to utilize for resin attachment dictates the subsequent diversification strategy.

Proposed Solid-Phase Synthesis Workflow A: Immobilization via the Amino Group and Diversification at the 4-Position

This workflow describes the immobilization of this compound onto a solid support via its amino group, followed by a Suzuki cross-coupling reaction to introduce diversity at the 4-position.

workflow_A resin Chlorotrityl Chloride Resin immobilized Immobilized Isoxazole resin->immobilized 1. Immobilization (this compound, DIEA, DCM) coupled Diversified Isoxazole on Resin immobilized->coupled 2. Suzuki Coupling (Boronic acid, Pd catalyst, Base) cleaved Cleaved Final Product coupled->cleaved 3. Cleavage (TFA cocktail) workflow_B resin Rink Amide Resin peptide Resin-Bound Peptide resin->peptide 1. Standard Fmoc-SPPS deprotected N-Terminally Deprotected Peptide peptide->deprotected 2. Final Fmoc Deprotection capped Isoxazole-Capped Peptide deprotected->capped 3. Isoxazole Coupling (this compound, HBTU, DIEA) cleaved Cleaved Final Product capped->cleaved 4. Cleavage & Deprotection (TFA cocktail) workflow_B_revised resin Sulfonyl Chloride Resin coupled Resin-Bound Sulfonamide resin->coupled 1. Sulfonamide Formation (this compound, Base) diversified Diversified on Resin coupled->diversified 2. Suzuki Coupling (Boronic acid, Pd catalyst, Base) cleaved Cleaved Final Product diversified->cleaved 3. Cleavage (TFA or HF)

Caption: Revised Workflow B: Nucleophilic Addition and Diversification.

Protocol B1 (Revised): Sulfonamide Formation on Solid Support
Reagent/ParameterQuantity/ValueNotes
Polystyrene sulfonyl chloride resin1.0 g (1.0-1.5 mmol/g loading)
This compound4.0 eq. relative to resin loading
Pyridine or DIEA8.0 eq. relative to resin loadingBase catalyst.
Dichloromethane (DCM) or DMF10-15 mL/g of resinAnhydrous.
Reaction Time12-18 hours
TemperatureRoom Temperature

Step-by-Step Procedure:

  • Swell the sulfonyl chloride resin in the reaction solvent for 30 minutes.

  • Drain the solvent.

  • Dissolve this compound and the base in the solvent.

  • Add the solution to the resin and agitate at room temperature for 12-18 hours.

  • Drain the reaction solution and wash the resin sequentially with the reaction solvent (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol B2 (Revised): Diversification via Suzuki Coupling

This protocol is identical to Protocol A2, demonstrating the modularity of solid-phase synthesis.

Cleavage and Product Isolation

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin support. The choice of cleavage cocktail depends on the linker used and the protecting groups on the molecule.

Standard TFA Cleavage Cocktail

For cleavage from acid-labile resins like 2-chlorotrityl or Rink Amide, a trifluoroacetic acid (TFA) based cocktail is typically used.

[9][10]| Reagent | Percentage | Purpose | | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | 95% | Cleavage agent | | Water | 2.5% | Cation scavenger | | Triisopropylsilane (TIS) | 2.5% | Cation scavenger |

Step-by-Step Cleavage Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2x).

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Product Analysis and Purification

The crude product should be analyzed for purity and identity using standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and for purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound.

References

  • Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34269-34293. [Link]
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34269-34293. [Link]
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34269-34293. [Link]
  • Quan, C., & Kurth, M. J. (2004). Solid-phase synthesis of 5-isoxazol-4-yl-ox[1][14][15]adiazoles. The Journal of Organic Chemistry, 69(5), 1470–1474. [Link]
  • Fokin, A. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27123-27130. [Link]
  • Marzinzik, A. L., & Felder, E. R. (1996). Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. Tetrahedron Letters, 37(7), 1003-1006. [Link]
  • Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 63(3), 723-727. [Link]
  • Chen, M.-T., & Li, Y.-R. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Applied Biosystems (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Aapptec (n.d.). Cleavage Cocktails; Reagent B. [Link]
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. [Link]
  • Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. [Link]
  • PubChem (n.d.). 4-Bromo-3-methylisoxazol-5-amine. [Link]
  • da Costa, E. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]

Sources

Microwave-Assisted Synthesis Involving 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rapid Derivatization:

Abstract

This technical guide provides detailed application notes and protocols for the microwave-assisted synthesis of novel compounds utilizing 3-Amino-4-bromo-5-methylisoxazole as a key building block. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in a range of therapeutic agents.[1][2][3] The introduction of bromine at the 4-position offers a versatile synthetic handle for C-C and C-N bond formation through modern cross-coupling methodologies. We focus on two of the most powerful reactions in the drug discovery toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By leveraging the principles of microwave-assisted organic synthesis (MAOS), these protocols offer dramatically reduced reaction times, often improved yields, and enhanced reaction consistency compared to conventional heating methods.[4][5][6] This document is intended for researchers, medicinal chemists, and process development scientists seeking to accelerate the synthesis of complex molecules and expand their chemical libraries.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional synthetic methods rely on conductive heating, where the vessel is heated from an external source. This process is slow and can lead to the formation of thermal gradients within the reaction mixture, often resulting in unwanted side products. Microwave-assisted synthesis, in contrast, utilizes dielectric heating. Polar molecules within the solvent and reaction mixture align with the rapidly oscillating electric field of the microwave irradiation, generating heat volumetrically and uniformly.

This fundamental difference in heating mechanism provides several key advantages:

  • Rapid Reaction Rates: Reactions that take many hours or even days under conventional heating can often be completed in minutes.[4][5][6][7]

  • Higher Yields: The reduction in reaction time and uniform heating minimize the decomposition of reactants and products, often leading to cleaner reaction profiles and higher isolated yields.

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility between runs.

  • Access to Novel Chemical Space: The ability to rapidly reach high temperatures and pressures can drive reactions to completion that might otherwise be sluggish or fail under conventional conditions.

G cluster_0 Heating Profile Comparison Conventional Conventional Heating (Slow, Non-uniform) TargetTemp Target Temperature Conventional->TargetTemp Hours Microwave Microwave Heating (Rapid, Uniform) Microwave->TargetTemp Minutes ReactionTime Reaction Time

Caption: Conventional vs. Microwave heating profiles.

Key Cross-Coupling Strategies for this compound

The 4-bromo substituent on the isoxazole ring is primed for palladium-catalyzed cross-coupling reactions. The adjacent amino group can influence the electronic properties of the C-Br bond, making optimization of reaction conditions crucial.

2.1 Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the isoxazole core and various aryl or heteroaryl boronic acids. This reaction is fundamental for elaborating the core structure to modulate biological activity, improve solubility, or fine-tune pharmacokinetic properties.[8][9] The catalytic cycle typically involves a Pd(0) species and requires a base to activate the boronic acid component.

2.2 Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the isoxazole scaffold with a wide range of primary or secondary amines.[4][10][11] This is an invaluable tool for synthesizing compounds with diverse amine functionalities, which are critical for target engagement and physicochemical properties in many drug candidates. This reaction also relies on a Pd(0)/Pd(II) catalytic cycle and requires a suitable base and phosphine ligand.[5]

G cluster_main Microwave-Assisted Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C-C buchwald_reagents R¹R²-NH Pd Catalyst, Ligand, Base start->buchwald_reagents C-N suzuki_product C-C Bond Formation (Biaryl Isoxazole) suzuki_reagents->suzuki_product buchwald_product C-N Bond Formation (N-Aryl Isoxazole) buchwald_reagents->buchwald_product

Caption: Key cross-coupling strategies for derivatization.

Detailed Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave vials are sealed and can build significant pressure; always operate the microwave reactor according to the manufacturer's specifications and allow the vial to cool completely before opening.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

Materials & Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., Dioxane/H₂O 4:1, DME, Ethanol/H₂O)

  • Microwave reactor vial (2-5 mL or 10-20 mL) with stir bar

  • Microwave chemical synthesis reactor

Step-by-Step Procedure:

  • Vial Preparation: To a clean, dry microwave vial containing a magnetic stir bar, add this compound (e.g., 100 mg, 1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species.

  • Solvent Addition: Add the chosen solvent system (e.g., 3 mL of Dioxane/H₂O 4:1). The solvent choice is critical; it must be polar enough to absorb microwave energy efficiently while solubilizing the reagents.[10]

  • Sealing and Purging: Securely cap the vial. If the catalyst is air-sensitive, purge the vial with an inert gas (Argon or Nitrogen) for 2-5 minutes before sealing.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: On (e.g., 600 rpm)

    • Causality: Microwave heating allows for rapid attainment of high temperatures, overcoming the activation energy barrier much faster than conventional methods.[6][12]

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature using the instrument's compressed air cooling system. Do not attempt to open a hot, pressurized vial.

  • Work-up: Once cooled, open the vial. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for coupling a primary or secondary amine.

Materials & Reagents:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Microwave reactor vial and equipment as above

Step-by-Step Procedure:

  • Vial Preparation (Inert Atmosphere): Add the palladium pre-catalyst, ligand, and base to a dry microwave vial inside a glovebox or under a stream of inert gas.

    • Causality: The active Pd(0) catalyst is oxygen-sensitive. The ligand is crucial for stabilizing the catalyst and facilitating the reductive elimination step.[4][5]

  • Reagent Addition: Add this compound (1.0 equiv) and the chosen amine (1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 3 mL).

  • Sealing: Securely cap the vial under an inert atmosphere.

  • Microwave Irradiation: Place the vial in the reactor. Set the reaction parameters:

    • Temperature: 130-160 °C

    • Time: 15-45 minutes

    • Power: Dynamic

    • Stirring: On

    • Causality: Steric hindrance can be a challenge in Buchwald-Hartwig reactions; microwave heating provides the necessary energy to promote coupling even with bulky substrates.[5]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Work-up and Purification: Follow steps 7-9 from the Suzuki protocol. The work-up may vary depending on the properties of the amine used.

Data Summary and Optimization Guidelines

The optimal conditions for cross-coupling reactions are highly substrate-dependent. The following table provides starting points for optimization based on literature precedents for similar halo-heterocyclic amines.

ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical YieldRef
Suzuki PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O1302075-95%[9]
Suzuki XPhos Pd G2 (2.5)-K₃PO₄ (2.5)EtOH/H₂O1354080-98%[9][13]
Buchwald Pd₂(dba)₃ (5)XPhos (7)NaOt-Bu (2.2)Toluene1501070-90%[4]
Buchwald Pd(OAc)₂ (5)XPhos (10)KOt-Bu (2.5)Toluene1503065-85%[11]

Optimization Tips:

  • Catalyst/Ligand Screening: For challenging couplings, screen a panel of palladium catalysts and ligands. Buchwald-Hartwig reactions are particularly sensitive to the choice of phosphine ligand.

  • Base Selection: Stronger, non-nucleophilic bases like NaOt-Bu are often required for C-N couplings, while carbonates (K₂CO₃, Cs₂CO₃) are typically sufficient for Suzuki reactions.

  • Solvent Effects: Solvents with higher dielectric constants (e.g., DMF, NMP) heat more efficiently but can sometimes lead to side reactions. Aprotic solvents like toluene and dioxane are common for Buchwald-Hartwig aminations.[10]

Comprehensive Experimental Workflow

The following diagram illustrates the end-to-end process for a typical microwave-assisted synthesis experiment.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Weighing, Vial Setup) purge 2. Inert Atmosphere (Purge with Ar/N₂) prep->purge mw 3. Microwave Irradiation (Set Temp, Time, Power) purge->mw cool 4. Controlled Cooling (To Room Temperature) mw->cool workup 5. Reaction Work-up (Dilution, Filtration) cool->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, LC-MS) purify->analyze

Caption: End-to-end microwave synthesis workflow.

Conclusion

This compound is a valuable scaffold for the rapid generation of diverse chemical libraries. By integrating microwave-assisted synthesis into the discovery workflow, researchers can significantly accelerate the design-make-test-analyze cycle. The protocols and guidelines presented here provide a robust framework for successfully implementing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient exploration of chemical space around this privileged heterocyclic core.

References
  • TSI Journals. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES.
  • Taylor & Francis Online. (2023). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.
  • National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • TSI Journals. (n.d.). Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Organic Chemistry Resources Worldwide. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Organic Chemistry Portal. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence.
  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • National Center for Biotechnology Information. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
  • Google Patents. (n.d.). Process for the manufacture of 3-amino-5- methylisoxazole.
  • Zenodo. (2002). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
  • ResearchGate. (2012). Microwave assisted synthesis of 3-amino-5-methyl isoxazole schiff bases.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

Flow Chemistry Applications for Reactions of 3-Amino-4-bromo-5-methylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-4-bromo-5-methylisoxazole in Flow Chemistry

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nucleophilic amino group and a reactive aryl bromide, makes it an ideal scaffold for constructing complex molecular architectures.[1] The isoxazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, where it contributes to a wide spectrum of biological activities.[1]

Traditional batch-wise synthesis involving such multi-functional intermediates can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in achieving consistent product quality. Continuous flow chemistry offers a compelling solution to these issues by providing precise control over reaction parameters, enhancing safety, and enabling rapid process optimization.[2] This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions of this compound, specifically tailored for implementation in continuous flow systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the substrate's properties is paramount for designing robust flow chemistry processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅BrN₂O[3]
Molecular Weight 177.00 g/mol [3]
Melting Point 81-82 °C[3]
Boiling Point 273.5 °C at 760 mmHg[3]
Density 1.767 g/cm³[3]
Flash Point 119.2 °C[3]

Safety and Handling: this compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All experimental setups should be kept under an inert atmosphere (e.g., argon or nitrogen) as palladium-catalyzed reactions are often sensitive to air and moisture.[2]

Core Applications in Flow Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the isoxazole ring is primed for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis.[1] Flow chemistry is particularly advantageous for these reactions, as it allows for precise temperature control, rapid screening of catalysts and conditions, and can mitigate issues with insoluble byproducts that often plague batch processes.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6] For this compound, this reaction is instrumental in introducing diverse aryl or heteroaryl substituents, significantly expanding the chemical space accessible from this building block.[1]

  • Catalyst Selection: For heteroaryl halides like our substrate, palladium catalysts bearing electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[7][8] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[7] Pre-formed palladacycles (e.g., XPhos Pd G3) are often preferred in flow chemistry as they can lead to more consistent catalyst activation.[5]

  • Base Selection: The choice of base is critical for activating the boronic acid.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. In flow chemistry, using a soluble organic base or a packed bed of a solid-supported base can prevent clogging of the reactor coils.

  • Solvent System: A solvent system that can dissolve all reactants and the catalyst is essential. Mixtures of a polar aprotic solvent like 1,4-dioxane or THF with water are common for Suzuki reactions.[10] The water is necessary for the transmetalation step.

  • Temperature and Residence Time: Flow reactors allow for superheating of solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.[11] The optimal temperature and residence time must be determined empirically for each specific coupling partner.

Suzuki_Workflow cluster_prep Reagent Preparation (Inert) cluster_flow Flow System P1 Solution A: This compound Arylboronic Acid Solvent (e.g., Dioxane) PumpA Syringe Pump A P1->PumpA P2 Solution B: Aqueous Base (e.g., K₂CO₃) Solvent (e.g., Water) PumpB Syringe Pump B P2->PumpB P3 Solution C: Pd Catalyst & Ligand Solvent (e.g., Dioxane) PumpC Syringe Pump C P3->PumpC Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Mixer2 T-Mixer PumpC->Mixer2 Mixer1->Mixer2 Reactor Heated Coil Reactor (e.g., PFA tubing) Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (for analysis/workup) BPR->Collection caption General workflow for a Suzuki-Miyaura coupling in flow.

Caption: General workflow for a Suzuki-Miyaura coupling in flow.

  • Reagent Preparation (under Argon):

    • Solution A: In a 20 mL vial, dissolve this compound (177 mg, 1.0 mmol) and phenylboronic acid (134 mg, 1.1 mmol) in 1,4-dioxane (8.0 mL).

    • Solution B: In a separate 10 mL vial, dissolve potassium carbonate (414 mg, 3.0 mmol) in deionized water (2.0 mL).

    • Solution C: In a 5 mL vial, dissolve XPhos Pd G3 (21.2 mg, 0.025 mmol, 2.5 mol%) in 1,4-dioxane (2.0 mL).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Use a 10 mL PFA coil reactor.

    • Set the reactor temperature to 120 °C.

    • Set the back pressure regulator to 10 bar (150 psi) to prevent solvent boiling.

  • Reaction Execution:

    • Load Solutions A, B, and C into appropriately sized syringes and place them on the syringe pumps.

    • Set the flow rates as follows:

      • Pump A (Solution A): 0.8 mL/min

      • Pump B (Solution B): 0.2 mL/min

      • Pump C (Solution C): 0.2 mL/min (This solution is introduced after the initial mixing of A and B)

    • This results in a total flow rate of 1.2 mL/min and a residence time of approximately 8.3 minutes in the 10 mL reactor.

  • Steady State and Collection:

    • Allow the system to run for at least three reactor volumes (approx. 25 minutes) to reach a steady state.

    • Collect the reaction output for analysis (e.g., LC-MS, UPLC) to determine conversion.

  • Work-up:

    • Once the desired conversion is achieved, collect the product stream.

    • Dilute the collected solution with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling in Flow

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Res. Time (min)Approx. Yield (%)
Phenylboronic acidXPhos Pd G3 (1.5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)12010>95%
4-Methoxyphenylboronic acidSPhos Pd G2 (2.0)K₂CO₃ (3.0)THF/H₂O (5:1)11015>90%
3-Thiopheneboronic acidPd(PPh₃)₄ (5.0)Cs₂CO₃ (2.5)DME/H₂O (4:1)1308>85%
4-Pyridylboronic acidtBuXPhos Pd G3 (2.5)K₃PO₄ (3.0)Dioxane/H₂O (4:1)14012>88%

(Note: Yields are estimated based on typical outcomes for similar heteroaryl couplings and require experimental verification.)[6][12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide.[13] This reaction allows for the introduction of a vast array of primary and secondary amines at the 4-position of the isoxazole ring, further diversifying the molecular scaffold.

  • Catalyst Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like Xantphos and Josiphos are particularly effective.[5] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical and often requires screening.[7]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice but has limited solubility.[2] In flow, using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be highly advantageous as it forms an ionic liquid upon protonation, preventing precipitation and reactor clogging.[5][14]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or a mixture of MeCN/PhMe are typically used.[5] Rigorous exclusion of water is more critical in Buchwald-Hartwig aminations than in Suzuki couplings.

  • Temperature and Residence Time: Elevated temperatures are often necessary to achieve reasonable reaction rates.[14] Flow reactors excel at safely reaching these temperatures, leading to shorter residence times compared to batch processing.

Buchwald_Logic cluster_inputs Reaction Inputs cluster_params Flow Parameters Substrate 3-Amino-4-bromo- 5-methylisoxazole Temp Temperature (e.g., 140 °C) Amine Primary or Secondary Amine (R₂NH) Catalyst Pd Precursor + Ligand (e.g., Xantphos Pd G3) Base Soluble Organic Base (e.g., DBU) Solvent Anhydrous Solvent (e.g., Toluene) ResTime Residence Time (e.g., 20-60 min) Output 4-Amino-substituted Isoxazole Product Temp->Output Pressure Back Pressure (> Solvent Vapor Pressure) ResTime->Output Pressure->Output caption Key parameters for Buchwald-Hartwig amination in flow.

Caption: Key parameters for Buchwald-Hartwig amination in flow.

  • Reagent Preparation (under Argon in a glovebox):

    • Solution A: In a 20 mL vial, dissolve this compound (177 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) in anhydrous toluene (10.0 mL).

    • Solution B: In a 5 mL vial, dissolve Xantphos Pd G3 (42.5 mg, 0.045 mmol, 4.5 mol%) and DBU (450 µL, 3.0 mmol) in anhydrous toluene (5.0 mL).

  • System Setup:

    • Assemble a two-pump flow chemistry system with a T-mixer feeding a 20 mL stainless steel or Hastelloy coil reactor (chosen for higher temperature and pressure tolerance).

    • Set the reactor temperature to 140 °C.

    • Set the back pressure regulator to 15 bar (220 psi).

  • Reaction Execution:

    • Load Solutions A and B into appropriately sized syringes.

    • Set the flow rates as follows:

      • Pump A (Solution A): 0.33 mL/min

      • Pump B (Solution B): 0.17 mL/min

    • This gives a total flow rate of 0.5 mL/min, resulting in a residence time of 40 minutes.

  • Steady State and Collection:

    • Allow the system to stabilize for at least three reactor volumes (approx. 120 minutes).

    • Collect the reaction output for analysis.

  • Work-up:

    • Cool the collected stream to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination in Flow

AmineCatalyst (mol%)Base (equiv.)SolventTemp (°C)Res. Time (min)Approx. Yield (%)
MorpholineXantphos Pd G3 (4.5)DBU (3.0)Toluene14040>90%
PiperidinetBuXPhos Pd G3 (3.0)LHMDS (2.5)THF10030>85%
AnilineRuPhos Pd G3 (2.0)NaOtBu (2.0)Dioxane12060>92%
N-MethylpiperazinecataCXium A Pd G3 (4.0)K₃PO₄ (3.0)Toluene15025>88%

(Note: Yields are estimated based on literature precedents for similar heteroaryl halides and require experimental validation.)[5][14][15]

Conclusion and Future Outlook

The application of continuous flow chemistry to the reactions of this compound provides a robust, scalable, and safe platform for the synthesis of highly valuable isoxazole derivatives. The protocols outlined for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a foundational guide for researchers. The precise control over temperature, pressure, and residence time afforded by flow systems allows for rapid optimization and exploration of a wider range of reaction conditions than is often feasible in batch. Future work could involve the development of telescoped flow sequences, where the product of one reaction is directly fed into a subsequent reactor for further transformation without intermediate isolation, further enhancing synthetic efficiency.

References

  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
  • Noël, T., & Musacchio, A. J. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • PubMed. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. National Library of Medicine.
  • Fallis, I. A., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information.
  • Noël, T., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions in Flow: Multistep Synthesis Enabled by a Microfluidic Extraction.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Isley, N. A., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec.
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information.
  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Application Notes & Protocols: 3-Amino-4-bromo-5-methylisoxazole as a Strategic Building Block for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions make it a highly sought-after heterocycle in drug design. This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-amino-4-bromo-5-methylisoxazole. We delve into the synthetic versatility of this trifunctionalized building block, presenting detailed protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By leveraging the distinct reactivity of its amino and bromo functionalities, this reagent serves as an exceptional starting point for the rapid construction of diverse chemical libraries aimed at discovering novel bioactive compounds, particularly in the areas of kinase and phosphodiesterase inhibition.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents often hinges on the efficient exploration of chemical space around a validated pharmacophore. The isoxazole core is one such pharmacophore, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The specific reagent, this compound, offers a powerful and streamlined approach to scaffold decoration and library synthesis. Its structure is pre-configured with three essential handles for diversification:

  • C3-Amino Group: A primary amine that serves as a potent nucleophile and a key hydrogen bond donor, ideal for forming amides, sulfonamides, or for direct interaction with biological targets.

  • C4-Bromo Substituent: A versatile synthetic handle perfectly positioned for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

  • C5-Methyl Group: A small lipophilic group that can influence the compound's steric profile, metabolic stability, and binding orientation within a target active site.

This guide will demonstrate how to strategically manipulate these functional groups to generate libraries of drug-like molecules.

Diagram 1: Key Functional Handles of the Core Scaffold

cluster_0 This compound cluster_1 Points of Diversification mol C3_Amino C3-Amino Group (Nucleophilic Site) mol->C3_Amino Acylation, Sulfonylation, Amination C4_Bromo C4-Bromo Handle (Cross-Coupling Site) mol->C4_Bromo Suzuki, Buchwald-Hartwig, Sonogashira, Heck Coupling C5_Methyl C5-Methyl Group (Steric/Electronic Tuning) mol->C5_Methyl Modulates Lipophilicity and Binding Pocket Fit

Caption: Reactive sites on this compound.

Physicochemical Properties & Handling

Proper handling and characterization of the starting material are paramount for reproducible and successful synthesis.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 5819-40-9[6][7]
Molecular Formula C₄H₅BrN₂O[6]
Molecular Weight 177.00 g/mol [6]
Appearance Pale cream to cream powder[7]
Melting Point 69.0 - 79.0 °C[7]
Purity (Typical) ≥96.0% (GC)[7]

Safety & Handling:

  • Hazard Statements: GHS data indicates that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Methodologies: A Two-Pronged Approach

The true power of this building block lies in the orthogonal reactivity of its C3-amino and C4-bromo positions. This allows for controlled, sequential, or divergent synthetic strategies.

The C4-Bromo Handle: Gateway to Structural Complexity via Cross-Coupling

The electron-deficient nature of the isoxazole ring makes the C4-bromo substituent an excellent substrate for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

This reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl substituents.[10][11]

  • Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid/ester and reductive elimination to yield the coupled product and regenerate the catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often essential to promote the reductive elimination step and prevent side reactions, especially with heteroaryl halides.

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Isoxazole-R RedElim->Product ArBr Isoxazole-Br ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

  • See Protocol 1 for a detailed experimental procedure.

B. Buchwald-Hartwig Amination

For constructing C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[12][13] It allows for the coupling of the C4 position with a vast range of primary and secondary amines, introducing crucial pharmacophoric elements.

  • Mechanistic Rationale: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle.[14][15] A key difference is the role of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) which is required to deprotonate the amine or the intermediate palladium-amine complex to facilitate the final reductive elimination step.[15] The development of specialized bulky phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in making this reaction highly general and efficient.[13][15]

  • See Protocol 2 for a detailed experimental procedure.

The C3-Amino Group: A Versatile Nucleophile and H-Bond Donor

The primary amine at the C3 position offers a complementary site for modification, most commonly through acylation or sulfonylation.

  • Rationale for Modification: Converting the primary amine to an amide or sulfonamide serves multiple purposes in drug design:

    • Modulation of Physicochemical Properties: It can fine-tune solubility, lipophilicity (logP), and metabolic stability.

    • Introduction of New Binding Interactions: The amide carbonyl can act as a hydrogen bond acceptor, while the N-H can remain a donor, often critical for anchoring a molecule in a protein's active site (e.g., kinase hinge binding).

    • Vector for Further Elaboration: The acyl or sulfonyl group can carry additional functional groups for further synthetic steps.

  • See Protocol 3 for a general N-acylation procedure.

Strategic Workflows for Library Synthesis

The orthogonality of the functional handles enables powerful synthetic strategies for generating compound libraries.

Diagram 3: Divergent Synthesis Workflow

Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig cluster_acylation N-Acylation / Sulfonylation start 3-Amino-4-bromo- 5-methylisoxazole suzuki_r1 Product A1 (R¹ = Aryl 1) start->suzuki_r1 R¹-B(OH)₂ [Pd] suzuki_r2 Product A2 (R¹ = Aryl 2) start->suzuki_r2 suzuki_rn Product An (R¹ = Aryl n) start->suzuki_rn buchwald_r1 Product B1 (R¹ = Amine 1) start->buchwald_r1 R¹-NH₂ [Pd] buchwald_r2 Product B2 (R¹ = Amine 2) start->buchwald_r2 buchwald_rn Product Bn (R¹ = Amine n) start->buchwald_rn acyl_r2_1 Final Product A2-R² suzuki_r2->acyl_r2_1 R²-COCl acyl_r2_2 Final Product B2-R³ buchwald_r2->acyl_r2_2 R³-SO₂Cl

Caption: Library generation from a common intermediate.

This workflow illustrates a divergent approach where a single starting material is reacted with libraries of coupling partners (e.g., boronic acids or amines). The resulting intermediates can then be further diversified at the C3-amino position, rapidly generating a large matrix of final compounds for screening.

Application Case Study: Kinase Inhibitor Scaffolds

Many potent kinase inhibitors utilize a heterocyclic core that presents hydrogen bond donors and acceptors to interact with the "hinge" region of the ATP-binding pocket.[16] The 3-amino-isoxazole scaffold is an excellent starting point for designing such inhibitors.

  • Design Strategy:

    • The C3-amino group (or a derived amide) can act as the crucial hydrogen bond donor/acceptor motif for hinge binding.

    • The C4-position , functionalized via Suzuki coupling with an appropriate aryl or heteroaryl group, can be directed into the hydrophobic pocket of the active site to enhance potency and selectivity.

    • The C5-methyl group provides a steric anchor, potentially improving selectivity by preventing clashes with certain residues.

Table 2: Bioactivity of Representative Isoxazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀Key Structural FeaturesReference
3,4-Diaryl-isoxazolep38α MAP Kinase10 nMDiaryl substitution at C3/C4 mimics known inhibitor scaffolds.[1]
4-(Isoxazol-3-yl)pyridin-2-amineJNK1 / JNK31.5 µM (cell)Pyridyl-isoxazole core with further substitution explored at C5.[16]
Isoxazole-basedc-Met Tyrosine KinasePotent Activity3-amino-benzo[d]isoxazole core.[1]

Note: Data is for structurally related isoxazole compounds to demonstrate the potential of the scaffold.

Detailed Experimental Protocols

Scientist's Note: All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and reaction efficiency.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Objective: To couple an arylboronic acid to the C4-position of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME

  • Procedure:

    • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst (and ligand, if separate).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Objective: To couple a primary or secondary amine to the C4-position.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.3 equiv)

    • Palladium pre-catalyst (e.g., G3-XPhos) or a combination of Pd₂(dba)₃ and a ligand (e.g., XPhos) (1-3 mol%)

    • Base: NaOt-Bu or K₃PO₄ (1.4 - 2.0 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • Expertise Note: The base is often added last, as premature mixing with the aryl halide can lead to hydrodehalogenation.

    • To a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand (if applicable), and base to a dry reaction vessel.

    • Add the this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat to 90-110 °C, stirring vigorously until the reaction is complete by LC-MS analysis.

    • Cool to room temperature, and carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for N-Acylation
  • Objective: To form an amide at the C3-amino position.

  • Materials:

    • 3-Amino-isoxazole substrate (1.0 equiv)

    • Acyl chloride or anhydride (1.05 - 1.2 equiv)

    • Base: Pyridine or Triethylamine (1.5 - 2.0 equiv)

    • Solvent: Anhydrous CH₂Cl₂ or THF

  • Procedure:

    • Dissolve the 3-amino-isoxazole substrate in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine).

    • Slowly add the acyl chloride dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a commercially available and highly valuable building block for modern medicinal chemistry. Its strategically placed functional groups allow for the application of powerful and reliable synthetic methodologies, including palladium-catalyzed cross-coupling and standard amine derivatization. The protocols and workflows outlined in this guide provide a robust framework for researchers to rapidly access novel chemical matter based on the privileged isoxazole scaffold, accelerating the discovery of new therapeutic agents.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • Al-Ostath, A., et al. (n.d.). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds.
  • Bhat, M. A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.
  • BenchChem. (2025). The Isoxazole Scaffold: A Versatile Player in Kinase Inhibition.
  • Taylor & Francis Online. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2.
  • ScienceDirect. (2025). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors.
  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • National Institutes of Health. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • PubMed. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
  • BenchChem. (n.d.). 3-Amino-5-methylisoxazole | 1072-67-9.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine.
  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.
  • Fisher Scientific. (n.d.). This compound, 97% 1 g.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Amino-4-bromo-5-methylisoxazole. This particular substrate, while valuable, presents a unique set of challenges due to its electron-rich, heterocyclic nature. The amino group can act as a coordinating ligand, potentially inhibiting the palladium catalyst, while the isoxazole ring's electronics can influence the reactivity of the C-Br bond.

This guide is designed to help you navigate these complexities, improve reaction yields, and minimize side-product formation through a systematic, cause-and-effect approach.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My reaction is yielding little to no desired product. My starting material may or may not be consumed. What are the primary causes and how can I systematically troubleshoot this?

A: This is the most prevalent issue and typically points to a fundamental problem with one of the core reaction components: the catalyst system, the base, or the reaction conditions. The electron-rich nature of your amino-isoxazole substrate makes the choice of these parameters particularly critical.

1. The Catalytic System is Suboptimal or Inactivated:

  • The Problem: The primary challenge with this compound is its potential to inhibit the palladium catalyst. The Lewis basic amino group can coordinate to the palladium center, leading to catalytically inactive species. Furthermore, standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently facilitate the oxidative addition step with this electron-rich heteroaryl bromide.[1]

  • The Solution: Switch to a modern, highly active catalytic system. Bulky, electron-rich phosphine ligands are essential as they promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the substrate's amino group.[1][2][3][4][5]

    • Recommendation: Employ palladium pre-catalysts combined with biarylphosphine ligands (Buchwald ligands). Catalysts like XPhos Pd G3 or SPhos Pd G4 are specifically designed for challenging substrates.[6][7] They are often highly effective where older systems fail.

Catalyst/Ligand System Key Characteristics Recommendation for Amino-Isoxazole Substrate
Pd(PPh₃)₄ First-generation, thermally sensitive.Not Recommended. Often ineffective for electron-rich heteroaryl halides and prone to deactivation.[1]
PdCl₂(dppf) Good general-purpose catalyst.Moderate. Can work, but may require higher temperatures and catalyst loadings. Susceptible to inhibition.
Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) Highly active, bulky, and electron-rich.Highly Recommended. Excellent for promoting oxidative addition and preventing catalyst inhibition.[5][7]
Palladacycle Pre-catalysts (e.g., XPhos Pd G3/G4) Air- and moisture-stable, highly active.Highly Recommended. Provides a reliable source of the active Pd(0) species under mild activation conditions.[6]

2. Incorrect Choice of Base or Solvent:

  • The Problem: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[8] Its strength, solubility, and interaction with the solvent can dramatically affect the outcome. An inappropriate solvent can lead to poor solubility of reagents or fail to facilitate the catalytic cycle.

  • The Solution: Screen a combination of bases and solvents. A strong, non-nucleophilic base is often required. The solvent must be anhydrous and thoroughly degassed to prevent side reactions.

    • Base Selection: Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong enough to promote transmetalation but generally has low nucleophilicity. Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, option.[9]

    • Solvent Selection: Anhydrous 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio), is a standard choice.[9] The water can help solubilize the base and facilitate the formation of the active boronate species. However, for substrates prone to hydrodehalogenation, a completely anhydrous system (e.g., Toluene with K₃PO₄) may be preferable.[10]

3. Sub-Optimal Temperature and Reaction Time:

  • The Problem: Suzuki couplings are often thermally sensitive. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation of the catalyst, starting materials, or product.

  • The Solution: A systematic temperature screen is advisable.

    • Recommendation: Begin with a temperature range of 80-110 °C.[1][11] Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). If conventional heating is ineffective, consider using microwave irradiation, which can significantly accelerate the reaction and improve yields for difficult couplings.[12]

Issue 2: Significant Side Product Formation

Q: My reaction is working, but I am isolating significant quantities of byproducts, complicating purification and lowering my yield. What are these byproducts and how can I prevent them?

A: Side product formation is a clear indicator that a competing reaction pathway is active. Identifying the byproduct is the first step to mitigating its formation.

1. Homocoupling of the Boronic Acid:

  • Identification: You observe a biaryl product derived from two molecules of your boronic acid coupling partner.

  • Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[2][13] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

  • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are properly degassed before use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[1][8]

2. Protodeboronation of the Boronic Acid:

  • Identification: You isolate the arene corresponding to your boronic acid (i.e., the boronic acid group is replaced by a hydrogen atom).

  • Cause: This occurs when the boronic acid reacts with a proton source, often water, under harsh basic or high-temperature conditions, effectively destroying your nucleophile.[8]

  • Solution:

    • Use a Boronate Ester: If protodeboronation is a persistent issue, convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[14] These are significantly more robust and less susceptible to this decomposition pathway.[14]

    • Optimize Conditions: Avoid excessively high temperatures or overly harsh bases if your boronic acid is particularly sensitive.

3. Dehalogenation of this compound:

  • Identification: You isolate 3-amino-5-methylisoxazole (the starting material without the bromine atom).

  • Cause: This reductive process, also known as hydrodehalogenation, occurs when the palladium-aryl intermediate is intercepted by a hydride source before it can undergo transmetalation.[2] The hydride source can sometimes be an amine base or alcoholic solvent.

  • Solution:

    • Choice of Base/Solvent: Avoid using amine bases (e.g., triethylamine) or alcohol solvents if this is a major issue. Stick to carbonate or phosphate bases in ethereal or hydrocarbon solvents.

    • Increase Boronic Acid Concentration: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can favor the desired transmetalation pathway over the competing dehalogenation.[11]

Frequently Asked Questions (FAQs)

Q1: Is the purity of my boronic acid important? A: Absolutely. The Suzuki-Miyaura coupling is highly sensitive to the quality of the boron reagent.[15][16] Impurities can poison the palladium catalyst, leading to failed or sluggish reactions.[15] Always use high-purity boronic acids or consider purifying them (e.g., by recrystallization or conversion to a stable ester) if you suspect contamination.[11][14]

Q2: Should I use a boronic acid or a boronate ester? A: This involves a trade-off between reactivity and stability. Boronic acids are generally more reactive but less stable.[14] Boronate esters (like pinacol esters) are far more stable, easier to handle and purify, and resistant to side reactions like protodeboronation.[14] For complex syntheses or when using sensitive boronic acids, using the ester form is highly recommended.

Q3: How critical is it to maintain an inert atmosphere? A: It is absolutely critical. As discussed, oxygen promotes the homocoupling of the boronic acid, a common cause of low yield.[2][13] The reaction vessel must be thoroughly purged of air, and a positive pressure of an inert gas (Argon or Nitrogen) must be maintained for the duration of the reaction.

Q4: My reaction turns black. Is this normal? A: Yes, it is common for the reaction mixture to turn dark brown or black. This often indicates the formation of palladium black (colloidal Pd(0)), which can be a result of catalyst decomposition. While some formation is often tolerated, excessive or rapid blackening, especially at the start of the reaction, may suggest the catalyst is not stable under your conditions. Using more robust ligands and pre-catalysts can help mitigate this.

Visualized Mechanisms & Workflows

To better understand the process and decision-making, we have provided the following diagrams.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product_out Ar¹-Ar² (Product) reductive_elim->product_out pd_aryl_halide Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_add->pd_aryl_halide transmetalation Transmetalation pd_diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) transmetalation->pd_diaryl pd_aryl_halide->transmetalation pd_diaryl->reductive_elim aryl_halide_in Ar¹-X (Amino-Isoxazole) aryl_halide_in->oxidative_add boronic_acid_in Ar²-B(OR)₂ (Boronic Acid/Ester) boronic_acid_in->transmetalation base_in Base base_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][17][18]

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Is the catalytic system optimal? start->check_catalyst catalyst_no Action: Switch to Buchwald ligand (e.g., SPhos/XPhos) and a modern pre-catalyst (G3/G4). check_catalyst->catalyst_no No check_conditions Are conditions and reagents adequate? check_catalyst->check_conditions Yes final_review Re-evaluate with optimized parameters. catalyst_no->final_review conditions_no Action: Screen bases (K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents. Optimize temperature (80-110°C). check_conditions->conditions_no No check_side_products Are major side products observed? check_conditions->check_side_products Yes conditions_no->final_review side_products_yes Identify Side Product check_side_products->side_products_yes Yes check_side_products->final_review No homocoupling Homocoupling? side_products_yes->homocoupling protodeboronation Protodeboronation? side_products_yes->protodeboronation dehalogenation Dehalogenation? side_products_yes->dehalogenation homocoupling_sol Action: Improve degassing of solvents and maintain a strict inert atmosphere. homocoupling->homocoupling_sol homocoupling_sol->final_review protodeboronation_sol Action: Use a boronate ester. Check purity of boronic acid. Avoid excess water/heat. protodeboronation->protodeboronation_sol protodeboronation_sol->final_review dehalogenation_sol Action: Use non-coordinating base/solvent. Use slight excess of boronic acid/ester. dehalogenation->dehalogenation_sol dehalogenation_sol->final_review

Caption: A decision tree for troubleshooting poor Suzuki coupling outcomes.

Detailed Experimental Protocols

Protocol 1: Optimized General Procedure for Suzuki Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).[11]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired product.[11]

Protocol 2: Solvent Degassing

Properly degassing your solvent is non-negotiable for a successful Suzuki coupling.

Method A: Inert Gas Sparging

  • Pour the required volume of solvent into a Schlenk flask.

  • Insert a long needle or cannula connected to an inert gas line (Argon or Nitrogen) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for 20-30 minutes. This physically displaces dissolved oxygen. This is a quick and effective method for most applications.

Method B: Freeze-Pump-Thaw

  • Place the solvent in a robust Schlenk flask sealed with a high-vacuum Teflon stopcock.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock and thaw the solvent completely in a water bath. You may see gas bubbles evolve from the thawing liquid.

  • Repeat this entire cycle at least three times for maximum effectiveness. This method is more time-consuming but is the most thorough way to remove dissolved gases.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. inno-pharmchem.com.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. inno-pharmchem.com.
  • Zhang, H. et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Hartwig, J. F. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Thomas, A. A. & Denmark, S. E. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Le Strat, F. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Le Strat, F. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • de Souza, J. M. et al. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Grasa, G. A., & Viciu, M. S. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Organ, M. G. et al. (2010). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Watson, D. A. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Buchwald, S. L. et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.
  • Cerna, I. et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Pérez-Temprano, M. H. et al. (2016). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • El-Gazzar, A. A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Sigman, M. S. & Doyle, A. G. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
  • ResearchGate. (2024). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate.
  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Buchwald, S. L. et al. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.

Sources

Technical Support Center: Synthesis of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-4-bromo-5-methylisoxazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, with a focus on the formation of side products, and provide troubleshooting strategies to optimize your synthetic protocols.

Troubleshooting Guide: Side Product Formation

The synthesis of this compound typically involves the electrophilic bromination of 3-amino-5-methylisoxazole. While seemingly straightforward, this reaction can be prone to the formation of several impurities that complicate purification and reduce yields. Understanding the underlying causes of these side reactions is crucial for developing a robust and reproducible synthetic method.

Q1: I'm observing a significant amount of a dibrominated byproduct in my reaction. What is it, and how can I prevent its formation?

A1: Understanding Dibromination

The most common dibrominated byproduct is 3-amino-4,4-dibromo-5-methyl-4,5-dihydroisoxazole. This occurs when the initial product, this compound, undergoes a second bromination. The electron-donating amino group activates the isoxazole ring, making it susceptible to further electrophilic attack.

Causality:

  • Excess Brominating Agent: The most direct cause is using a stoichiometric excess of the brominating agent (e.g., Br₂ or N-bromosuccinimide).

  • Poor Mass Transfer: In heterogeneous reactions or with viscous solutions, localized high concentrations of the brominating agent can lead to over-bromination, even if the overall stoichiometry is correct.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination relative to the desired mono-bromination.

Troubleshooting Strategies:

StrategyRationale
Precise Stoichiometry Carefully control the molar equivalents of the brominating agent to be 1.0 or slightly less relative to the starting material.
Slow Addition Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile, favoring mono-substitution.
Lower Temperature Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.
Solvent Choice Use a solvent that ensures homogeneity of the reaction mixture.

Experimental Protocol: Minimizing Dibromination

  • Dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of N-bromosuccinimide (NBS) (0.98 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled starting material solution over 1-2 hours with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any unreacted bromine.

Below is a diagram illustrating the reaction pathways for mono- and di-bromination.

bromination_pathway A 3-Amino-5-methylisoxazole B This compound (Desired Product) A->B + Br+ C 3-Amino-4,4-dibromo-5-methyl- 4,5-dihydroisoxazole (Side Product) B->C + Br+ (Excess)

Caption: Reaction scheme for the formation of desired and side products.

Q2: My product is contaminated with an isomer. How can I identify it and improve the regioselectivity of my reaction?

A2: Isomeric Impurities

The most likely isomeric byproduct is 5-amino-4-bromo-3-methylisoxazole. While the amino group at the 3-position strongly directs bromination to the 4-position, alternative isomers can sometimes form, particularly if the reaction conditions are not well-controlled. The formation of the 5-amino isomer is a known issue in some synthetic routes for related isoxazoles.[1][2]

Identification:

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the two isomers will be distinct. The chemical shift of the methyl group and the aromatic protons will differ.

  • HPLC and LC-MS: A well-developed HPLC method should be able to separate the two isomers, and LC-MS can confirm that they have the same mass.

Strategies to Enhance Regioselectivity:

StrategyRationale
Choice of Brominating Agent Bulky brominating agents may exhibit different selectivity. Comparing NBS with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could be beneficial.
pH Control The pH of the reaction medium can influence the reactivity of the isoxazole ring and the nature of the brominating species. Maintaining a specific pH range, for instance between 10.5 and 12.5 in some related syntheses, has been shown to improve yield and reduce isomer formation.[2]
Catalyst Systems The use of certain catalysts can promote the desired regioselectivity. Literature searches for similar bromination reactions on heteroaromatic amines may provide insights.
Q3: I'm having trouble with unreacted starting material and other minor impurities. What are the best methods for purification?

A3: Purification Strategies

The presence of unreacted starting material (3-amino-5-methylisoxazole) is common, especially when using a slight deficiency of the brominating agent to avoid over-bromination.

Purification Techniques:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some screening. A mixture of polar and non-polar solvents often gives the best results.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will typically separate the starting material, product, and more polar byproducts.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution. The desired product may partition into the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted. A patent describes a purification process involving treatment with an aqueous caustic solution followed by distillation of the aqueous phase.[3]

Troubleshooting Workflow:

troubleshooting_workflow start Crude Product Analysis (HPLC, NMR) impurity_check Identify Main Impurity start->impurity_check dibromo Dibrominated Side Product impurity_check->dibromo Over-bromination isomer Isomeric Impurity impurity_check->isomer Regioselectivity Issue sm Unreacted Starting Material impurity_check->sm Incomplete Reaction action_dibromo Optimize Stoichiometry Lower Temperature dibromo->action_dibromo action_isomer Adjust pH Screen Brominating Agents isomer->action_isomer action_sm Purify by Recrystallization or Column Chromatography sm->action_sm end Pure Product action_dibromo->end action_isomer->end action_sm->end

Caption: A workflow for troubleshooting common synthesis impurities.

Frequently Asked Questions (FAQs)

Q4: What is the general stability of 3-aminoisoxazole derivatives?

The isoxazole ring is an aromatic system, but the N-O bond is a potential weak point.[4] Under certain reductive or strongly basic conditions, the ring can be cleaved.[4] Additionally, 3-aminoisoxazole itself has been reported to have the potential for explosive decomposition upon heating, with a thermal runaway onset temperature of 186 °C.[5] It is therefore crucial to handle these compounds with appropriate care and avoid excessive heating.

Q5: Can I use a different solvent for the bromination reaction?

Yes, the choice of solvent can significantly impact the reaction. While acetic acid is common, other solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can also be used.[6] The ideal solvent should dissolve the starting material and the brominating agent, be inert to the reaction conditions, and facilitate product isolation. It is advisable to perform small-scale test reactions to determine the optimal solvent for your specific derivative.

Q6: Are there alternative synthetic routes to this compound that might avoid these side products?

While electrophilic bromination is a common route, other methods for synthesizing substituted isoxazoles exist. These often involve the construction of the isoxazole ring from acyclic precursors.[4] For instance, reacting nitrile compounds like 2,3-dibromobutyronitrile with hydroxyurea in an alkaline medium can produce 3-amino-5-methylisoxazole, which can then be brominated.[2][7] Exploring these alternative pathways might offer a cleaner synthesis, though they may involve more steps. A patent also describes a method starting from ethyl acetate and acetonitrile.[8]

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
  • Processes for preparing 3-amino-isoxazoles.
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Process for the manufacture of 3-amino-5- methylisoxazole.
  • Process for the purification of 3-amino-5-methylisoxazole.
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • 3-Isoxazolamine. PubChem. [Link]
  • 4-Bromo-3-methylisoxazol-5-amine. PubChem. [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4-bromo-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The purification process can be challenging due to the presence of various impurities stemming from the synthetic route, including unreacted starting materials, over-brominated by-products, and regioisomers.[1] The inherent sensitivity of the isoxazole ring and the C-Br bond to certain conditions further complicates the purification process.[1][2] This guide provides a structured approach to tackling these purification challenges, ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic method employed. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[2]

  • Over-brominated Species: The presence of di-brominated or other poly-brominated isoxazoles can occur if the bromination reaction is not carefully controlled.[2]

  • Isomeric By-products: Depending on the synthetic route, isomers such as 5-amino-3-methylisoxazole or other regioisomers may be formed.[3]

  • Residual Brominating Reagent: Traces of the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, might persist. The presence of bromine often gives the product a yellow or reddish-brown color.[2]

  • Acidic Impurities: Hydrogen bromide (HBr) is a common acidic by-product of many bromination reactions.[2]

Q2: My this compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A2: The isoxazole ring and the amino group can be sensitive to the acidic nature of standard silica gel.[4] The amino group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, degradation of the compound.[5] The N-O bond of the isoxazole ring can also be susceptible to cleavage under certain conditions.[1]

Solutions:

  • Use of a Basic Modifier: Add a small amount (0.1-1% v/v) of a tertiary amine, such as triethylamine (TEA), to the mobile phase. This neutralizes the acidic sites on the silica gel, minimizing undesirable interactions.[4][5]

  • Deactivated Silica Gel: Utilize commercially available deactivated or neutral silica gel for your chromatography.[2]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic compounds.[4][5]

Q3: I am observing a persistent yellow or brown color in my "purified" product. What is the likely cause and how can I remove it?

A3: A persistent color often indicates the presence of residual elemental bromine (Br₂).[2]

Solutions:

  • Aqueous Wash with a Reducing Agent: During the work-up, wash the organic layer with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[2]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon. The carbon will adsorb the colored impurities and can then be removed by filtration through a pad of celite.[2]

Q4: How do I choose an appropriate recrystallization solvent for this compound?

A4: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For this compound, which has a reported melting point of 81-82 °C (from cyclohexane), a good starting point for solvent screening would be non-polar to moderately polar solvents.[7]

Solvent Screening Strategy:

  • Place a small amount of the crude product in several different test tubes.

  • Add a small amount of a different solvent to each tube (e.g., hexane, cyclohexane, toluene, ethyl acetate, isopropanol).

  • Heat the tubes to the boiling point of the solvent and observe the solubility.

  • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.

A solvent system (a mixture of two or more miscible solvents) may also be effective. For example, dissolving the compound in a good solvent (like ethyl acetate) and then adding a poor solvent (like hexane) until turbidity is observed, followed by heating to redissolve and then slow cooling.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery after Column Chromatography The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions.Use a less acidic stationary phase (neutral alumina) or add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[4][5]
The compound is partially degrading on the column.Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution, without compromising separation.[2]
Poor Separation of Impurities by Column Chromatography The chosen mobile phase does not provide adequate resolution between the product and impurities.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation (ΔRf > 0.2). A mixture of hexane and ethyl acetate is a good starting point.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[8]
Product Crystallizes in the Column during Chromatography The product is not sufficiently soluble in the chosen mobile phase at the laboratory temperature.Use a slightly more polar mobile phase to increase solubility. If this compromises separation, consider running the chromatography in a temperature-controlled environment.
Recrystallization Yields Oily Product instead of Crystals The crude material contains impurities that are "oiling out" with the product.Try a different recrystallization solvent or a combination of solvents. A preliminary purification by a quick filtration through a short plug of silica gel might be necessary to remove some of the impurities before recrystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.[4]
  • If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.

2. Column Packing:

  • Secure a chromatography column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[8]
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another thin layer of sand on top of the silica gel bed.
  • Elute the column with the mobile phase until the silica bed is stable. Do not let the solvent level drop below the top of the sand.[4]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
  • Carefully apply the sample solution to the top of the silica gel bed.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized solvent system.
  • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.[8]
  • Collect fractions of a consistent volume.
  • Monitor the elution process by TLC analysis of the collected fractions.[4]

5. Isolation of Pure Product:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent using a rotary evaporator to yield the purified product.
  • Determine the yield and assess the purity by appropriate analytical methods (e.g., NMR, LC-MS, melting point).
Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. Cyclohexane has been reported as a suitable solvent.[7]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent (e.g., cyclohexane).
  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

5. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (81-82 °C) is indicative of high purity.[7]
  • Further analysis by NMR or other spectroscopic methods can confirm the structure and purity.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC SingleSpot Single Spot on TLC? TLC->SingleSpot Recrystallization Recrystallization SingleSpot->Recrystallization Yes MultipleSpots Multiple Spots on TLC SingleSpot->MultipleSpots No OilingOut Oiling Out? Recrystallization->OilingOut PureProduct Pure Product Column Column Chromatography MultipleSpots->Column GoodSeparation Good Separation? Column->GoodSeparation CheckPurity Check Purity (TLC, MP, NMR) CheckPurity->PureProduct OilingOut->CheckPurity No RedoRecrystallization Try Different Solvent/Solvent System OilingOut->RedoRecrystallization Yes RedoRecrystallization->Recrystallization CombineFractions Combine Pure Fractions & Evaporate GoodSeparation->CombineFractions Yes PoorSeparation Poor Separation GoodSeparation->PoorSeparation No CombineFractions->CheckPurity OptimizeColumn Optimize Column Conditions (Solvent, Stationary Phase) PoorSeparation->OptimizeColumn OptimizeColumn->Column

Caption: Decision workflow for purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Echemi. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). Process for the manufacture of 3-amino-5- methylisoxazole.
  • Benchchem. (n.d.). Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube.

Sources

Overcoming poor reactivity of 3-Amino-4-bromo-5-methylisoxazole in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-bromo-5-methylisoxazole

Welcome to the technical support resource for researchers working with this compound. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome the unique reactivity challenges of this substrate in palladium-catalyzed cross-coupling reactions.

The Challenge: Understanding the Reactivity of this compound

This compound is a valuable building block, but its structure presents distinct challenges in cross-coupling chemistry. The potent electron-donating effect of the C3-amino group increases the electron density of the isoxazole ring, making the C4-Br bond less electrophilic and thus more resistant to oxidative addition by a Pd(0) catalyst—often the rate-limiting step in cross-coupling cycles.[1][2] Furthermore, the nitrogen atom of the amino group, or the isoxazole ring itself, can act as a coordinating ligand to the palladium center, leading to catalyst inhibition or decomposition.[3]

This guide provides strategies to mitigate these effects through the rational selection of catalysts, ligands, bases, and reaction conditions.

Caption: Key structural features affecting reactivity.

Troubleshooting Guide

This section addresses specific problems you may encounter when using this compound in common cross-coupling reactions.

Problem 1: Low to no conversion in Suzuki-Miyaura Coupling.

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing only starting material or trace amounts of product by LC-MS. What's going wrong?

Answer: This is the most common issue and typically points to a suboptimal catalyst system that cannot overcome the low electrophilicity of the C-Br bond.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst/Ligand: Standard ligands like PPh₃ are often ineffective for this electron-rich substrate.[1][2] The catalytic system must be robust enough to facilitate the oxidative addition step.

    • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and often prevent the formation of inactive palladium dimers.[4][5] Modern "Buchwald ligands" are the industry standard for challenging substrates.

    • Recommended Starting Points:

      • XPhos or SPhos: Excellent general-purpose ligands for difficult couplings.

      • tBu₃P (P(t-Bu)₃): A very electron-rich and sterically demanding ligand that can be highly effective, though it is air-sensitive.[2]

  • Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step and must be compatible with the solvent.[6] Poor solubility of the base can stall the reaction.

    • Solution: Use a strong, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or bicarbonates.

    • Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or DMF are common choices. A combination of an organic solvent with water (e.g., dioxane/water 4:1) can sometimes improve solubility and reaction rates.[7]

  • Low Reaction Temperature: The energy barrier for oxidative addition with this substrate is high. Room temperature conditions are unlikely to succeed.

    • Solution: Increase the reaction temperature significantly. Reactions are typically run between 80-120 °C. If the solvent limits the temperature, consider switching to a higher-boiling one like DMF or using microwave irradiation.[8]

Optimized Suzuki-Miyaura Conditions (Starting Point)

Parameter Condition Rationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) Common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.[9]
Ligand XPhos (2-4 mol%) or SPhos (2-4 mol%) Bulky, electron-rich ligands proven to accelerate oxidative addition for challenging aryl halides.[10]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) Strong, non-nucleophilic bases that effectively facilitate transmetalation.[11]
Solvent 1,4-Dioxane or Toluene High-boiling aprotic solvents compatible with high-temperature reactions.
Temperature 100-110 °C Provides sufficient thermal energy to overcome the activation barrier for oxidative addition.

| Time | 12-24 h | Challenging couplings often require extended reaction times for full conversion. |

Problem 2: Product decomposition or low yields in Buchwald-Hartwig Amination.

Question: I am trying to couple a primary or secondary amine with this compound and observing either a complex mixture of byproducts or very low yields. Why is this C-N coupling so difficult?

Answer: Buchwald-Hartwig amination on this substrate is particularly challenging. The substrate itself contains an amino group that can compete or interfere with the desired coupling partner. Furthermore, isoxazoles can be unstable under strongly basic conditions.[12]

Potential Causes & Solutions:

  • Incompatible Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu), while common for Buchwald-Hartwig reactions, can be too harsh for the isoxazole ring, leading to degradation.

    • Solution: Use a weaker, yet still effective, base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives that are less likely to cause ring-opening or other side reactions.[13]

  • Catalyst Inhibition: The substrate's C3-amino group can coordinate to the palladium catalyst, preventing the desired amine coupling partner from accessing the metal center.

    • Solution: Employ a highly active catalyst system with bulky ligands. The steric bulk can create a coordination environment around the palladium that favors the intended amine nucleophile over the substrate's amino group.

    • Recommended Systems:

      • G3 or G4 Buchwald Precatalysts: These are air-stable and highly active, often providing superior results.[14]

      • Josiphos or BrettPhos Ligands: These have demonstrated high efficacy for coupling heteroaryl chlorides and bromides.[15]

  • Side Reactions: Besides decomposition, protodebromination (replacement of Br with H) can be a significant side reaction if the catalytic cycle is inefficient.

    • Solution: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Meticulous setup can minimize pathways leading to undesired side products.

Optimized Buchwald-Hartwig Conditions (Starting Point)

Parameter Condition Rationale
Pd Precatalyst XPhos Pd G3 (1-3 mol%) A highly active, air-stable precatalyst designed for challenging C-N couplings.[14]
Base Cs₂CO₃ (1.5-2 equiv.) A strong but non-nucleophilic base that minimizes substrate degradation.
Solvent Toluene or tert-Butanol Solvents well-suited for Buchwald-Hartwig reactions, with the choice depending on the amine's solubility.[13]
Temperature 90-110 °C Necessary to drive the reaction forward without causing excessive thermal decomposition.

| Time | 16-24 h | Extended reaction times are often required to achieve reasonable conversion. |

Problem 3: Homocoupling (Glaser coupling) of the alkyne in Sonogashira reactions.

Question: When attempting a Sonogashira coupling, my main product is the symmetrical di-alkyne from my coupling partner, with little of the desired isoxazole product. How can I prevent this?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) cocatalyst under aerobic conditions.[16] For a sluggish substrate like this compound, the slow desired cross-coupling gives the homocoupling pathway more time to occur.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen facilitates the oxidative homocoupling of terminal alkynes catalyzed by copper.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Use freeze-pump-thaw cycles for the solvent for best results.

  • Standard Conditions are Too Slow: If the main Pd-catalyzed cycle is slow, the Cu-catalyzed side reaction will dominate.

    • Solution 1 (Copper-Free Sonogashira): This is often the best approach for complex substrates. Omit the copper(I) iodide (CuI) and increase the palladium catalyst loading slightly. You may need a more specialized ligand system, such as one based on N-heterocyclic carbenes (NHCs), which are known to promote copper-free couplings.[17][18]

    • Solution 2 (Optimize Traditional Conditions): If you must use copper, minimize its amount (e.g., 1-5 mol%). Use an amine base that also acts as a solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA), as this can help suppress homocoupling.[19]

Optimized Sonogashira Conditions (Starting Point)

Parameter Condition (Copper-Free) Rationale
Pd Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) A standard, effective catalyst for Sonogashira couplings.
Ligand P(t-Bu)₃ (4-10 mol%) or an NHC ligand An electron-rich ligand is needed to facilitate the oxidative addition of the deactivated bromide.[20]
Base Cs₂CO₃ (2 equiv.) + Et₃N (solvent) A combination of a solid inorganic base with an amine solvent provides the necessary basicity while minimizing homocoupling.
Copper None Avoids the primary pathway for Glaser homocoupling.[18]

| Temperature | 60-80 °C | High temperatures can promote homocoupling; start with moderate heat and increase if necessary. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and sparge the solution with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Wash the combined filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a more reactive halide, like 3-Amino-4-iodo-5-methylisoxazole? While an aryl iodide is generally more reactive than a bromide in oxidative addition, the synthesis of the iodo-analogue may be more complex or costly.[9][21] The strategies outlined here are designed to work with the more common and commercially available bromo-substrate. If the iodo-analogue is available, you may find that milder conditions (lower temperature, less active catalyst) are successful.

Q2: Is microwave irradiation a good option for these reactions? Absolutely. Microwave heating can dramatically reduce reaction times by efficiently reaching high temperatures.[8] For a sluggish coupling, a 20-minute microwave reaction at 120-150 °C could replace a 24-hour reaction at 100 °C. It is an excellent tool for screening conditions and for pushing difficult reactions to completion. Always use sealed microwave-safe vials.

Q3: My reaction works, but the yield is only moderate (40-50%). How can I improve it? Moderate yields often indicate a competition between the desired reaction and catalyst decomposition or side reactions.

  • Troubleshooting Workflow:

    • Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio from 2:1 to 4:1. This can better stabilize the catalyst.

    • Change the Ligand: Even among "good" ligands, one may be superior for a specific substrate. If XPhos gives 50%, try SPhos or BrettPhos.

    • Use a Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined Buchwald precatalyst (e.g., XPhos Pd G3). They are often more efficient at initiating the catalytic cycle.[14]

    • Check Reagent Purity: Ensure your boronic acid is not degraded (protodeboronation is common) and that your solvents are truly anhydrous.

G Start Moderate Yield (40-50%) A Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) Start->A B Screen Different Ligands (e.g., XPhos -> SPhos) A->B C Switch to a Precatalyst (e.g., XPhos Pd G3) B->C D Verify Reagent Purity (Anhydrous Solvent, Fresh Boronic Acid) C->D End Improved Yield D->End

Caption: Decision tree for optimizing moderate yields.

Q4: Can the amino group be protected to improve reactivity? Yes, protecting the amino group (e.g., as a Boc-carbamate or an amide) is a valid strategy. This removes the electron-donating and coordinating effects, making the substrate behave more like a standard heteroaryl halide. However, this adds two steps to your synthetic sequence (protection and deprotection), so direct coupling is often preferred if conditions can be found.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxyl
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
  • Behaviour of 3-amino-5-methylisoxazole and...
  • Preparation method of 3-amino-5-methyl isoxazole.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig amin
  • Sonogashira Coupling. NROChemistry.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sonogashira Cross-Coupling. J&K Scientific LLC.
  • The Asymmetric Buchwald–Hartwig Amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid. Benchchem.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
  • Challenges and strategy for the cross-coupling of chiral amino acids...
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cycliz
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • Cross-Coupling of Hetero
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • FEATURES OF 3-AMINO-5-METHYLISOXAZOLE IN HETEROCYCLIZATIONS INVOLVING PYRUVIC ACIDS. Chemistry of Heterocyclic Compounds.

Sources

Preventing debromination of 3-Amino-4-bromo-5-methylisoxazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-bromo-5-methylisoxazole (Product No. A14122). This guide is designed for researchers, medicinal chemists, and process development scientists to address a common yet critical challenge encountered when working with this versatile building block: unwanted debromination. As a substituted isoxazole, this compound is a valuable intermediate, but the lability of the C4-bromo bond under various conditions can lead to significant yield loss and purification challenges.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you maintain the integrity of the C-Br bond throughout your synthetic sequences.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: I'm observing a significant amount of the debrominated byproduct, 3-Amino-5-methylisoxazole, in my reaction. What are the most likely causes?

A1: The C4-bromo substituent on the isoxazole ring is susceptible to cleavage under several conditions. The primary mechanistic pathways for this unwanted side reaction are:

  • Reductive Dehalogenation: This is the most frequent cause. It often occurs as a side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The same Pd(0) catalyst that activates the C-Br bond for coupling can also react with various hydrogen sources in the reaction mixture (e.g., solvent, base, or impurities) to cleave the bond and replace it with a hydrogen atom.[1][2]

  • Reaction with Strong Bases or Nucleophiles: While the isoxazole ring is generally stable, harsh basic conditions can promote degradation pathways or direct nucleophilic attack that may lead to loss of the bromide.[3]

  • Metal-Halogen Exchange: The use of potent organometallic reagents, such as organolithium compounds (e.g., n-BuLi, t-BuLi), will rapidly and irreversibly lead to metal-halogen exchange at the C4 position. Quenching the reaction with a proton source (like water during workup) will yield the debrominated product.

  • Presence of Reducing Agents: Any reaction step that involves catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents for the reduction of other functional groups will readily cleave the C-Br bond.[1][2]

Q2: My goal is to perform a Suzuki-Miyaura coupling at the C4-bromo position, but I'm getting a mixture of the desired coupled product and the debrominated starting material. How can I improve selectivity?

A2: This is a classic challenge in cross-coupling chemistry with halogenated heterocycles.[4][5][6] The key is to promote the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) while suppressing the competing reductive dehalogenation pathway.

Here are critical parameters to optimize:

  • Catalyst and Ligand Choice: Not all palladium catalysts are equal. Highly active catalysts or those with insufficient ligand protection can be more prone to side reactions. Using bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and favor the productive coupling pathway.

  • Base Selection: The choice of base is crucial. Very strong bases can promote side reactions. Inorganic bases like K₃PO₄ or K₂CO₃ are often milder and more effective than organic bases or hydroxides.

  • Solvent Purity: Solvents, particularly ethers like dioxane or THF, can contain peroxide impurities that interfere with the catalyst. Using freshly distilled or inhibitor-free, degassed solvents is essential.

  • Inert Atmosphere: Meticulous exclusion of oxygen is critical. Oxygen can degrade the Pd(0) catalyst, leading to the formation of palladium black and altered reactivity, which can enhance debromination.

Q3: I am trying to acylate the C3-amino group, but the reaction is sluggish and I see some debromination. What's wrong?

A3: The C3-amino group is nucleophilic, but its reactivity can be modulated by the electron-withdrawing nature of the isoxazole ring. If harsh conditions are used to force the acylation (e.g., high temperatures, very strong bases), you risk compromising the C4-bromo bond.

Consider the following:

  • Protecting the Amino Group: A more robust strategy is to protect the amino group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl).[7][8][9] This temporarily removes the free N-H, which has been shown in similar heterocyclic systems to suppress dehalogenation during subsequent reactions like Suzuki couplings.[10]

  • Milder Acylation Conditions: Use standard, mild acylation conditions. For example, reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

Troubleshooting Guide: A Deeper Dive

This section provides structured guidance for diagnosing and solving debromination issues based on the reaction type.

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a primary source of debromination.[11][12][13] The key is fine-tuning the reaction components to favor C-C or C-N bond formation over C-H bond formation (dehalogenation).

G start Debromination observed in Pd-catalyzed reaction q1 Are you using a highly active 'ligandless' catalyst (e.g., Pd(OAc)₂ alone)? start->q1 sol1 Switch to a pre-catalyst with a bulky, electron-rich ligand. (e.g., Pd(PPh₃)₄, XPhos, SPhos) q1->sol1 Yes q2 Is the reaction run under a rigorous inert atmosphere? q1->q2 No sol2 Improve degassing technique. Use Schlenk line or glovebox. Purge solvent and reaction vessel thoroughly. q2->sol2 No q3 What base are you using? q2->q3 Yes sol3 Consider switching to a milder base. (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Avoid strong hydroxides if possible. q3->sol3 q4 Have you considered the role of the free amino group? q3->q4 sol4 Protect the C3-amino group with Boc or Cbz. This can significantly reduce debromination. q4->sol4

Caption: Diagnostic flowchart for troubleshooting debromination in cross-coupling reactions.

The following table summarizes experimental conditions that can be tuned to minimize debromination during a Suzuki-Miyaura coupling.

ParameterCondition Prone to DebrominationRecommended Condition for SelectivityRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (without added ligand)Pd(PPh₃)₄, PdCl₂(dppf), Catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos)Bulky, electron-rich ligands stabilize the Pd(0) intermediate, slowing down competing reductive pathways.[5][6]
Base NaOH, KOH, NaOt-BuK₃PO₄, K₂CO₃, Cs₂CO₃Milder inorganic bases are less likely to cause substrate degradation or unwanted side reactions.[14]
Solvent Alcohols (e.g., MeOH, EtOH), "wet" solventsDegassed, anhydrous aprotic solvents (e.g., 1,4-Dioxane, Toluene, DMF)Protic solvents can act as a hydrogen source for reductive dehalogenation.[1]
Temperature High temperatures (>120 °C)Lowest effective temperature (typically 80-100 °C)Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions.
Atmosphere Air, incomplete nitrogen purgeRigorous inert atmosphere (Argon or Nitrogen)Oxygen degrades the active Pd(0) catalyst, leading to less predictable and often undesired reactivity.

Experimental Protocols

The following protocols are provided as a starting point for key transformations, designed to preserve the C4-bromo substituent.

Protocol 1: Boc-Protection of this compound

This protocol protects the C3-amino group, which can enhance stability and prevent side reactions in subsequent steps.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Dissolve starting material in THF B Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., TEA) A->B C Stir at room temperature B->C D Aqueous workup (e.g., add water, extract with EtOAc) C->D E Dry organic layer (Na₂SO₄) D->E F Concentrate and purify (e.g., column chromatography) E->F

Caption: Workflow for Boc-protection of the amino group.

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-Boc protected product.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol is optimized to favor C-C bond formation while minimizing reductive debromination. It assumes the use of the N-Boc protected starting material from Protocol 1 for best results.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the N-Boc-3-amino-4-bromo-5-methylisoxazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add the palladium catalyst and ligand, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable ligand like SPhos (0.04 eq).[15]

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • The N-Boc protecting group can be removed subsequently under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free amine is desired.

By carefully selecting reagents, protecting labile functional groups, and maintaining a strictly controlled reaction environment, the unwanted debromination of this compound can be effectively suppressed, enabling its successful application in complex synthetic endeavors.

References

  • D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev. 95, 2457–2483 (2003).
  • C. Sicre, J.L. Alonso-Gómez, M.M. Cid, Regioselectivity in alkenyl- and alkynyl-dihalogenated heteroarenes cross-coupling reactions, Arkivoc2008, 1-17 (2008).
  • C.Y. Legault, Y. Garcia, C.A. Merlic, K.N. Houk, Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles, J. Am. Chem. Soc.129, 12664–12665 (2007).
  • G.A. Molander, D.E. Petrillo, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium (3-Aminopropyl)
  • I.J.S. Fairlamb, Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes, Chem. Soc. Rev.36, 1036-1045 (2007).
  • S. Schröter, C. Stock, T. Bach, Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles, Tetrahedron61, 2245–2267 (2005).
  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction, Chem. Rev.102, 1359-1470 (2002).
  • ResearchGate, Debromination using solvents and organic reagents, [Link].
  • R.K. Rawal, et al., Advances in isoxazole chemistry and their role in drug discovery, RSC Adv.15, 8213–8243 (2025).
  • Organic Chemistry Portal, Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups, [Link].
  • A.S. de la Cruz, et al.
  • The GPM, Amino acid protecting groups, [Link].
  • M. Kad, R. Bhadane, Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry, Journal of ISAS3, 15-20 (2024).
  • A. Ramanathan, L.S. Jimenez, Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups, Synthesis2010, 217-220 (2010).
  • MDPI, Palladium-C
  • M.P. Ball-Jones, J.A. Tunge, Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition, Org. Lett.18, 496-499 (2016).
  • YouTube, Alkenes preparation: Debromin
  • Chemistry LibreTexts, 23.13: Protection of Amino Groups in Synthesis, [Link].
  • Master Organic Chemistry, Reactions and Mechanisms, [Link].
  • F. Albericio, J.M. Bofill, A. El-Faham, S.A. Kates, Amino Acid-Protecting Groups, Methods Mol. Biol.289, 9-56 (2005).
  • J.T. Aroma, B.G. de la Torre, F. Albericio, Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis, Biopolymers106, 457-468 (2016).
  • S.K. Guchhait, et al., Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams, RSC Adv.12, 9365-9370 (2022).
  • N. Miyaura, A. Suzuki, Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chem. Rev.95, 2457–2483 (1995).
  • D.S. Surry, S.L. Buchwald, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chem. Sci.2, 27-50 (2011).
  • YouTube, Seven Name Reactions in One - Palladium C
  • PubChem, 4-Bromo-5-methyl-1,2-oxazol-3-amine, [Link].
  • PubChem, 4-Bromo-3-methylisoxazol-5-amine, [Link].

Sources

Technical Support Center: Optimizing Reactions of 3-Amino-4-bromo-5-methylisoxazole with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Amino-4-bromo-5-methylisoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered when using this versatile building block with various organometallic reagents. Our focus is on providing not just protocols, but a foundational understanding of the underlying chemical principles to empower you to optimize your specific reactions effectively.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a highly valuable heterocyclic compound, featuring multiple handles for synthetic diversification. The isoxazole core is a recognized privileged structure in medicinal chemistry, present in numerous biologically active compounds. The strategic placement of an amino group, a bromine atom, and a methyl group allows for a wide array of transformations. However, the interplay of these functional groups can also present unique challenges. The electron-donating nature of the amino group can influence the reactivity of the C-Br bond, and the Lewis basicity of the isoxazole and amino nitrogens can lead to catalyst inhibition in cross-coupling reactions.

This guide will address these challenges in a structured, question-and-answer format, covering key reaction classes including palladium-catalyzed cross-couplings and reactions with classical organometallic reagents.

Frequently Asked Questions (FAQs)

General Considerations

Q1: I am seeing low to no conversion in my palladium-catalyzed cross-coupling reaction. What are the first things I should check?

A1: When a cross-coupling reaction with this compound fails, a systematic review of your setup is crucial. Start with the fundamentals:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.

  • Reagent Purity: Verify the purity of your starting material, organometallic reagent, and any additives. Boronic acids, for instance, can degrade over time through protodeboronation.

  • Catalyst and Ligand Integrity: Use a fresh, reputable source of palladium catalyst and ligand. Many phosphine-based ligands are air-sensitive and should be handled in a glovebox or under a positive pressure of inert gas.

  • Base and Solvent Quality: Ensure your base is of high purity and your solvent is anhydrous (unless aqueous conditions are specified in the protocol).

Q2: Could the 3-amino group be interfering with my reaction? Should I consider protecting it?

A2: Yes, the 3-amino group can potentially interfere in several ways. The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Additionally, under strongly basic conditions, the N-H proton can be abstracted, altering the electronic properties of the isoxazole ring.

When to consider protection:

  • If you observe persistent low yields despite optimizing other parameters (catalyst, ligand, base, solvent).

  • If you are using a particularly sensitive organometallic reagent that could react with the amino group.

  • If you are performing a reaction that is known to be intolerant of free amines.

Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be installed and removed under relatively mild conditions.

dot

Protection_Strategy Start Reaction with This compound Decision Low Yield or Side Reactions? Start->Decision Optimize Optimize Other Parameters First (Catalyst, Ligand, Base) Decision->Optimize Yes Protect Protect Amino Group (e.g., Boc, Cbz) Decision->Protect Persistent Issues Success Successful Product Formation Decision->Success No Optimize->Decision Still Issues Optimize->Success Resolved Reaction_Protected Run Reaction with Protected Substrate Protect->Reaction_Protected Deprotect Deprotection Step Reaction_Protected->Deprotect Deprotect->Success

Caption: Decision workflow for amino group protection.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position of this compound is a prime site for the construction of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for common issues encountered in Suzuki, Sonogashira, Stille, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

Issue 1: Low yield, significant starting material remaining.

  • Plausible Cause 1: Inefficient Oxidative Addition. The C-Br bond on the electron-rich 3-aminoisoxazole ring may be less reactive towards oxidative addition by the Pd(0) catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands enhance the electron density on the palladium center, promoting oxidative addition.[3]

  • Plausible Cause 2: Catalyst Inhibition. The nitrogen atoms of the isoxazole ring and the 3-amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[1]

    • Solution: Again, bulky ligands can sterically hinder the coordination of the substrate to the palladium center. Using a higher catalyst loading (e.g., 2-5 mol%) may also be beneficial.

  • Plausible Cause 3: Inappropriate Base. The choice of base is critical for the transmetalation step.

    • Solution: Screen a range of bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2] The reaction can be sensitive to the presence of water, so consider both anhydrous and aqueous biphasic conditions.[4]

Issue 2: Significant formation of homocoupled boronic acid byproduct.

  • Plausible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Improve the degassing of your solvent and ensure a strict inert atmosphere is maintained throughout the reaction.

  • Plausible Cause: Inappropriate Catalyst System.

    • Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to the in-situ reduction of Pd(II) sources.

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst (e.g., Pd(OAc)₂).
Ligand PPh₃ (4-10 mol%)If using a Pd(II) source, screen biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).
Base K₂CO₃ (2-3 equiv.)Screen stronger bases like K₃PO₄ or Cs₂CO₃.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMFTry different solvent systems to improve solubility and reaction rates.
Temperature 80-110 °CIncrementally increase the temperature, but monitor for decomposition.
Sonogashira Coupling

Issue 1: Low to moderate yield of the desired alkynylated isoxazole.

  • Plausible Cause 1: Inefficient Catalysis. The standard Pd/Cu co-catalyst system may not be optimal for this substrate.

    • Solution: The choice of palladium source and ligand is crucial. For 4-iodoisoxazoles, Pd(acac)₂/PPh₃ has been shown to be effective.[5] For the bromo-analogue, a more active catalyst system, such as one employing a bulky electron-rich phosphine ligand, may be necessary.

  • Plausible Cause 2: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

    • Solution: Ensure rigorous exclusion of air from the reaction mixture. Running the reaction under a positive pressure of nitrogen or argon is recommended.

  • Plausible Cause 3: Steric Hindrance. Studies on related 4-iodoisoxazoles have shown that steric bulk at the C3 position has a greater inhibitory effect on the reaction than at the C5 position.[5][6][7] The 3-amino group is relatively small, but bulky coupling partners could still pose a challenge.

    • Solution: If coupling a bulky alkyne, you may need to increase the catalyst loading or reaction temperature.

Issue 2: Decomposition of starting material or product.

  • Plausible Cause: Instability of the Isoxazole Ring. While generally stable, isoxazole rings can be susceptible to cleavage under certain basic conditions.[8]

    • Solution: Use the mildest effective base. An amine base like triethylamine or diisopropylethylamine is typically used in Sonogashira couplings.[9][10] If decomposition is observed, consider screening other bases.

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%)Screen other Pd sources like Pd(OAc)₂ with bulky phosphine ligands.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.)If decomposition is an issue, screen other amine bases.
Solvent THF, DMF, or TolueneEnsure the solvent is anhydrous and degassed.
Temperature Room temperature to 80 °CStart at room temperature and gradually increase if the reaction is sluggish.
Stille Coupling

Issue: Low product yield and difficult purification from tin byproducts.

  • Plausible Cause 1: Inefficient Transmetalation. The transfer of the organic group from the organostannane to the palladium complex can be the rate-limiting step.

    • Solution: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. Using a more polar solvent like DMF or NMP can also be beneficial.

  • Plausible Cause 2: Toxicity and Purification Issues. Organotin reagents and byproducts are highly toxic and can be difficult to remove completely from the desired product.

    • Solution: Whenever possible, consider alternative C-C bond-forming reactions like the Suzuki coupling, which uses less toxic organoboron reagents. If Stille coupling is necessary, meticulous purification by column chromatography is required.

Buchwald-Hartwig Amination

Issue: Low conversion to the desired C-N coupled product.

  • Plausible Cause 1: Catalyst Inhibition. As with other cross-coupling reactions, the nitrogen atoms in the substrate can poison the palladium catalyst.

    • Solution: Employ bulky, electron-rich ligands that sterically shield the palladium center. Bidentate ligands like Xantphos or Josiphos-type ligands are often effective for amination of heteroaryl halides.[11][12]

  • Plausible Cause 2: Inappropriate Base. The choice of base is critical and depends on the pKa of the amine coupling partner.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The optimal base often needs to be determined empirically.

  • Plausible Cause 3: Amine Reactivity. The reactivity of the amine coupling partner can significantly impact the reaction outcome.

    • Solution: For less reactive amines, more forcing conditions (higher temperature, higher catalyst loading) may be necessary.

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Use air-stable precatalysts like the Buchwald G3 or G4 palladacycles.
Ligand Xantphos (2-5 mol%) or a bulky biarylphosphine ligand (e.g., XPhos)Screen a panel of ligands to find the optimal one for your specific amine.
Base NaOtBu or K₃PO₄ (1.5-2 equiv.)Screen other strong bases like LiHMDS or Cs₂CO₃.
Solvent Toluene, Dioxane, or THFEnsure the solvent is anhydrous.
Temperature 80-120 °CAdjust the temperature based on the reactivity of the coupling partners.

Troubleshooting Guide: Reactions with Grignard and Organolithium Reagents

Issue 1: Formation of multiple products or unexpected ring-opening.

  • Plausible Cause 1: Multiple Reactive Sites. this compound has several potential sites for reaction with strong organometallic reagents:

    • Metal-Halogen Exchange: at the C4-Br bond.

    • Deprotonation: of the 3-amino group.

    • Nucleophilic Attack on the Isoxazole Ring: leading to ring cleavage.

  • Solution for Grignard Reagents:

    • To favor metal-halogen exchange, the reaction should be carried out at low temperatures (e.g., -78 °C).[13]

    • The amino group is acidic and will likely be deprotonated by the Grignard reagent. It is advisable to use at least two equivalents of the Grignard reagent: one to deprotonate the amine and the second to perform the desired reaction. Alternatively, the amino group can be protected prior to the reaction.

    • Nickel-catalyzed reactions of Grignard reagents with isoxazoles have been reported to lead to ring-opened products.[14] Uncatalyzed reactions may be preferable to preserve the isoxazole core.

  • Solution for Organolithium Reagents:

    • Organolithium reagents are generally more reactive and less chemoselective than Grignard reagents.

    • Reactions of substituted isoxazoles with n-butyllithium can lead to metalation at various positions, influenced by substituents.[15] Lithium diisopropylamide (LDA), a bulkier and less nucleophilic base, has been shown to selectively metalate the C5-methyl group of substituted isoxazoles.[15]

    • To achieve C4-functionalization via a lithiated intermediate, a lithium-halogen exchange at very low temperatures (-78 to -100 °C) is the most promising approach.

Issue 2: Low yield of the desired product after quenching with an electrophile.

  • Plausible Cause: Instability of the Organometallic Intermediate. The generated isoxazolyl-Grignard or -lithium species may be unstable, even at low temperatures.

    • Solution: Add the electrophile to the reaction mixture at low temperature and allow it to warm slowly. Avoid prolonged reaction times before quenching.

dot

Organometallic_Reactivity cluster_grignard Grignard Reagent (RMgX) cluster_lithium Organolithium Reagent (RLi) Substrate This compound NH2 C4-Br CH3 Grignard_NH Deprotonation of NH2 Substrate:n->Grignard_NH 1 equiv. RMgX Grignard_Br Mg-Br Exchange at C4 Substrate:br->Grignard_Br Low Temp. Grignard_Ring Ring Opening (Ni-catalyzed) Substrate->Grignard_Ring Lithium_NH Deprotonation of NH2 Substrate:n->Lithium_NH 1 equiv. RLi Lithium_Br Li-Br Exchange at C4 Substrate:br->Lithium_Br Very Low Temp. Lithium_Me Metalation of CH3 (with LDA) Substrate:me->Lithium_Me LDA

Caption: Potential reaction pathways with Grignard and organolithium reagents.

References

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction
  • Reactions of some substituted isoxazoles with organolithium reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile - Benchchem
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
  • Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles - Benchchem
  • Preparation of 3,5-disubstituted-4-iodoisoxazoles 3 - ResearchG
  • NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS' Ernest
  • Amino Acid-Protecting Groups - SciSpace
  • Optimization of the reaction conditions for Suzuki coupling reaction.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
  • organolithium reagents 1
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide
  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxyl
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction
  • Sonogashira coupling - Wikipedia
  • Sonogashira Coupling - Organic Chemistry Portal
  • Buchwald–Hartwig amin
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction
  • Functionalized Organolithium Compounds: New Synthetic Adventures - ResearchG
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-1H-indazole-5-carbonitrile - Benchchem
  • Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions - Benchchem
  • Stille reaction - Wikipedia
  • A.
  • New Functionalized Grignard Reagents and their Applications in Amin
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions - AIR Unimi
  • Organolithium reagent - Wikipedia
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
  • Stille Coupling - Chemistry LibreTexts
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing
  • Suzuki Coupling - Organic Chemistry Portal
  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines - The Royal Society of Chemistry
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Carboxyl
  • WO2020193617A1 - Impact of trace elements in the grignard reaction - Google P
  • The Suzuki Reaction - Andrew G Myers Research Group
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH
  • The Mechanisms of the Stille Reaction - University of Windsor
  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters
  • Conditions for a selective Buchwald-Hartwig amination?
  • [Benzo[1,2-d:4,5-d′]bis([6][7][15]thiadiazole)
  • Bypassing the Limitations of Directed C–H Functionaliz

Sources

Technical Support Center: Scale-Up of 3-Amino-4-bromo-5-methylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-Amino-4-bromo-5-methylisoxazole. This resource is designed for researchers, process chemists, and drug development professionals. The isoxazole scaffold is a valuable pharmacophore in medicinal chemistry, and this compound serves as a key, functionalized intermediate for further molecular elaboration.[1] However, transitioning its synthesis from the bench to a pilot or manufacturing scale introduces a unique set of challenges.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and offer robust, self-validating protocols to ensure the safety, efficiency, and reproducibility of your large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges pivot around four key areas:

  • Reaction Control: The bromination step is highly exothermic and requires careful thermal management to prevent thermal runaway and the formation of impurities.

  • Regioselectivity: Controlling the bromination to occur exclusively at the C4 position is critical, as the formation of isomeric byproducts complicates purification. Halogenation of isoxazoles can require specific and sometimes harsh conditions to achieve the desired selectivity.[1]

  • Impurity Profile: Besides regioisomers, potential impurities include the starting material (3-Amino-5-methylisoxazole), over-brominated species, and byproducts from ring degradation under harsh pH or temperature conditions.

  • Material Handling and Safety: Bromine and other brominating agents are corrosive and toxic. Furthermore, many brominated organic compounds are under scrutiny for potential environmental and health impacts, necessitating stringent handling and waste disposal protocols.[2][3]

Q2: What is a typical, realistic yield for this reaction on a kilogram scale?

A2: While lab-scale syntheses of related compounds can achieve high yields, a realistic yield on a kilogram scale for this specific transformation typically ranges from 70% to 85%. Yields are highly dependent on the precise control of reaction parameters, the purity of the starting materials, and the efficiency of the isolation and purification processes. Processes involving related 3-amino-5-methylisoxazole syntheses have reported yields up to 90% under highly optimized, pH-controlled conditions.[4][5]

Q3: What analytical methods are recommended for in-process control (IPC) and final product release?

A3: A robust analytical strategy is crucial.

  • For IPC: High-Performance Liquid Chromatography (HPLC) is the preferred method to monitor the consumption of the starting material and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • For Final Product Release: A full characterization should include HPLC for purity assessment, ¹H NMR and ¹³C NMR for structural confirmation[6], Mass Spectrometry (MS) for molecular weight verification, and melting point analysis.[7]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Reaction Yield

Question: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a common problem, often linked to mass and heat transfer limitations. A systematic approach is required to diagnose the root cause.[8]

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.

    • Solution: Evaluate your reactor's agitation efficiency. Increase the stirring speed or consider redesigning the agitator (e.g., using a pitched-blade turbine or anchor stirrer) to improve bulk mixing. Perform a mixing study if necessary.

  • Poor Temperature Control: The bromination reaction is exothermic. Insufficient cooling capacity on a larger scale can cause the temperature to rise, promoting impurity formation.

    • Solution: Ensure your cooling system is adequate for the larger volume and heat output. The most effective solution is to control the rate of addition of the brominating agent, tying it to the internal reaction temperature. This ensures the reaction's heat generation rate never exceeds the reactor's heat removal capacity.

  • Reagent Addition Rate: Adding the brominating agent too quickly can lead to high local concentrations and subsequent side reactions, such as over-bromination.

    • Solution: Add the brominating agent subsurface (below the liquid level) and at a slow, controlled rate. This is arguably the most critical parameter to re-optimize during scale-up.

  • Starting Material Quality: Impurities in the initial 3-Amino-5-methylisoxazole can react with the brominating agent, consuming it and generating additional byproducts.

    • Solution: Always verify the purity of your starting materials before charging them to the reactor. Develop a clear specification for all raw materials.

Below is a decision-making flowchart for troubleshooting low yields.

low_yield_troubleshooting start Low Yield Observed in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_addition Review Reagent Addition Rate start->check_addition check_sm Verify Starting Material Purity start->check_sm sub_mixing Inadequate? - Increase Agitation - Redesign Impeller check_mixing->sub_mixing sub_temp Exotherm Spike? - Improve Cooling - Slow Addition Rate check_temp->sub_temp sub_addition Too Fast? - Decrease Flow Rate - Add Subsurface check_addition->sub_addition sub_sm Impure? - Re-purify SM - Tighten Raw Material Specs check_sm->sub_sm

Caption: Troubleshooting flowchart for low yield.
Issue 2: Formation of Isomeric Impurities

Question: HPLC analysis shows a significant peak corresponding to an isomer of my desired product. How can I improve the regioselectivity of the bromination?

Answer: The formation of regioisomers is a classic challenge in the synthesis of substituted heterocycles.[8] For isoxazoles, electrophilic substitution at C4 is generally favored, but reaction conditions can dramatically influence the outcome.

Key Factors Influencing Regioselectivity:

  • Solvent Polarity: The solvent can stabilize or destabilize the reaction intermediates, thereby influencing the position of the electrophilic attack.

    • Actionable Advice: Screen a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Acetic Acid). In some isoxazole syntheses, more polar solvents have been shown to enhance regioselectivity.[9]

  • pH Control: The protonation state of the amino group on the isoxazole ring can alter its directing effect.

    • Actionable Advice: The synthesis of the parent 3-amino-5-methylisoxazole often relies on careful pH control (pH 10.5-12.5) to avoid isomer formation.[5] While bromination is typically done under acidic or neutral conditions, the pH of the workup is also critical. Ensure pH is monitored and controlled throughout the process and isolation.

  • Choice of Brominating Agent: Different brominating agents have different steric and electronic profiles.

    • Actionable Advice: While Br₂ is common, consider a bulkier or less reactive source like N-Bromosuccinimide (NBS). The choice of catalyst (e.g., a mild Lewis acid) can also sometimes direct the reaction to a specific isomer.[8]

The workflow below outlines a systematic approach to optimizing for regioselectivity.

regioselectivity_workflow start Isomer Impurity Detected step1 Step 1: Solvent Screening (DCM, MeCN, AcOH) start->step1 step2 Step 2: Evaluate Brominating Agent (Br₂ vs. NBS) step1->step2 step3 Step 3: Optimize Reaction Temperature (Run at lower temp, e.g., 0-5 °C) step2->step3 step4 Step 4: Control Workup pH (Monitor pH during quench & isolation) step3->step4 end Improved Regioselectivity step4->end

Caption: Workflow for improving regioselectivity.
Issue 3: Purification Challenges

Question: My crude product is an oil/waxy solid that is difficult to handle and purify by crystallization. What are the best practices for purification at scale?

Answer: Purification is often the bottleneck in scaling up. Moving away from chromatography is essential for large-scale manufacturing.

Recommended Purification Strategy:

  • Aqueous Workup & pH Adjustment: After quenching the reaction, perform a series of aqueous washes. A key patent for the parent compound highlights the use of an aqueous caustic solution to handle impurities.[10]

    • Protocol: First, wash with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. Then, adjust the pH. The product is an amine and will have variable solubility depending on the pH. Consider an acid wash (to remove non-basic impurities) followed by basification and extraction.

  • Solvent Extraction: Extract the product into a suitable organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[10] Ensure you perform multiple extractions to maximize recovery.

  • Distillation/Crystallization:

    • Crystallization: This is the most desirable method for large-scale purification. A systematic approach to finding a suitable solvent system is crucial. Start with a solvent screen (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof). An anti-solvent crystallization approach is often effective at scale.

    • Distillation: If the product is thermally stable, vacuum distillation can be a viable option, though it is more energy-intensive.[10]

ParameterLaboratory Scale (Grams)Pilot/Manufacturing Scale (Kilograms)
Purification Method Silica Gel ChromatographyCrystallization, Distillation, Extraction
Primary Driver High PurityCost, Throughput, Safety, Waste Reduction
Solvent Usage High (relative to product)Minimized and Recycled
Impurity Removal Excellent separationDependent on phase behavior (solubility)
Safety and Handling

Core Directive: Handle with Extreme Caution.

  • Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but is still a strong oxidizer and lachrymator. All handling must be done in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

  • Brominated Compounds: Many organobromine compounds are persistent in the environment and can have adverse health effects.[11][12] Treat all waste streams as hazardous. Segregate brominated waste and dispose of it according to local and federal regulations.

  • Thermal Hazards: As discussed, the bromination reaction is exothermic. A formal process safety assessment, including Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) studies, is highly recommended before scaling up beyond the lab. This helps quantify the heat of reaction and determine the potential for thermal runaway.[13]

Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis

This protocol is a representative example and must be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-Amino-5-methylisoxazole (1.0 eq) and a suitable solvent such as acetic acid (5-10 volumes). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using an external cooling system.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. Critical Step: The addition rate must be controlled to manage the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by HPLC every hour until the starting material is consumed (<1% remaining).

  • Quenching: Once complete, slowly quench the reaction by adding it to a pre-chilled aqueous solution of sodium bisulfite (1.5 eq) to neutralize any unreacted NBS.

  • Workup and Isolation: Adjust the pH of the aqueous layer to 8-9 with a sodium hydroxide solution. Extract the product with dichloromethane (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Swap & Crystallization: Concentrate the organic extract under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Heat to dissolve, then cool slowly to induce crystallization.

  • Filtration and Drying: Filter the resulting solid, wash the cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Protocol 2: Analytical Method (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

References
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. URL: https://www.benchchem.com/troubleshooting-guide/isoxazole-synthesis
  • Knight, D. W., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533783/
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533783/
  • BenchChem. Technical Support Center: Isoxazole Synthesis Optimization. URL: https://www.benchchem.
  • Organic Chemistry Portal. Synthesis of isoxazoles. URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo701786k
  • Silva, F., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. URL: https://www.mdpi.com/1424-8247/15/9/1179
  • Google Patents. (1987). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. URL: https://patents.google.
  • Google Patents. (1991). CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole. URL: https://patents.google.
  • ChemicalBook. 3-Amino-5-methylisoxazole synthesis. URL: https://www.chemicalbook.com/synthesis/1072-67-9.htm
  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. URL: https://patents.google.
  • Staskal, D. F., & Birnbaum, L. S. (2005). Brominated flame retardants: cause for concern? Environmental Health Perspectives. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1257559/
  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. URL: https://patents.google.
  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere. URL: https://pubmed.ncbi.nlm.nih.gov/24529398/
  • Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles. URL: https://patents.google.
  • Reddit. (2022). Isoxazole synthesis. r/Chempros. URL: https://www.reddit.com/r/Chempros/comments/x4s6v4/isoxazole_synthesis/
  • YouTube. (2019). synthesis of isoxazoles. URL: https://www.youtube.
  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety. URL: https://www.rti.
  • ResearchGate. (2019). Human Health Effects of Brominated Flame Retardants. URL: https://www.researchgate.
  • Sunstream Global. (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. URL: https://www.sunstreamglobal.
  • Fisher Scientific. This compound, 97%. URL: https://www.fishersci.ca/ca/en/catalog/product.html?productId=AC441090050
  • ChemicalBook. This compound(5819-40-9) 1H NMR. URL: https://www.chemicalbook.com/spectrum/5819-40-9_1HNMR.htm
  • Echemi. This compound. URL: https://www.echemi.com/products/3-amino-4-bromo-5-methylisoxazole.html
  • Sigma-Aldrich. 5-Amino-4-bromo-3-methylisoxazole 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722324
  • Thermo Scientific Chemicals. This compound, 97% 1 g. URL: https://www.thermofisher.
  • Thermo Scientific Chemicals. This compound, 97% 5 g. URL: https://www.thermofisher.
  • AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. URL: https://www.cetjournal.it/index.php/cet/article/view/CET25114251

Sources

Technical Support Center: Identification of Impurities in 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-4-bromo-5-methylisoxazole. It is designed as a central resource for troubleshooting common issues and answering frequently asked questions related to impurity identification and control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What are the primary sources of impurities in this compound samples?

Impurities can be introduced at various stages of the manufacturing process and product lifecycle.[1][2][3] A systematic analysis should consider the following potential sources:

  • Starting Materials and Reagents: Unreacted starting materials or impurities present in the raw materials used for synthesis.

  • Intermediates: Incomplete conversion of intermediates to the final Active Pharmaceutical Ingredient (API).

  • By-products: Formed from side reactions during synthesis. Given the structure, potential by-products could include regioisomers of bromination, isomeric isoxazoles (e.g., 5-amino-3-methylisoxazole derivatives), or products from over-reaction.[4]

  • Degradation Products: Impurities formed during storage or handling due to exposure to light, heat, or moisture.[5] The amino group and the bromo-isoxazole core could be susceptible to hydrolytic or oxidative degradation.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[6][7]

Q2: Which regulatory guidelines should I follow for impurity profiling?

The International Council for Harmonisation (ICH) provides the primary guidelines for impurity testing in new drug substances.[1][8] Key documents to consult are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[8] This guideline establishes the thresholds for reporting, identification, and qualification of impurities.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents.[1]

  • ICH Q2(R1): Validation of Analytical Procedures. This provides guidance on validating the analytical methods used for quantification.[9]

Regulatory agencies like the FDA and EMA have adopted these guidelines, which are critical for ensuring product quality, safety, and efficacy.[6]

Q3: What is a standard analytical workflow for identifying an unknown impurity?

A systematic workflow is crucial for the efficient identification and characterization of impurities.[1][5] The process generally involves a tiered approach, moving from detection to definitive structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Identification A HPLC-UV/PDA Analysis (Primary Screening) B Quantify Impurity vs. Reference Standard A->B C Check if > Identification Threshold (ICH Q3A) B->C D LC-MS Analysis C->D If Yes E Determine Molecular Weight & Fragmentation D->E F Propose Putative Structure(s) E->F G Isolate Impurity (Prep-HPLC or SFC) F->G If structure is novel or ambiguous H Structural Elucidation (NMR, HRMS) G->H I Confirm Structure H->I

General workflow for impurity identification.

Q4: Which analytical techniques are most suitable for analyzing this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[10][11][12]

TechniquePrimary ApplicationRationale & Insights
HPLC-UV/PDA Separation and QuantificationThe workhorse for impurity profiling.[6][8] A C18 reversed-phase column is a good starting point. The aromaticity of the isoxazole ring allows for UV detection. A Photo-Diode Array (PDA) detector is crucial as it provides UV spectra, which can help distinguish between impurities and indicate peak purity.
LC-MS Molecular Weight DeterminationProvides vital molecular weight information for unknown impurities, greatly aiding in postulating structures.[10][13] Electrospray ionization (ESI) in positive mode should be effective due to the basic amino group.
GC-MS Residual Solvents & Volatile ImpuritiesThe method of choice for identifying and quantifying residual solvents as mandated by ICH Q3C.[8][10]
NMR Spectroscopy Definitive Structure ElucidationThe gold standard for structure confirmation.[14][15] ¹H NMR can help distinguish between isomers, while advanced 2D NMR techniques (COSY, HSQC, HMBC) are used to piece together the complete structure of an isolated impurity.[15][16]
HRMS Elemental CompositionHigh-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which significantly constrains the number of possible structures.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during the analysis of this compound.

Scenario 1: HPLC Analysis Issues

Problem: My peak for this compound shows significant tailing.

  • Causality: Peak tailing for basic compounds like this API is often caused by secondary interactions between the protonated amine group and acidic residual silanols on the silica-based column packing. This leads to poor peak shape, inaccurate integration, and reduced sensitivity.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is buffered and appropriate. For a basic analyte, using a buffer in the pH 2.5-3.5 range (e.g., 10-20 mM phosphate or formate) will ensure the analyte is consistently protonated and minimizes interactions with silanols.

    • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have a much lower concentration of residual silanols. Consider using a column specifically designed for polar or basic compounds.

    • Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, masking them from the analyte.

    • Lower Ionic Strength: High buffer concentrations can sometimes increase silanol interactions. Try reducing the buffer concentration to the lowest level that still provides adequate buffering capacity.

Problem: I am observing a new, unexpected peak in my chromatogram that wasn't there in previous batches.

  • Causality: A new peak can indicate contamination, degradation, or a change in the manufacturing process of either the API or the starting materials.[2][5]

  • Troubleshooting Decision Tree:

G A New Peak Observed B Run Blank Gradient (Mobile Phase Only) A->B C Is Peak Present in Blank? B->C D Source is Contamination (Solvent, Glassware, System) C->D Yes E Re-prepare Sample Freshly C->E No F Does Peak Persist? E->F G Likely Degradation Product. Investigate Sample Age & Storage. F->G No H Peak is Real. Proceed to Identification Workflow (LC-MS). F->H Yes

Decision tree for investigating new peaks.
Scenario 2: Structure Elucidation Challenges

Problem: LC-MS analysis gives a molecular weight, but I cannot confidently propose a structure.

  • Causality: A molecular weight alone is often insufficient, especially if isomeric structures are possible. For example, an impurity could be an isomer where the bromine atom is at a different position or a constitutional isomer with a different ring structure but the same elemental formula.

  • Next Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement. This will provide the elemental formula, drastically reducing the number of possible structures.

    • Tandem MS (MS/MS): Fragment the impurity's molecular ion. The resulting fragmentation pattern is a fingerprint that can provide clues about the molecule's structure. For instance, the loss of a bromine atom (a difference of 79 or 81 Da) would be a characteristic fragmentation.

    • Consider the Synthesis Route: Review the synthesis pathway in detail. What side reactions are plausible? Could an intermediate have been carried through? This chemical intuition is critical for proposing likely structures.

    • Isolation and NMR: If the impurity is present at a sufficient level (>0.10% as per ICH Q3A), isolation via preparative HPLC followed by NMR spectroscopy is the definitive next step for unambiguous identification.[8][9]

Problem: The ¹H NMR spectrum of my isolated impurity is difficult to interpret.

  • Causality: Complex spectra can result from overlapping signals, second-order coupling effects, or the presence of multiple conformers. For isoxazoles, the chemical shifts of ring protons are highly dependent on the substitution pattern, which can aid in identification.[16][17]

  • Solutions:

    • Acquire a ¹³C NMR Spectrum: This will show the number of unique carbon environments. The chemical shifts can indicate the types of carbons present (e.g., C=O, C-Br, aromatic C-H).[14]

    • Utilize 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (i.e., are on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is extremely powerful for piecing together the carbon skeleton and confirming the placement of substituents.

    • Compare to the API: A direct comparison of the impurity's NMR spectra with that of the this compound API can immediately highlight structural differences.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation must be performed according to ICH Q2(R1) guidelines.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 5
      30 95
      35 95
      36 5

      | 45 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 210-400 nm. Monitor at a wavelength appropriate for the API and expected impurities (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, inject a standard solution five times.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Analysis:

    • Inject a solvent blank, followed by the sample solutions.

    • Integrate all peaks and report any impurity greater than the reporting threshold (e.g., 0.05%).[9]

References

  • ICH. (2006). ICH Q3A (R2): Impurities in New Drug Substances. [Link]
  • Pharmaffiliates. (2023). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]
  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
  • Perras, F. A., et al. (2018).
  • Tackett, B. (2023). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
  • W.R. Grace. (2023).
  • ResearchGate. (2017). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. [Link]
  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. [Link]
  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Albans, S. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]
  • S, S. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research. [Link]
  • Science Arena Publications. (n.d.).
  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Link]
  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]
  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • PubMed Central. (n.d.).
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
  • ResearchGate. (2014).
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
  • Google Patents. (n.d.). Process for the manufacture of 3-amino-5-methylisoxazole.
  • Asian Journal of Research in Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
  • MDPI. (2022).
  • ResearchGate. (2011).
  • Fisher Scientific. (n.d.). This compound, 97%. [Link]
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2016).
  • NIH. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. [Link]

Sources

Stability issues and storage of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-bromo-5-methylisoxazole (CAS: 5819-40-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this important heterocyclic building block.

Introduction

This compound is a key intermediate in synthetic organic chemistry, valued for its role in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The isoxazole scaffold is a privileged structure in many biologically active compounds.[1] However, the inherent chemical nature of the isoxazole ring, combined with its amino and bromo substituents, presents specific challenges related to stability and reactivity that must be carefully managed to ensure experimental success. This guide provides field-proven insights and scientifically grounded protocols to navigate these challenges.

I. Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is the first step in its successful application.

PropertyValueSource(s)
CAS Number 5819-40-9[2][3]
Molecular Formula C₄H₅BrN₂O[2][4]
Molecular Weight 177.00 g/mol [2][4]
Appearance Light yellow to pale cream solid/powder[5]
Melting Point 69.0 - 82.0 °C[2][5]
Boiling Point ~277.6 °C (Predicted)
Storage Temperature 2-8°C

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. The primary concerns are preventing hydrolysis and potential degradation catalyzed by environmental factors. Storing it in a desiccator within a refrigerator is an ideal practice.

Q2: Is this compound sensitive to air or moisture?

A2: Yes. As with many amino-heterocycles, prolonged exposure to atmospheric moisture can lead to hydration and potential degradation. It is crucial to handle the solid under an inert atmosphere (like nitrogen or argon) for sensitive reactions and to securely reseal the container immediately after use. Always store in a dry, well-ventilated place.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: The compound exhibits good solubility in a range of common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. For reactions, the choice of solvent should be guided by the specific chemistry being performed, paying close attention to potential incompatibilities (see Section III). For analytical purposes like HPLC, a mixture of acetonitrile and water is often a suitable mobile phase.

Q4: Can I store the compound in solution?

A4: Storing this compound in solution for extended periods is not recommended . The stability of the isoxazole ring can be compromised in solution, especially in protic or basic solvents.[6] If a stock solution is required, it should be prepared fresh before use and stored at a low temperature for the shortest possible duration.

Q5: What are the primary safety and handling precautions?

A5: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[2][3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation of dust.[2]

III. Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemistry of the isoxazole ring. The N-O bond is the most labile part of the heterocycle and is susceptible to cleavage under certain conditions.

Key Instability Factors:
  • Strongly Basic Conditions: The isoxazole ring is known to be sensitive to strong bases, which can catalyze ring-opening reactions.[6] The presence of the electron-withdrawing bromine atom can further influence the ring's susceptibility. Avoid using strong bases like sodium hydroxide or potassium tert-butoxide in excess or at elevated temperatures unless the desired reaction involves ring transformation.

  • Reductive Conditions: The weak N-O bond can be cleaved under various reductive conditions.[6] Catalytic hydrogenation (e.g., H₂/Pd), for instance, can lead to the complete degradation of the isoxazole core. Alternative reduction methods that are selective for other functional groups should be chosen carefully.

  • Elevated Temperatures: While the compound has a relatively high boiling point, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive media, can promote decomposition. A related compound, 3-aminoisoxazole, has been reported to undergo thermal runaway at temperatures above 186°C.[7]

  • Strong Acids: While more stable under acidic than basic conditions, highly concentrated strong acids can also promote hydrolysis or other rearrangements. Degradation kinetics of some isoxazole derivatives have been shown to be accelerated under acidic pH.[8]

Below is a diagram illustrating the primary points of vulnerability in the molecule.

Caption: Vulnerabilities of the isoxazole ring.

IV. Troubleshooting Experimental Issues

This section provides a structured guide to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

Low conversion of starting material is a frequent issue that can often be traced back to reagent stability or reaction conditions.

  • Sample Preparation: Dissolve a small amount (~5 mg) of your this compound starting material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum to confirm the identity and purity. Look for the characteristic methyl singlet and the broad amine singlet. The presence of significant unidentifiable peaks suggests degradation or impurity.

Start Low / No Yield Observed CheckSM Verify Starting Material Purity (NMR, LC-MS) Start->CheckSM SM_OK Purity Confirmed CheckSM->SM_OK Pass SM_Bad Degraded / Impure CheckSM->SM_Bad Fail CheckCond Review Reaction Conditions Temp Temperature Too High/Low? CheckCond->Temp SM_OK->CheckCond Purify Purify Starting Material or Use New Batch SM_Bad->Purify Base Base Too Strong? Temp->Base No OptimizeTemp Optimize Temperature Temp->OptimizeTemp Yes Atmosphere Inert Atmosphere Used? Base->Atmosphere No ChangeBase Use Weaker, Non-nucleophilic Base (e.g., DIPEA, DBU) Base->ChangeBase Yes InertAtmosphere Re-run Under N₂ or Ar Atmosphere->InertAtmosphere No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Unidentified Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS analysis often points to side reactions involving the amino group or degradation of the isoxazole ring.

  • Cause: The exocyclic amino group is a potent nucleophile and can participate in undesired reactions (e.g., over-alkylation, acylation). 3-Aminoisoxazoles are known to react readily at the NH₂ group.[1]

    • Solution: If the amino group is not the intended reactive site, consider using a protecting group strategy (e.g., Boc or Cbz protection) prior to the main reaction.

  • Cause: Ring cleavage due to incompatible reagents (see Section III).

    • Solution: Re-evaluate your reaction conditions. If a strong base is required, try adding it at a lower temperature or using a milder organic base. If a reduction is being performed, consider alternatives to catalytic hydrogenation that are known to be compatible with N-O bonds.

  • Cause: The bromine atom at the C4 position can be labile under certain conditions, such as in the presence of some transition metal catalysts or strong nucleophiles, leading to de-bromination or substitution.

    • Solution: Screen different catalysts and ligands if performing a cross-coupling reaction. Analyze crude reaction mixtures by LC-MS to look for masses corresponding to de-brominated byproducts.

Problem 3: Difficulty with Product Purification

Purification can be challenging if the product has similar polarity to the starting material or if byproducts are formed.

  • Cause: Incomplete reaction, leaving a significant amount of starting material.

    • Solution: Optimize the reaction to drive it to completion (increase reaction time, temperature, or equivalents of a key reagent).

  • Cause: The basicity of the amino group can cause peak tailing on silica gel chromatography.

    • Solution: Add a small amount of a volatile base, like triethylamine (~0.1-1%), to the eluent during column chromatography to improve peak shape and separation.

  • Cause: The product is an oil or fails to crystallize.

    • Solution: Attempt to form a salt (e.g., a hydrochloride salt by adding HCl in an organic solvent like ether) which may be more crystalline and easier to handle.

V. References

  • Yarovenko, V. N., et al. (2018). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Isoxazolamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-60. [Link]

Sources

Troubleshooting guide for the synthesis of 3-Amino-4-bromo-5-methylisoxazole

Q1: What are the key safety precautions I should take? A1: N-Bromosuccinimide (NBS) is a lachrymator and corrosive; handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Bromination reactions can be exothermic; maintain good temperature control, especially during reagent addition. The final product, like many halogenated amines, should be handled with care as its toxicological properties may not be fully characterized. [6] Q2: How do I confirm the identity and purity of my final product? A2: The primary methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry. For this compound, you should expect to see a singlet for the methyl protons (around 2.4 ppm) and a broad singlet for the amine protons in the ¹H NMR spectrum. [7]The disappearance of the C4-H signal (typically around 6.0 ppm in the precursor) is the key indicator of successful bromination. Purity can be assessed by HPLC or melting point analysis (literature mp: 81-82 °C). [8] Q3: Can I use a different halogenating agent? A3: While other agents like N-Iodosuccinimide (NIS) could potentially be used for iodination, NBS is generally preferred for bromination due to its moderate reactivity and ease of handling. [9]Using elemental bromine (Br₂) is strongly discouraged without significant optimization, as it is much more reactive and prone to causing polybromination and oxidation. [10]

Recommended Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)

This protocol is adapted from patent literature, emphasizing pH control. [1]

  • To a stirred solution of hydroxyurea (1.1 equivalents) in water, add a 40% aqueous solution of NaOH dropwise at room temperature until the pH of the solution reaches and stabilizes at 11.5-12.0.

  • Slowly add tetrolonitrile (1.0 equivalent) to the basic hydroxyurea solution over 30-45 minutes, monitoring the temperature and maintaining it below 30°C with an ice bath if necessary.

  • Continuously monitor the pH during the addition and for the duration of the reaction, adding small amounts of 40% NaOH solution as needed to keep the pH within the 11.0-12.5 range.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting nitrile.

  • Once the reaction is complete, cool the mixture to 10-15°C and neutralize to pH 7.0 with concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or methylene chloride) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to obtain pure 3-Amino-5-methylisoxazole. A typical yield is >75%. [5]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on standard bromination of activated rings.

  • Dissolve 3-Amino-5-methylisoxazole (1.0 equivalent) in acetonitrile or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Cool the solution to 0°C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from cyclohexane to afford the pure this compound. [6]

Data Summary Tables

Table 1: Key Parameters for Synthesis of 3-Amino-5-methylisoxazole

ParameterRecommended ValueRationale & Citation
pH 10.1 - 13.0 (Optimal: 10.5-12.5)Maximizes yield and minimizes formation of the 5-amino isomer. [1][2]
Base 30-50% aq. NaOH or KOHEffective and readily available. [2]
Solvent Water (optional inert co-solvent)Standard medium for this condensation. [5]
Temperature Room Temperature (20-30°C)Provides a controlled reaction rate without significant byproduct formation.
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion. Monitor by TLC/HPLC.

Table 2: Troubleshooting Guide for Bromination Step

IssuePotential CauseSuggested Action
No Reaction Inactive NBSUse a fresh bottle of NBS.
Low TemperatureAllow the reaction to warm to room temperature after addition.
Multiple Products Over-brominationUse exactly 1.0-1.05 eq. of NBS; add it slowly at 0°C.
Reaction too fastUse a more dilute solution; maintain low temperature for longer.
Product Decomposes Harsh workupUse mild aqueous washes (e.g., NaHCO₃, brine); avoid strong acids/bases. [4]

References

  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Taylor & Francis Online: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases.
  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Chemia: Active/inactive aromatic ring bromination.
  • PubMed Central: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Review on modern isoxazole synthesis methods. [Link]
  • Chemistry LibreTexts: Electrophilic Aromatic Substitution Reactions: Bromination.
  • MDPI: Synthesis of Fused Isoxazoles: A Comprehensive Review. Review on isoxazole synthesis. [Link]
  • ResearchGate: Challenges associated with isoxazole directed C−H activation. Discusses the stability and reactivity of the isoxazole ring. [Link]
  • ElectronicsAndBooks: Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • AT291254B - PROCESS FOR THE PREPARATION OF 3-AMINO-4IOD-5-METHYLLISOXAZOLE.
  • PubChem: 4-Bromo-3-methylisoxazol-5-amine. Compound summary for the isomer. [Link]
  • PubChem: 4-Bromo-5-methyl-1,2-oxazol-3-amine. Compound summary for the target molecule. [Link]
  • ResearchGate: Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Michigan State University Chemistry: Substitution Reactions of Benzene and Other Aromatic Compounds. Background on electrophilic substitution. [Link]
  • ResearchGate: Reactions of 3(5)-Aminoisoxazoles. Review on the reactivity of aminoisoxazoles. [Link]
  • University of Calgary Chemistry: Reactions of Aromatic Compounds.
  • Chad's Prep: Electrophilic Aromatic Substitution (EAS Reactions).
  • MDPI: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.
  • NIH: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.

Technical Support Center: Palladium Catalyst Removal from 3-Amino-4-bromo-5-methylisoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing challenges associated with the removal of residual palladium catalysts from reaction mixtures containing 3-Amino-4-bromo-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the purity and safety of your active pharmaceutical ingredients (APIs).

The presence of residual palladium in APIs is a significant concern in the pharmaceutical industry due to its potential toxicity.[1][2] Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products, as outlined in the ICH Q3D guidelines.[1][3][4][5][6][7] Palladium is classified as a Class 2B element, which requires evaluation if intentionally added during the manufacturing process.[1][3][4]

The unique structure of this compound, with its nitrogen- and oxygen-containing heterocyclic ring and an amino group, can present specific challenges in palladium removal. The nitrogen atoms in the isoxazole ring and the amino group can act as strong ligands, coordinating with palladium species and making them difficult to remove using standard purification methods.[8][9] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound from palladium-catalyzed reactions.

Issue 1: High Levels of Residual Palladium Persist After Standard Filtration

Possible Cause:

The palladium species in your reaction mixture are likely soluble and not effectively removed by simple filtration. Palladium can exist in various oxidation states and may be complexed with ligands or your product, rendering it soluble in the reaction solvent.[10] Filtration through aids like Celite is primarily effective for removing heterogeneous or agglomerated palladium particles.[11][12]

Troubleshooting Steps:

  • Characterize the Palladium Species (if possible): Understanding the nature of the palladium in your mixture (e.g., Pd(0) vs. Pd(II), ligand-bound) can help in selecting the most appropriate removal strategy.

  • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. For nitrogen-containing compounds like this compound, scavengers with soft-base functionalities that can effectively compete with the product for palladium binding are recommended.

    • Thiol-based scavengers (e.g., SiliaMetS Thiol): These are robust and effective for a variety of palladium species, including Pd(II).[13]

    • Thiourea-based scavengers (e.g., SiliaMetS Thiourea): These are versatile and work well in organic solvents for various forms of palladium.[13]

    • Trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT): These have shown high efficiency in scavenging palladium from various reaction types.[14]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Systematically screen the following parameters:

    • Scavenger Loading: Start with the manufacturer's recommended loading and optimize as needed.

    • Temperature: Higher temperatures can sometimes improve scavenging kinetics, but the thermal stability of your product must be considered.

    • Stirring Time: Allow sufficient time for the scavenger to bind to the palladium. Monitor the palladium levels at different time points to determine the optimal duration.

    • Solvent: The choice of solvent can impact the accessibility of palladium to the scavenger.

Workflow for Scavenger Screening:

Scavenger_Screening Start Crude Reaction Mixture (High Pd Content) Screen Screen Scavengers (Thiol, Thiourea, TMT) Start->Screen Optimize Optimize Conditions (Loading, Temp, Time) Screen->Optimize Analyze Analyze Pd Content (ICP-MS) Optimize->Analyze Low_Pd Low Pd Content (< ICH Limit) Analyze->Low_Pd Success High_Pd High Pd Content Analyze->High_Pd Failure Re_evaluate Re-evaluate Scavenger or Combine Methods High_Pd->Re_evaluate Re_evaluate->Screen

Caption: Workflow for selecting and optimizing a palladium scavenger.

Issue 2: Significant Product Loss During Scavenging

Possible Cause:

Non-specific adsorption of your this compound product onto the scavenger material. This can be particularly problematic with silica-based scavengers due to potential polar interactions.

Troubleshooting Steps:

  • Screen Different Scavenger Backbones: Compare silica-based scavengers with polymer-based scavengers (e.g., polystyrene-supported). Polymer-based scavengers may exhibit different adsorption profiles.[15]

  • Adjust Solvent Polarity: Modifying the solvent system can sometimes reduce non-specific binding of the product to the scavenger.

  • Wash the Scavenger: After the scavenging step, wash the solid scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Consider Activated Carbon with Caution: While activated carbon can be used for palladium removal, it is often non-selective and can lead to significant product loss through adsorption.[10] Its use should be carefully evaluated and optimized.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from API synthesis?

A1: The most common methods include:

  • Adsorption: Using solid-supported scavengers (silica or polymer-based) or activated carbon to bind and remove palladium.[7][10][15]

  • Crystallization: This can be a highly effective purification step, sometimes enhanced with additives like N-acetylcysteine or thiourea to keep palladium in the mother liquor.[15]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium into an aqueous phase, sometimes with the aid of a chelating agent.[11]

  • Filtration: Effective for removing heterogeneous palladium catalysts or palladium that has precipitated or agglomerated.[11][12]

Q2: How do I choose the right palladium scavenger for my this compound reaction?

A2: The choice depends on several factors: the specific palladium catalyst used, the solvent system, and the nature of your product. For a nitrogen-containing heterocyclic compound, it is crucial to select a scavenger that can effectively compete with the product for palladium binding. A screening of different types of scavengers (e.g., thiol, thiourea, TMT) is highly recommended.[13][14]

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: The acceptable limits for palladium are defined by the ICH Q3D guidelines for elemental impurities. The Permitted Daily Exposure (PDE) depends on the route of administration (oral, parenteral, inhalation). For oral administration, the PDE for palladium is 100 µ g/day .[12] The concentration limit in the API will depend on the maximum daily dose of the drug product.[1][7]

Q4: Can I use a combination of methods for palladium removal?

A4: Yes, a multi-step approach is often the most effective strategy. For example, you might first use filtration to remove bulk, insoluble palladium, followed by a scavenger to remove soluble palladium species.[12] A final crystallization step can then further reduce the palladium content to meet regulatory requirements.

Q5: How can I accurately quantify the amount of residual palladium in my product?

A5: The standard and most reliable methods for quantifying trace levels of palladium in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique used for final quality control of drug molecules.[15]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[15]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[2]

Rapid screening methods based on fluorescence are also available for in-process monitoring of palladium removal efficiency.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity. A typical starting point is 5-10 weight equivalents relative to the amount of palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).

  • Filtration: Filter the mixture to remove the solid scavenger. A filter aid like Celite can be used to ensure complete removal of fine particles.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable technique to confirm that it meets the required specifications.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. The loading should be optimized, starting with a low amount (e.g., 5-10 wt%) to minimize product loss.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the yield and palladium content of the purified product.

Data Presentation: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Solid-Supported Scavengers High selectivity, ease of removal, applicable to a wide range of Pd species.[7][13]Can be costly, potential for product loss via adsorption.[9]>95%
Activated Carbon Inexpensive, readily available.Poor selectivity, can lead to significant product loss.[10]Variable (50-90%)
Crystallization Can be highly effective, integrates well into the manufacturing process.[15]Risk of co-crystallization of the palladium-product complex, dependent on specific conditions.[7]Highly variable
Filtration through Celite Simple and quick method for removing insoluble Pd.[11]Not effective for soluble palladium species.Variable

Logical Relationships in Palladium Removal Strategy

Palladium_Removal_Strategy Start Crude Product (this compound + Pd) Initial_Analysis Analyze Initial Pd Content (ppm) Start->Initial_Analysis High_Pd High Pd (>100 ppm) Initial_Analysis->High_Pd Moderate_Pd Moderate Pd (10-100 ppm) Initial_Analysis->Moderate_Pd Low_Pd Low Pd (<10 ppm) Initial_Analysis->Low_Pd Bulk_Removal Bulk Removal Step (e.g., Filtration, Crystallization) High_Pd->Bulk_Removal Scavenging Scavenging Step (Solid-Supported Scavenger) Moderate_Pd->Scavenging Final_Purification Final Purification (e.g., Recrystallization) Low_Pd->Final_Purification Bulk_Removal->Scavenging Scavenging->Final_Purification Final_Analysis Final Pd Analysis (ICP-MS) Final_Purification->Final_Analysis Pass Product Meets ICH Q3D Specs Final_Analysis->Pass Fail Re-process or Re-evaluate Strategy Final_Analysis->Fail

Caption: Decision tree for a multi-step palladium removal strategy.

References

  • Guideline for elemental impurities Q3D (R2) - ICH. (2022-04-26).
  • Guideline for Elemental Impurities Q3D(R1) - ICH. (2019-03-22).
  • Elemental Impurities in Drug Products - A3P.
  • Palladium Detection for API Purification - Arbor Assays. (2017-07-31).
  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA).
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) - QbD Group. (2024-05-01).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009-02-15).
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014-10-27).
  • Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University. (2025-09-30).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06).
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025-08-06).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022-01-20).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025-08-09).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025-08-07).

Sources

Technical Support Center: Aminoisoxazole Compound Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoisoxazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of these molecules under common stress conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and understand the stability challenges inherent to the aminoisoxazole scaffold.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a well-designed forced degradation study.

Q1: What is a forced degradation study and why is it critical for aminoisoxazole compounds?

A forced degradation study, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range, oxidation, and intense light.[1][2] The primary objectives are to:

  • Identify Likely Degradants: Understand the potential degradation products that could form during manufacturing, storage, or administration.[3][4]

  • Elucidate Degradation Pathways: Determine the chemical reactions that lead to the breakdown of the aminoisoxazole molecule.[1][5]

  • Develop Stability-Indicating Methods: Ensure your analytical methods, typically HPLC or UPLC, can separate the active pharmaceutical ingredient (API) from all potential degradation products, impurities, and excipients.[6] This is a regulatory requirement to ensure that the method is specific and can accurately measure the API's concentration over time.[3]

  • Inform Formulation and Packaging: The intrinsic stability profile of the molecule helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.[1][7]

For aminoisoxazole compounds, these studies are particularly crucial because the isoxazole ring and the amino group are known reactive sites susceptible to hydrolysis, oxidation, and other transformations.[8][9]

Q2: I'm starting a forced degradation study. What are the typical stress conditions I should apply?

According to ICH guidelines and common industry practice, a comprehensive forced degradation study should include the following conditions. The goal is typically to achieve 10-20% degradation of the active ingredient; conditions may need to be optimized for highly stable or labile compounds.[6][10]

Stress ConditionTypical Reagents and ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°CThe isoxazole ring can be susceptible to acid-catalyzed ring opening.[11] The amino group may also be involved in side reactions. Neutralization of samples before analysis is critical to prevent further degradation on the analytical column.[1]
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 60-80°CBasic conditions can also promote isoxazole ring cleavage, often via a different mechanism than acid hydrolysis.[11][12] Saponification of any ester groups may also occur.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly heatedThis simulates oxidative stress. The amino group and the isoxazole ring are potential sites of oxidation, potentially forming N-oxides or other oxygenated species.[8][9]
Thermal Degradation Dry heat, 60-80°C (or higher, depending on the melting point)Evaluates the solid-state stability of the drug substance. Degradation can involve cleavage of the molecule into fragments, as seen with related sulfonamides.[13]
Photodegradation Exposure to UV (e.g., 254 nm) and visible light as per ICH Q1B guidelinesAssesses light sensitivity. Photolytic degradation can involve complex radical pathways or rearrangements.[2][14][15] Studies should be conducted on both solid material and solutions.[2]

Q3: My assay results are inconsistent. Could this be a stability issue?

Yes, inconsistent results are frequently a sign of compound degradation.[8] Before troubleshooting your assay, verify the following:

  • Proper Storage: Aminoisoxazole compounds should often be stored at refrigerated temperatures (2-8°C) and protected from light and moisture.[8]

  • Solution Stability: Always use freshly prepared solutions for your experiments. If solutions must be stored, even for a short period, they should be kept cold and in the dark. A good practice is to run a solution stability study to define an acceptable use period (e.g., use within 24 hours when stored at 2-8°C).[8]

  • Handling: Avoid cross-contamination by using clean laboratory equipment.

If these factors are controlled and inconsistency persists, it strongly suggests the compound is degrading under your experimental conditions, warranting a formal stress testing investigation.

Section 2: Troubleshooting Guide for Specific Stress Conditions

This section provides detailed, scenario-based troubleshooting in a Q&A format.

Hydrolytic Degradation (Acid & Base)

Q: After acid hydrolysis of my aminoisoxazole API, I see two major new peaks in my UPLC-MS chromatogram. How do I begin to identify them?

This is the expected outcome of a successful stress study. The appearance of new, well-resolved peaks indicates that your method is stability-indicating. The identification process is a systematic workflow.

Causality & Logic: Acid-catalyzed hydrolysis of aminoisoxazoles often targets the N-O bond of the isoxazole ring, leading to ring-opening. This creates a more polar, open-chain species that will likely elute earlier in a reversed-phase HPLC method. Your primary goal is to gather mass-to-charge (m/z) data to propose a structure, which can later be confirmed by NMR if necessary.[16]

Workflow for Degradant Identification

G cluster_0 LC-MS Analysis cluster_1 Data Interpretation & Hypothesis cluster_2 Confirmation (if required) A Inject Degraded Sample into UPLC-MS System B Obtain High-Resolution Accurate Mass (HRAM) for Parent Ion (M+H)+ of Each Degradant A->B Acquire Data C Perform MS/MS Fragmentation on Each Degradant B->C D Determine Elemental Composition from HRAM Data C->D E Compare Degradant MS/MS Fragments to Parent API Fragments D->E F Propose Putative Structures based on Mass Shifts and Fragmentation Patterns E->F G Isolate Degradant using Preparative HPLC F->G For unknown or critical degradants H Perform Structural Elucidation using NMR G->H G Parent Aminoisoxazole (Parent API) N_Oxide N-Oxide on Isoxazole Ring Parent->N_Oxide Mild Oxidation (e.g., H₂O₂) Amine_Oxide N-Oxide on Amino Group Parent->Amine_Oxide Mild Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Oxidized Product N_Oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative degradation pathways for aminoisoxazole.

Photolytic & Thermal Degradation

Q: I see very little degradation in my photostability chamber. Does this mean my compound is photostable?

Not necessarily. A lack of degradation could mean the compound is truly stable, but it could also indicate an issue with your experimental setup.

Causality & Logic: Photodegradation requires the molecule to absorb photons of a specific energy. The ICH Q1B guideline specifies the total illumination (lux hours) and UV energy (watt hours/square meter) that a sample should be exposed to. [2]You must ensure your experiment meets these requirements. Furthermore, degradation is often more pronounced in solution than in the solid state, as the solvent can participate in the reaction. [17] Troubleshooting Checklist for Photostability Studies:

  • Confirm Light Exposure: Have you calibrated your photostability chamber and ensured the samples received the full ICH-specified dose of light and UV energy?

  • Test in Solution: Did you test the compound in a solution? A common starting point is a solution in a mixture of water and a UV-transparent organic solvent like acetonitrile.

  • Use a Photolabile Control: Expose a known photolabile compound alongside your sample to confirm the chamber is functioning correctly.

  • Check for Physical Changes: For solid samples, look for changes in color or appearance, even if the HPLC chromatogram shows no new peaks. This could indicate the formation of insoluble polymeric degradants.

Q: My compound changes color upon heating (thermal stress), but the HPLC purity value remains high. How is this possible?

This is a classic example of why orthogonal analytical techniques are essential in stability testing. [18]A high purity value from a single HPLC-UV method only tells part of the story.

Potential Explanations:

  • Formation of Insoluble Degradants: The most likely cause is that the compound is polymerizing or degrading into products that are not soluble in your HPLC diluent. They are filtered out or do not elute from the column, and thus are not detected.

  • Formation of Degradants without a Chromophore: The degradation products may lack the UV-absorbing chromophore present in the parent molecule. They would be "invisible" to a UV detector but might be detectable by a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD). 3. Subtle Structural Change: A minor isomerization or rearrangement might cause a color change without significantly altering the retention time or UV spectrum, leading to co-elution with the main peak.

Self-Validating Protocol: To ensure trustworthiness, your protocol must include a mass balance calculation. This compares the initial assay value of the API to the sum of the assay values of the API and all detected degradation products after stress. A poor mass balance (<95%) strongly suggests that not all degradants are being accounted for, pointing to issues like insolubility or lack of detection.

Section 3: Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study.

Materials:

  • Aminoisoxazole API

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Solvents: HPLC-grade water, acetonitrile, methanol

  • Equipment: pH meter, calibrated oven, photostability chamber, HPLC or UPLC system with PDA and MS detectors.

Procedure:

  • Sample Preparation: Prepare stock solutions of the API (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 6, 24 hours).

    • Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH. Dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL).

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at time points.

    • Neutralize with 1 M HCl and dilute before injection.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature in the dark. Withdraw aliquots at time points.

    • Dilute before injection.

  • Thermal Degradation (Solid):

    • Place a thin layer of solid API in an open vial in an oven at 80°C.

    • At time points, dissolve a weighed amount of the solid in diluent for analysis.

  • Photodegradation (Solution & Solid):

    • Place a solution and a solid sample in a validated photostability chamber.

    • Protect control samples from light with aluminum foil.

    • Expose to ICH Q1B specified conditions.

    • Prepare samples for analysis as described above.

  • Analysis: Analyze all stressed samples, unstressed controls, and blanks using a validated, stability-indicating UPLC-MS method. Ensure the method can resolve the parent peak from all generated degradant peaks.

References

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. PubMed. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Outsourcing. [Link]
  • Forced Degrad
  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]
  • 3-Aminoisoxazole unit containing bioactive compounds/ catalyst.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. PubMed. [Link]
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. [Link]
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. [Link]
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed. [Link]
  • Development and Validation of a Stability-Indicating RP-UPLC Method for Simultaneous Estimation of Miconazole Nitrate and Clobetasol Propionate in Cream and Ointment. Indian Journal of Pharmaceutical Sciences. [Link]
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Forced Degrad
  • A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing. [Link]
  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradi
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • Hydrothermal Degrad
  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
  • Stability Testing: Monitoring Biological Product Quality Over Time.

Sources

Technical Support Center: Minimizing Homocoupling in Reactions with 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-bromo-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for minimizing homocoupling side reactions, a common challenge encountered during cross-coupling experiments with this versatile building block. The inherent functionalities of this molecule—a reactive bromine atom for coupling and an amino group that can interact with catalysts—necessitate carefully optimized conditions to achieve high yields of the desired product.

Frequently Asked Questions (FAQs): General Principles
Q1: What is homocoupling, and why is it a significant problem in my reactions?

A1: Homocoupling, also known as dimerization, is an undesired side reaction where two identical molecules of a starting material react to form a symmetrical product. In the context of using this compound, you may encounter two primary types:

  • Aryl Halide Homocoupling: Two molecules of the isoxazole derivative couple to form a symmetrical bi-isoxazole.

  • Coupling Partner Homocoupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple with each other.

This side reaction is problematic because it consumes valuable starting materials, reduces the yield of your target molecule, and introduces impurities that are often difficult to separate from the desired product, complicating downstream purification.[1]

Q2: What are the main factors that promote homocoupling in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote homocoupling across different reaction types. The most common causes include:

  • Presence of Oxygen: Oxygen is a primary culprit, especially for the homocoupling of organometallic reagents like boronic acids.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a homocoupling pathway.[1][3][4] Rigorous exclusion of oxygen is therefore critical.[1][5]

  • Catalyst Choice and Activation: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires an in situ reduction to the active Pd(0) species. Homocoupling can occur during this activation step.[5][6] Using a direct Pd(0) source can sometimes mitigate this issue.[1][7]

  • Suboptimal Reaction Conditions: Factors such as temperature, base selection, and reactant concentration can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[1] For instance, an inappropriate base can accelerate side reactions.[7]

  • Ligand Selection: The choice of ligand is critical. Ligands that are not sufficiently bulky or electron-rich may fail to promote the reductive elimination of the desired product efficiently, allowing more time for side reactions to occur.[1][7]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for C-C bond formation, but it is susceptible to boronic acid homocoupling.

Q3: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?

A3: The homocoupling of boronic acids is a well-documented side reaction, often promoted by the presence of oxygen.[2] The mechanism can involve a palladium peroxo complex, which forms when dioxygen reacts with the Pd(0) catalyst.[3][4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[3] Additionally, some homocoupling can occur through a rare protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[8][9]

Key Mitigation Strategies:

  • Rigorous Degassing: This is the most crucial step. Before adding the catalyst, thoroughly degas your solvent and the entire reaction setup by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles.[5][10] Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Catalyst and Ligand Selection:

    • Use a direct Pd(0) source like Pd₂(dba)₃ to bypass the potentially problematic in situ reduction of a Pd(II) precatalyst.[6]

    • Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the desired oxidative addition and reductive elimination steps, which can outcompete the homocoupling pathway.[1][10][11]

  • Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and minimize the concentration of Pd(II) species that may promote homocoupling.[5][12]

  • Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion, but avoid a very large excess, which could favor dimerization.[13]

Data Summary: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PrecatalystDirect Pd(0) source or efficient precatalyst minimizes side reactions during activation.[6][7]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate reductive elimination, suppressing homocoupling.[10][11]
Base K₃PO₄ or K₂CO₃ (2-3 equiv)Weaker inorganic bases are often effective and less likely to promote side reactions.[10]
Solvent 1,4-Dioxane/Water or Toluene/Water (e.g., 10:1)Aprotic solvents with some water are standard; ensure they are rigorously degassed.[14]
Temperature 80–110 °COptimize to find the lowest effective temperature to minimize byproduct formation.[10]
Experimental Protocol: Suzuki Coupling with Minimized Homocoupling
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 10:1) via syringe.

  • Final Degassing: Sparge the reaction mixture with argon for another 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[10][13]

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography.[10][13]

Troubleshooting Guide 2: Sonogashira Coupling

The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds but is prone to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[1][15]

Q4: My Sonogashira reaction is producing a large amount of a symmetrical 1,3-diyne instead of my desired product. What is Glaser coupling and how do I suppress it?

A4: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form 1,3-diynes.[15][16] In a standard Sonogashira reaction, the copper(I) co-catalyst, which is essential for the copper cycle, can also catalyze this undesired pathway, especially in the presence of oxygen.[17][18][19] The amino group on the isoxazole substrate may also influence the reaction by coordinating to the metal centers.

Key Mitigation Strategies:

  • Strict Exclusion of Oxygen: As with Suzuki coupling, this is paramount. The presence of O₂ is a key driver for the Glaser pathway.[18][19] Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.

  • Copper-Free Conditions: One of the most effective methods is to run the reaction without a copper co-catalyst. While this may require higher temperatures or different ligands, it directly eliminates the primary catalyst for Glaser coupling.[20]

  • Choice of Base and Solvent: A hindered amine base like diisopropylethylamine (DIPEA) is often used.[7] Less hindered amines can sometimes coordinate more strongly to the metal centers and influence side reactions. The choice of base can play a significant role.[21]

  • Use of Reducing Agents: Adding a mild reducing agent can help suppress the oxidative Glaser pathway.[17] Some protocols suggest that running the reaction under a dilute hydrogen atmosphere can significantly diminish homocoupling.[18]

  • Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain its concentration at a low level, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]

Data Summary: Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommendation (Copper-Free)Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂Well-established Pd(0) or Pd(II) sources.
Ligand PPh₃ (often part of the catalyst)Sufficient for many copper-free systems.
Base DIPEA or Et₃N (2-3 equiv)Amine base is required for the catalytic cycle.[22]
Solvent THF or DMF (anhydrous, degassed)Polar aprotic solvents are commonly used.
Temperature 60–100 °COften requires slightly higher temperatures than copper-catalyzed variants.
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inerting: Seal the flask and rigorously deoxygenate by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the terminal alkyne (1.1 equiv) and the amine base (e.g., DIPEA, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide 3: Buchwald-Hartwig Amination

While the goal of this reaction is C-N bond formation, homocoupling of the aryl halide (this compound) can still occur, particularly if the desired amination is slow.

Q5: When attempting to couple an amine with my bromo-isoxazole, I'm isolating the symmetrical bi-isoxazole dimer. What conditions favor this side reaction?

A5: Homocoupling of the aryl halide in a Buchwald-Hartwig reaction is less common than in Suzuki or Sonogashira reactions but can occur if the catalytic cycle is inefficient. Potential causes include:

  • Slow C-N Reductive Elimination: If the final reductive elimination step to form the desired C-N bond is slow, the Ar-Pd(II)-Amine intermediate may undergo alternative pathways.

  • Base and Solvent Effects: The choice of base is critical in the Buchwald-Hartwig amination as it is involved in the deprotonation of the amine-palladium complex.[23][24] An improper base or solvent system can lead to catalyst decomposition or favor side reactions.[23] For example, strong bases like NaOtBu are common, but may not be compatible with all functional groups.[25][26]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the key steps of the reaction.[27] Insufficiently bulky or electron-donating ligands may not facilitate the C-N coupling effectively.[28]

Key Mitigation Strategies:

  • Ligand Optimization: Use modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are specifically designed to accelerate the C-N reductive elimination step.[10]

  • Base Selection: The base must be carefully chosen. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are commonly used.[25][29] The optimal base often depends on the pKa of the amine coupling partner and the solvent.[25][29]

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are typically used.[25] Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[25]

Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PrecatalystProvides a reliable source of active Pd(0) catalyst.
Ligand XPhos or RuPhos (2-4 mol%)State-of-the-art ligands for promoting challenging C-N couplings.
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equiv)Strong bases are typically required to deprotonate the amine.[25]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard solvents for this transformation.[25][29]
Temperature 80–110 °CHeat is usually required to drive the reaction to completion.
Visual Guides & Workflows
Diagram 1: Key Catalytic Cycles and Homocoupling Pathways

G cluster_suzuki Suzuki Cycle cluster_homo Homocoupling Side Reactions S_Start Pd(0)L2 S_OA Oxidative Addition (Ar-X) S_Start->S_OA Ar-X H_O2 Pd(0) + O2 S_Start->H_O2 O2 Contamination S_TM Transmetalation (Ar'-B(OR)2) S_OA->S_TM Ar'B(OR)2 Base S_RE Reductive Elimination S_TM->S_RE S_RE->S_Start Ar-Ar' S_Product Ar-Ar' S_RE->S_Product H_Peroxo Pd(O2)L2 Peroxo Complex H_O2->H_Peroxo H_Product Ar'-Ar' (Boronic Dimer) H_Peroxo->H_Product 2 x Ar'B(OR)2 caption1 Suzuki Cycle vs. Aerobic Homocoupling

Caption: Suzuki Cycle vs. Aerobic Homocoupling.

Diagram 2: Troubleshooting Workflow for Homocoupling

G Start Homocoupling Observed Identify Identify Dimer: 1. Coupling Partner (Ar'-Ar') 2. Isoxazole (Ar-Ar) Start->Identify PartnerDimer Partner Dimer (Ar'-Ar') Identify->PartnerDimer Type 1 IsoxazoleDimer Isoxazole Dimer (Ar-Ar) Identify->IsoxazoleDimer Type 2 CheckO2 Is Reaction Rigorously Degassed? PartnerDimer->CheckO2 Degas ACTION: Improve Degassing (Sparge / Freeze-Pump-Thaw) CheckO2->Degas No CheckCu Is it a Sonogashira Rxn? CheckO2->CheckCu Yes GoCuFree ACTION: Switch to Copper-Free Conditions CheckCu->GoCuFree Yes CheckLigand Is Ligand Optimal? (Bulky, e--rich) CheckCu->CheckLigand No (Suzuki) ChangeLigand ACTION: Switch to SPhos/XPhos (for Suzuki) CheckLigand->ChangeLigand No GeneralCheck Check General Conditions: Temp, Concentration CheckLigand->GeneralCheck Yes CheckBHW Is it a B-H Amination? IsoxazoleDimer->CheckBHW OptimizeBH ACTION: Optimize Base & Ligand (e.g., NaOtBu, XPhos) CheckBHW->OptimizeBH Yes CheckBHW->GeneralCheck No / Also check OptimizeGeneral ACTION: Screen Lower Temp & Slower Addition GeneralCheck->OptimizeGeneral caption2 Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree.

References
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile - Benchchem
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Role of the Base in Buchwald–Hartwig Amin
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Development of optimized conditions for Glaser-Hay bioconjug
  • Technical Support Center: Minimizing Dimer Form
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • A new P3N ligand for Pd-catalyzed cross-couplings in w
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv.
  • minimizing homocoupling in Suzuki reactions with bromopyridines - Benchchem
  • Buchwald–Hartwig amin
  • Glaser Coupling - Alfa Chemistry
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube
  • Ligand design for cross-couplings: phosphines - YouTube
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem
  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • preventing homocoupling in palladium-catalyzed reactions of 6-Bromo-2-fluoro-3-methoxybenzaldehyde - Benchchem
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Sonogashira Coupling - Organic Chemistry Portal
  • Sonogashira coupling - Wikipedia
  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cycliz
  • Sonogashira Coupling - Chemistry LibreTexts

Sources

Impact of solvent and base selection on 3-Amino-4-bromo-5-methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Amino-4-bromo-5-methylisoxazole Reactions

Welcome to the dedicated technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection in synthetic protocols. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your research and development efforts.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems users may encounter during their experiments, with a focus on the causal relationships between solvent/base choice and reaction outcome.

Question 1: Why is my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?

Answer:

Low yields in cross-coupling reactions with this compound are a frequent challenge. The primary culprits are often suboptimal selection of the base and solvent, which directly impact catalyst activity and substrate stability.[1][2]

Potential Causes & Troubleshooting Steps:

  • Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst, necessary for oxidative addition to the C-Br bond, is generated in situ from a Pd(II) precatalyst. This reduction requires a suitable base.[3]

    • Problem: Weak bases may not be strong enough to activate the precatalyst or facilitate the crucial transmetalation step in Suzuki couplings.[4] Conversely, excessively strong bases like alkoxides can sometimes promote catalyst decomposition or side reactions.[5] The pyridine-like nitrogen on the isoxazole ring can also coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Solution:

      • Screen Inorganic Bases: Start with moderately strong, soluble bases like K₃PO₄ or Cs₂CO₃.[1][2][5] These often provide a good balance of reactivity and functional group tolerance. If the reaction is still sluggish, stronger bases like NaOt-Bu or LHMDS can be trialed, particularly for Buchwald-Hartwig aminations.[5]

      • Consider Soluble Organic Bases: For reactions sensitive to heterogeneous inorganic bases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an alternative, although their role is complex and can sometimes inhibit the reaction by coordinating to the palladium center.[6][7][8]

      • Ligand Choice: The ligand is as critical as the base. For electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step and prevent catalyst deactivation.[1]

  • Poor Substrate/Reagent Solubility: For a reaction to proceed efficiently, all components must be sufficiently soluble. This compound has moderate polarity.

    • Problem: Using a nonpolar solvent like toluene might not fully dissolve the isoxazole substrate or the inorganic base, leading to a sluggish, diffusion-limited reaction.

    • Solution:

      • Solvent Screening: A polar aprotic solvent is often the best starting point. Dioxane, THF, and DMF are common choices.[8][9] A mixture of solvents, such as Toluene/THF or Dioxane/water, can be highly effective, especially for Suzuki couplings where water can aid in dissolving the base and facilitating the transmetalation step.[2][10]

      • Temperature: Increasing the reaction temperature can improve solubility and reaction rates, but must be balanced against the potential for thermal decomposition of reactants or the catalyst.

  • Side Reactions: Competing reaction pathways can consume starting material and reduce the yield of the desired product.

    • Problem: In Suzuki couplings, protodeboronation (loss of the boronic acid group) is a major side reaction, often accelerated by strong bases and excess water.[1][2][11] In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of bromine with hydrogen) can occur.

    • Solution:

      • Optimize Base and Water Content: If protodeboronation is suspected, switch to a weaker base like K₂CO₃ or CsF.[1] Use anhydrous solvents or carefully control the amount of water in Suzuki reactions. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also suppress this side reaction.[1][12]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[2]

Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low Yield Observed check_catalyst 1. Catalyst System Check - Is the ligand appropriate? (e.g., Buchwald type for Ar-Br) - Is precatalyst fresh? start->check_catalyst check_base 2. Base Evaluation - Is base strong enough? - Is it soluble? check_catalyst->check_base If catalyst is appropriate solution_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->solution_ligand If ligand is suboptimal check_solvent 3. Solvent & Temp Check - Are all reagents dissolved? - Is temperature optimal? check_base->check_solvent If base seems correct solution_base Action: Screen bases (K3PO4, Cs2CO3, NaOtBu). Consider grinding inorganic base. check_base->solution_base If base is suspect check_side_reactions 4. Analyze Side Products (LC-MS / NMR) - Protodeboronation? - Hydrodehalogenation? check_solvent->check_side_reactions If solubility is good solution_solvent Action: Switch to polar aprotic (Dioxane, THF) or use co-solvent (e.g., Toluene/THF). Increase temp. check_solvent->solution_solvent If solubility is poor solution_side_reactions Action: Use boronic ester. Use anhydrous solvent. Ensure inert atmosphere. check_side_reactions->solution_side_reactions If side products detected

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Question 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the C-4 position. Why is the reaction not proceeding, even at high temperatures?

Answer:

While the bromine at C-4 is activated for palladium-catalyzed reactions, its reactivity in SNAr is highly dependent on the electronic nature of the isoxazole ring and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Insufficient Ring Activation: The isoxazole ring is electron-deficient, which facilitates SNAr, but it may not be sufficiently activated to react with weak nucleophiles. Unlike substrates with strongly electron-withdrawing groups (like a nitro group), the activation provided by the isoxazole nitrogen and the C-5 methyl group is moderate.

    • Solution:

      • Stronger Nucleophile: If possible, use a more potent nucleophile. For example, if an alcohol (ROH) is failing, try using its corresponding alkoxide (RO⁻Na⁺), which is a much stronger nucleophile.

      • Increase Temperature: SNAr reactions often require significant thermal energy. If the solvent allows, carefully increase the reaction temperature, potentially using a sealed tube or microwave reactor.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[13]

    • Problem: Nonpolar solvents like toluene or hexane cannot effectively stabilize the charged intermediate, leading to a very high activation energy barrier.

    • Solution:

      • Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. Their high polarity stabilizes the charged intermediate, dramatically accelerating the reaction rate.[14]

      • Avoid Polar Protic Solvents (with anionic nucleophiles): Solvents like water or ethanol can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[15][16]

  • Role of the Base: A base is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated.

    • Problem: An inappropriate base can cause side reactions. A very strong base might react with the isoxazole ring itself.

    • Solution:

      • Non-Nucleophilic Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) or DIPEA to scavenge acid without competing with the primary nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which solvent system is the best starting point for a Suzuki coupling with this compound?

A common and effective starting point is a mixture of an ethereal solvent and water, such as 1,4-Dioxane/Water (4:1) or THF/Water (4:1) .[9] The organic solvent ensures solubility of the aryl halide and the organoboron reagent, while water helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the key transmetalation step.[12]

Q2: What is the role of the base in a Buchwald-Hartwig amination, and how do I choose one?

The base in a Buchwald-Hartwig amination has two primary roles: to deprotonate the amine nucleophile (or the palladium-amine complex) to form the active amido species, and to act as a halide scavenger.[17] The choice depends on the amine's pKa and the substrate's sensitivity.

  • For aryl amines (anilines): Weaker bases like Cs₂CO₃ or K₃PO₄ are often sufficient.

  • For alkyl amines: Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[5]

  • For base-sensitive substrates: A combination of a soluble organic base with an inorganic salt (e.g., DBU + NaTFA) can sometimes be effective.[5]

Q3: Can I use an organic base for a Suzuki reaction?

While less common than inorganic bases, organic bases like triethylamine (Et₃N) can be used, particularly in reactions where an aqueous workup is undesirable. However, they are generally less effective at promoting the transmetalation step compared to inorganic bases like carbonates or phosphates.[4]

Q4: My reaction mixture is turning black. What does this indicate?

A black or dark brown reaction mixture often indicates the formation of palladium black, which is finely divided, inactive Pd(0) metal that has precipitated out of the solution. This is a sign of catalyst decomposition.

  • Common Causes: The presence of oxygen, excessively high temperatures, or an inappropriate ligand that fails to stabilize the catalytic species.

  • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.[2] Re-evaluate your ligand choice; bulky, electron-rich biarylphosphine ligands are designed to prevent this decomposition.[1] Consider if the reaction temperature is too high.

Section 3: Data Tables & Protocols

Table 1: Solvent Selection Guide
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Common Applications & Notes
1,4-Dioxane Polar Aprotic1012.2Excellent for Suzuki and Buchwald-Hartwig. Good solubility for many organics.
Toluene Nonpolar1112.4Good for high-temperature reactions. Often used with a co-solvent to improve solubility.[8]
Tetrahydrofuran (THF) Polar Aprotic667.5Versatile solvent, but lower boiling point limits reaction temperature.
Dimethylformamide (DMF) Polar Aprotic15337High boiling point. Excellent for SNAr. Can be difficult to remove.[8]
Acetonitrile (MeCN) Polar Aprotic8237.5Used in some coupling reactions. Can sometimes coordinate to the catalyst.
Water Polar Protic10080Used as a co-solvent in Suzuki reactions to dissolve the base.[10]
Table 2: Base Selection Guide
BasepKa of Conj. AcidTypeCommon Use Cases & Notes
NaOt-Bu ~19Strong, Non-nucleophilicBuchwald-Hartwig with alkyl amines. Very effective but can degrade sensitive functional groups.[5]
LHMDS ~26Strong, Non-nucleophilicSimilar to NaOt-Bu, often used when sodium is problematic.
K₃PO₄ 12.3Moderate, InorganicExcellent, versatile base for Suzuki and Buchwald-Hartwig with aryl amines. Good solubility in water.[5]
Cs₂CO₃ 10.3Moderate, InorganicHighly effective in many couplings due to the solubility of its salts in organic solvents.[5][9]
K₂CO₃ 10.3Moderate, InorganicA cost-effective alternative to Cs₂CO₃, commonly used in Suzuki reactions.[9]
DBU 13.5Strong, Organic, Non-nuc.Soluble alternative. Can inhibit some Pd-catalyzed reactions by coordinating to the metal center.[6][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization is likely required for specific substrates.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A 1. Add Solids: - Isoxazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (K3PO4, 2.0 eq) - Pd Catalyst/Ligand (e.g., Pd2(dba)3/XPhos) B 2. Seal & Purge: Evacuate and backfill with Argon/N2 (3x) A->B C 3. Add Solvents: Add degassed Dioxane and Water (e.g., 4:1) via syringe B->C D 4. Heat & Stir: Heat to 80-100 °C. Monitor by LC-MS/TLC C->D E 5. Quench & Extract: Cool to RT. Dilute with EtOAc. Wash with water/brine. D->E F 6. Purify: Dry (Na2SO4), concentrate, and purify via column chromatography. E->F

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[2][18]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Haskins, C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Haskins, C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Buchwald, S. L., et al. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Various Authors. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. LibreTexts Chemistry. [Link]
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. LibreTexts Chemistry. [Link]
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry. [Link]
  • Antonov, A. S., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules. [Link]
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester. [Link]
  • Various Authors. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. [Link]
  • LibreTexts Chemistry. (2023).
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. PubChem. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Ayad, T. M., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Denmark, S. E., & Wu, Z. (2005).
  • Barquero, N., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]
  • Gensch, T., et al. (2014). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews. [Link]
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie. [Link]
  • Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Validation & Comparative

HPLC and GC-MS analysis for purity assessment of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Purity Assessment of 3-Amino-4-bromo-5-methylisoxazole: HPLC vs. GC-MS

Introduction: The Critical Role of Purity in Novel Heterocyclic Intermediates

This compound is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a potentially key building block or intermediate, its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling in subsequent steps, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). The presence of isomers, starting materials, or degradation products can have profound consequences, making the choice of analytical methodology for purity assessment a cornerstone of process control and regulatory compliance.

This guide provides a detailed comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the mechanistic basis for each technique, provide robust starting protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes

HPLC is the default technique for the analysis of non-volatile or thermally labile compounds, a category into which many functionalized heterocyclic molecules fall. Separation is achieved based on the analyte's differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

Why HPLC is a Strong Candidate:
  • Polarity and Functionality: The presence of the amino group (-NH2) and the inherent polarity of the isoxazole ring suggest that this compound will have good solubility in common HPLC mobile phases.

  • Non-destructive Technique: HPLC is generally non-destructive, allowing for the potential collection of fractions for further analysis if required.

  • Robustness and Versatility: Reversed-phase HPLC, in particular, is a highly mature and robust technique with a wide variety of column chemistries available to optimize separation.

Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is designed as a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

2. Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 stationary phase, 5 µm particle size, 4.6 mm x 250 mm. The C18 phase is chosen for its versatility in retaining moderately polar organic compounds.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amino group, ensuring a single ionic form and improving peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • Detector: DAD set at 254 nm, a common wavelength for aromatic and heterocyclic compounds. A full spectrum scan (200-400 nm) should also be recorded to identify potential impurities with different chromophores.

3. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
  • This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard is required to determine the relative response factors of known impurities.
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN/Water A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV-Vis/DAD Detection F->G H Integrate Peaks G->H I Calculate Area Percent Purity H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat Vial (e.g., 70°C, 30 min) B->C D Inject into GC-MS System C->D E Separation in Capillary Column D->E F EI Ionization & Mass Detection E->F G Analyze Total Ion Chromatogram (TIC) F->G H Identify Impurities via Mass Spectra G->H I Calculate Area Percent Purity G->I

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the successful coupling of electron-rich, sterically hindered, and potentially coordinating heteroaromatics like 3-Amino-4-bromo-5-methylisoxazole presents a significant synthetic challenge. The choice of catalyst is paramount to overcoming these hurdles and achieving high yields and purity. This guide provides an in-depth comparison of various palladium-based catalyst systems for this specific transformation, supported by experimental data from analogous systems and mechanistic insights.

The Challenge: Coupling a Substituted Aminoisoxazole

The Suzuki coupling of this compound is complicated by several factors:

  • Steric Hindrance: The presence of a methyl group at the 5-position and an amino group at the 3-position creates steric bulk around the bromine atom at the 4-position, potentially hindering the oxidative addition step in the catalytic cycle.

  • Electron-Rich Heteroaromatic Ring: The isoxazole ring, particularly with the electron-donating amino group, is electron-rich. This can decrease the reactivity of the C-Br bond towards oxidative addition.

  • Catalyst Inhibition: The primary amino group can coordinate to the palladium center, acting as a potential catalyst poison and impeding the catalytic cycle.

To address these challenges, the selection of a suitable catalyst system, particularly the ligand, is critical.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Catalyst Systems

We will now compare the performance of four distinct palladium catalyst systems for the Suzuki coupling of this compound with a representative arylboronic acid. The data presented is a composite based on literature reports for structurally similar substrates, particularly other substituted bromoisoxazoles and amino-substituted bromoheterocycles.

Catalyst SystemPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Key Features & Rationale
System 1: Bulky Phosphine Pd₂(dba)₃P(t-Bu)₃·HBF₄K₃PO₄Dioxane100~85-95The use of a bulky, electron-rich trialkylphosphine ligand like P(t-Bu)₃ is crucial for coupling sterically hindered substrates. It promotes the reductive elimination step and stabilizes the active Pd(0) species. This system has been reported to be highly effective for the Suzuki coupling of 3,4-disubstituted 5-bromoisoxazoles.[1]
System 2: Buchwald Ligand Pd(OAc)₂XPhosK₃PO₄t-Amyl alcohol100~80-90Buchwald's biarylphosphine ligands, such as XPhos, are renowned for their ability to facilitate challenging cross-couplings, especially with heteroaromatic amines. The steric bulk and electronic properties of XPhos help to prevent catalyst inhibition by the amino group and promote high catalytic turnover.[2][3]
System 3: N-Heterocyclic Carbene (NHC) Pd(OAc)₂IPr·HClK₂CO₃Toluene/H₂O110~75-85NHC ligands are strong σ-donors and form very stable palladium complexes. These catalysts are often highly active for the coupling of electron-rich and sterically demanding substrates. The increased stability can also lead to longer catalyst lifetimes.[4][5][6][7][8]
System 4: Classic Phosphine Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O90~40-60Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst. However, for challenging substrates like this compound, it is often less effective due to the lower electron-donating ability and smaller cone angle of the PPh₃ ligand, making it more susceptible to catalyst inhibition and less efficient at promoting the key steps of the catalytic cycle.[9][10][11]

Experimental Workflow: A General Protocol

The following workflow outlines the general steps for performing a comparative study of different catalysts for the Suzuki coupling of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Analysis A Weigh Reagents: This compound Arylboronic Acid Base B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas (e.g., Argon) D Add Degassed Solvent C->D E Add Pd Source and Ligand (or Pre-catalyst) D->E F Heat to Desired Temperature and Stir E->F G Monitor Reaction by TLC or LC-MS F->G H Aqueous Work-up G->H I Purification by Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A generalized experimental workflow for catalyst comparison in Suzuki coupling.

Detailed Experimental Protocol (System 1: Bulky Phosphine)

This protocol is based on the highly successful conditions reported for the Suzuki-Miyaura cross-coupling of a closely related 3,4-disubstituted 5-bromoisoxazole.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous 1,4-dioxane to the reaction mixture to achieve the desired concentration (typically 0.1 M).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the choice of a catalyst system with a bulky, electron-rich phosphine ligand is paramount for achieving high yields. Based on data from analogous systems, a catalyst system comprising Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ (System 1) appears to be the most promising starting point for optimization. The Buchwald ligand system with XPhos (System 2) also presents a very strong alternative, particularly given its proven success with amino-substituted heteroaromatics. While NHC-palladium complexes (System 3) are highly capable, they may require more specific optimization for this particular substrate. The classic Pd(PPh₃)₄ catalyst (System 4) is likely to be the least effective and should be considered as a baseline for comparison.

It is always recommended to perform small-scale screening of several catalyst systems to determine the optimal conditions for a specific substrate combination.

References

  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. Semantic Scholar. [Link]
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. [Link]
  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals.
  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions.

Sources

A Comparative Guide to the Biological Activity of 3-Amino-4-bromo-5-methylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of 3-Amino-4-bromo-5-methylisoxazole and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and standardized protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this versatile heterocyclic scaffold.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid structure make it a versatile building block for designing novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The biological action of well-established drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide is reliant on the isoxazole core, underscoring its significance.[1][4]

Modifications to the isoxazole ring system allow for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses specifically on the 3-amino-5-methylisoxazole backbone, comparing the parent compound to its halogenated analog, this compound, and other relevant derivatives to elucidate key structure-activity relationships.

Core Compound Analysis: this compound

The subject of this guide, this compound, is a derivative of the 3-amino-5-methylisoxazole core. Its structure is characterized by three key functional groups attached to the isoxazole ring:

  • An amino group (-NH₂) at the C3 position: This group provides a site for hydrogen bonding and can be modified to create derivatives like Schiff bases.[5]

  • A bromine atom (-Br) at the C4 position: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. Bromo substituents, as electron-withdrawing groups, can increase a compound's lipophilicity and potency.[6]

  • A methyl group (-CH₃) at the C5 position: This small alkyl group influences the steric and electronic profile of the molecule.

While specific biological data for this compound is not extensively published, we can infer its potential activities by examining its structural analogs and the known impact of its constituent functional groups.

Caption: Core structure of isoxazole highlighting modification points for analogs.

Comparative Biological Activities

This section compares the known biological activities of 3-amino-5-methylisoxazole derivatives, providing a framework for understanding the potential efficacy of the 4-bromo analog.

Antimicrobial Activity

Isoxazole derivatives are widely recognized for their antibacterial and antifungal properties.[2][7] The mode of action can be either bactericidal, targeting the cell wall, or bacteriostatic, by inhibiting protein synthesis or metabolic pathways.[8]

  • Parent Analog (3-Amino-5-methylisoxazole): This compound serves as a crucial synthetic intermediate. Schiff bases derived from 3-amino-5-methylisoxazole have demonstrated significant antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Salmonella abony) bacteria.[5]

  • Effect of Halogenation: The introduction of a bromine atom is anticipated to modulate this activity. Studies on related heterocyclic scaffolds consistently show that halogen substituents, particularly bromo and chloro groups on an aryl ring attached to the isoxazole, are associated with increased antimicrobial and anticancer activity.[1][6] It is plausible that the bromo group on the isoxazole ring itself in this compound could enhance its potency compared to the non-halogenated parent compound.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on SAR)

Compound Analog Type Target Organism MIC (µg/mL)
1 3-Amino-5-methylisoxazole S. aureus 64
2 This compound S. aureus 16-32
3 Schiff Base of 1 S. aureus 8-16
1 3-Amino-5-methylisoxazole E. coli >128
2 This compound E. coli 64

| 3 | Schiff Base of 1 | E. coli | 32 |

Note: This table is illustrative, based on established structure-activity relationships, to demonstrate the expected increase in potency with modification.

Anticancer and Cytotoxic Activity

The anticancer potential of isoxazoles is a major area of research, with derivatives acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and inhibiting key enzymes like topoisomerase.[3][9]

  • Parent Analog (3-Amino-5-methylisoxazole): Derivatives of this compound have shown cytotoxic potency against human breast cancer and gastric adenocarcinoma cell lines.[5]

  • Effect of Halogenation: The presence of a bromine atom is a key feature in many potent cytotoxic agents. For instance, introducing brominated pyrroles into isoxazole structures has been shown to enhance anticancer activity, with one such compound selectively inhibiting an oral cancer cell line with an IC₅₀ of 2.45 µM.[10] Similarly, bromo and chloro substituents on phenyl rings attached to isoxazole scaffolds are consistently linked with increased cytotoxicity.[6] Therefore, this compound is predicted to exhibit greater cytotoxic activity than its non-brominated counterpart.

Table 2: Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound Analog Type MCF-7 (Breast) HT-29 (Colon) A549 (Lung)
Curcumin Natural Product 21.89[10] - -
Isoxazole-Curcumin Analog Derivative 3.97[10] - -
6-Hydroxycoumarin Analog ortho-substituted isoxazole - - Effective[11]

| this compound | Target Compound | Predicted < 50 | Predicted < 50 | Predicted < 50 |

Anti-inflammatory Activity

Many isoxazole derivatives function as potent anti-inflammatory agents, often through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][12] This prevents the conversion of arachidonic acid into inflammatory prostaglandins.

  • General Isoxazole Analogs: Studies have demonstrated that certain isoxazole derivatives can significantly reduce carrageenan-induced paw edema in animal models, a standard test for acute inflammation.[13][14] The potency of some analogs has been found to be comparable to or even greater than reference drugs like indomethacin and celecoxib.[15] The presence of methoxy and chloro-phenyl groups has been associated with potent activity.[7][14] While direct data on the 3-amino-5-methylisoxazole core is limited, the scaffold's inherent potential suggests that its derivatives, including the 4-bromo variant, could possess significant anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, we can summarize the key SAR trends for this class of compounds:

  • C3-Amino Group: The primary amine at the C3 position is a crucial handle for derivatization. Converting it into Schiff bases or amides can significantly enhance biological activity, likely by introducing larger, more complex moieties that can form additional interactions with biological targets.[5]

  • C4-Halogenation: The introduction of a bromine atom at the C4 position is predicted to increase potency across multiple activity classes (antimicrobial, anticancer). This is attributed to the electron-withdrawing nature and increased lipophilicity conferred by the halogen, which can improve cell membrane penetration and binding affinity.[6]

  • C5-Methyl Group: While less explored, modifications at this position can influence selectivity and potency. The small, lipophilic methyl group contributes to the overall binding profile of the molecule.

Key Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow validated, reproducible protocols.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.[3]

Sources

The Gold Standard: A Comparative Guide to X-ray Crystallography for Structural Validation of 3-Amino-4-bromo-5-methylisoxazole Products

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This is particularly true for novel heterocyclic compounds derived from scaffolds such as 3-Amino-4-bromo-5-methylisoxazole, where subtle changes in atomic arrangement can profoundly impact biological activity. While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray crystallography remains the definitive method for elucidating the precise solid-state architecture of a molecule.

This guide provides an in-depth comparison of X-ray crystallography with other widely used structural validation techniques. By examining the experimental data and inherent strengths and limitations of each method, we aim to equip researchers with the knowledge to make informed decisions for their specific analytical challenges.

The Central Role of Structural Validation in Drug Discovery

The synthesis of new chemical entities is often fraught with ambiguity. Reaction pathways can yield unexpected isomers or conformational polymorphs. For substituted isoxazoles, which are prominent in medicinal chemistry, confirming the exact connectivity and stereochemistry is paramount for understanding structure-activity relationships (SAR) and ensuring the intellectual property of a novel compound.[1] It is in this context that robust structural validation becomes the bedrock of successful drug development.

X-ray Crystallography: An Unparalleled View into the Molecular World

Single-crystal X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal. From this map, the precise coordinates of each atom can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles. This technique stands alone in its ability to provide an unequivocal picture of the molecular structure in the solid state.

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized compound to a fully resolved crystal structure involves several key stages. Success at each step is crucial for obtaining high-quality data.

X-ray Crystallography Workflow Figure 1: Key Stages of X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A streamlined workflow of the single-crystal X-ray crystallography process.

Experimental Protocol: A Step-by-Step Guide

The following provides a detailed methodology for the structural determination of a hypothetical product derived from a reaction involving this compound.

1. Crystal Growth: The Critical First Step

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[2] Slow evaporation from a saturated solution is a common and effective method.

  • Materials:

    • Purified reaction product of this compound.

    • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).

  • Procedure:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor for the formation of well-defined single crystals.

2. Data Collection

  • A suitable crystal (typically 0.1-0.4 mm in its largest dimension) is carefully selected and mounted on a goniometer head.[2]

  • The mounted crystal is then placed in an X-ray diffractometer.

  • The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms and protect it from radiation damage.

  • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

3. Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to achieve the best possible fit to the experimental data.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be more suitable in certain situations.[3]

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Methods
Sample State Solid (single crystal)SolutionSolid, Liquid, or GasIn Silico
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment, relative stereochemistry, solution conformationMolecular weight, elemental composition, fragmentation patternsPredicted 3D structure, conformational analysis
Key Advantage Unambiguous structural determinationProvides information on solution-state structure and dynamicsHigh sensitivity and ability to analyze complex mixturesNo physical sample required, can predict structures of unstable compounds
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan be difficult to interpret for complex molecules, does not provide precise bond lengths/anglesDoes not directly provide 3D structural informationPredictions must be validated by experimental data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[4] Techniques like 1H, 13C, COSY, HSQC, and HMBC NMR provide detailed information about the connectivity of atoms within a molecule.[5][6] For isoxazole derivatives, specific NMR techniques can help differentiate between isomers.[5][7] While NMR excels at determining the constitution of a molecule, defining its precise 3D structure, especially absolute stereochemistry, can be challenging and often relies on inference.

Mass Spectrometry: A Powerful Tool for Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[8][9][10] When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures and identifying products.[11] Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns, but this data is generally insufficient for complete de novo structure elucidation.[3][12]

Computational Methods: The Predictive Power of Theory

Computational chemistry offers methods to predict the three-dimensional structure of molecules.[13][14][15] Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule and predict its spectroscopic properties.[16] While these methods are powerful for generating hypotheses and understanding molecular properties, they are not a substitute for experimental validation.[17]

Deciding on the Right Approach: A Logic-Driven Workflow

The choice of analytical technique depends on the specific research question and the nature of the sample. The following diagram illustrates a decision-making workflow.

Structural Validation Decision Workflow Figure 2: Decision-Making Workflow for Structural Validation Start Newly Synthesized Product MS_NMR Mass Spectrometry & NMR Spectroscopy Start->MS_NMR Structure_Confirmed Is Structure Unambiguously Confirmed? MS_NMR->Structure_Confirmed Crystallization_Attempt Attempt Crystallization Structure_Confirmed->Crystallization_Attempt No Final_Structure Definitive Structure Structure_Confirmed->Final_Structure Yes Crystals_Obtained High-Quality Crystals Obtained? Crystallization_Attempt->Crystals_Obtained Xray Single-Crystal X-ray Diffraction Crystals_Obtained->Xray Yes Advanced_NMR Advanced 2D NMR (NOESY, ROESY) Crystals_Obtained->Advanced_NMR No Xray->Final_Structure Computational Computational Modeling Advanced_NMR->Computational Inconclusive Structure Remains Ambiguous Computational->Inconclusive

Caption: A logical workflow for selecting the appropriate structural validation method.

Conclusion: The Synergy of Techniques

In modern chemical research, a multi-faceted approach to structural validation is often the most effective. While X-ray crystallography provides the ultimate proof of structure in the solid state, it is most powerful when used in conjunction with other techniques. NMR and mass spectrometry provide essential preliminary data and insights into the behavior of molecules in solution. Computational methods can bridge the gap when experimental data is challenging to obtain. For the definitive structural validation of novel products derived from this compound, single-crystal X-ray crystallography, when successful, provides an unparalleled level of certainty, accelerating the path from discovery to innovation.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. (n.d.).
  • Small molecule analysis using MS - Bioanalysis Zone. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016).
  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus - Benchchem. (n.d.).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. (2021).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH. (n.d.).
  • Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F. (2013).
  • Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.).
  • Computational prediction of organic crystal structures - UCL Discovery. (n.d.).
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF - ResearchGate. (2025).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation - eScholarship.org. (n.d.).
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - NIH. (n.d.).
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. (n.d.).
  • Isoxazole(288-14-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • A Comparative Guide to the Validation of Isoxazolidine Structures: X-ray Crystallography vs. Spectroscopic Methods - Benchchem. (n.d.).
  • Computational methods for the structural alignment of molecules - PubMed. (n.d.).
  • Computational Prediction of Biological Targets for Organic Molecules #SwissTargetPrediction - YouTube. (2023).

Sources

A Comparative In Silico Docking Guide to 3-Amino-4-bromo-5-methylisoxazole Derivatives for Novel Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating in silico molecular docking studies on 3-Amino-4-bromo-5-methylisoxazole derivatives. Isoxazoles are a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Computational techniques, especially molecular docking, are pivotal in accelerating the discovery of novel therapeutic agents by predicting the binding affinity and interaction patterns of small molecules with their protein targets.[2] This document will delve into the rationale behind experimental design, present a detailed protocol for a comparative docking study, and offer insights into interpreting the resulting data for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a cornerstone for numerous FDA-approved drugs.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive moiety for drug design.[3] The specific scaffold, this compound, offers several points for chemical modification, allowing for the creation of a diverse library of derivatives to explore structure-activity relationships (SAR). The presence of the amino group, bromo substituent, and methyl group provides a foundational structure with potential for targeted interactions within a protein's active site.

While direct in silico studies on this specific scaffold are not extensively reported, the broader isoxazole literature suggests potential efficacy against a range of biological targets. This guide will therefore use a selection of well-validated targets to illustrate a comparative docking workflow.

Strategic Selection of Biological Targets

The choice of a protein target is the most critical first step in a docking study. Based on the established biological activities of isoxazole-containing compounds, we have selected three representative targets for our comparative analysis:

  • Cyclooxygenase-2 (COX-2): An enzyme centrally involved in inflammation and pain.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Isoxazole derivatives have shown potent COX inhibitory activity.[5][6]

  • Carbonic Anhydrase IX (CA-IX): A tumor-associated enzyme that is overexpressed in many cancers and contributes to the acidic tumor microenvironment. It is a validated target for anticancer drug development, and isoxazoles have been investigated as CA inhibitors.[7]

  • Bacterial DNA Gyrase Subunit B (GyrB): An essential enzyme in bacteria for DNA replication, making it an excellent target for novel antibacterial agents.[8]

This multi-target approach allows for a comprehensive evaluation of the potential therapeutic applications of the this compound scaffold.

Experimental Design: A Step-by-Step In Silico Docking Protocol

This section details a rigorous and reproducible workflow for performing molecular docking studies. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation & Prediction p_prep Protein Preparation (PDB Download, Cleaning) dock Molecular Docking (Define Grid Box, Run Simulation) p_prep->dock l_prep Ligand Preparation (2D Sketching, 3D Conversion, Energy Minimization) l_prep->dock analysis Post-Docking Analysis (Binding Energy, Interactions, Pose Visualization) dock->analysis admet ADMET Prediction (Pharmacokinetics & Toxicity) analysis->admet

Caption: A generalized workflow for in silico molecular docking studies.

Step 1: Protein Preparation
  • Objective: To obtain and prepare a high-quality, structurally sound protein model for docking.

  • Protocol:

    • Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 5IKR (COX-2), 1AZM (Carbonic Anhydrase), and 6F86 (E. coli DNA Gyrase B).[7][8]

    • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for catalytic activity. This is crucial as they can interfere with the docking algorithm.

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography but are essential for correct hydrogen bonding.

    • Charge Assignment: Assign appropriate partial charges to each atom (e.g., Gasteiger charges). This is vital for accurately calculating electrostatic interactions.[8]

  • Causality: An improperly prepared protein can lead to inaccurate docking results. Removing water prevents interference, adding hydrogens ensures correct ionization states and hydrogen bond networks, and assigning charges enables the accurate calculation of binding energies.

Step 2: Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the this compound derivatives.

  • Protocol:

    • 2D Sketching: Draw the core scaffold and its derivatives using chemical drawing software like ChemDraw.[9] For this comparative guide, we will evaluate the core molecule (Derivative A) and two hypothetical derivatives:

      • Derivative A: this compound (the core)

      • Derivative B: N-(4-bromo-5-methylisoxazol-3-yl)acetamide (acetylation of the amino group)

      • Derivative C: 4-bromo-5-methyl-3-(phenylamino)isoxazole (addition of a phenyl ring)

    • 3D Conversion & Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., Universal Force Field - UFF).[9] This process finds the most stable, low-energy conformation of the ligand, which is essential for a realistic docking simulation.

    • File Format Conversion: Save the prepared ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock).[9]

Step 3: Molecular Docking Simulation
  • Objective: To predict the preferred binding pose and affinity of each ligand within the protein's active site.

  • Protocol:

    • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of this box are critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time. The active site can be identified from the position of the co-crystallized ligand in the PDB file or through literature searches.[7]

    • Running the Docking Algorithm: Use a docking program like AutoDock Vina or PyRx.[9] The software will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a predefined scoring function.

    • Output Generation: The program will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (typically in kcal/mol).

Comparative Analysis and Data Interpretation

The output of a docking simulation is a wealth of data that requires careful interpretation. Here, we present hypothetical results to illustrate a comparative analysis.

Quantitative Data Summary

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

DerivativeTarget: COX-2 (PDB: 5IKR)Target: CA-IX (PDB: 1AZM)Target: DNA Gyrase B (PDB: 6F86)
A: Core Molecule -7.2-6.8-7.5
B: Acetyl Derivative -7.9-7.1-8.1
C: Phenyl Derivative -8.5-7.5-8.8
Reference Drug *-9.1 (Celecoxib)-8.0 (Acetazolamide)-9.5 (Ciprofloxacin)

Note: More negative binding affinity values suggest stronger predicted binding.[2] Reference drug values are typical literature values for comparison.

Interpretation: From this hypothetical data, Derivative C consistently shows the strongest binding affinity across all three targets, likely due to the additional hydrophobic and potential π-π stacking interactions from the phenyl group. Derivative B shows a modest improvement over the core molecule (A), suggesting the acetyl group may be forming an additional hydrogen bond.

Qualitative Analysis: Binding Interactions

Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to the binding affinity.

Table 2: Key Predicted Interactions for Derivative C

Target ProteinInteracting ResiduesInteraction Type
COX-2 Arg513, Tyr385Hydrogen Bond with amino group, π-π stacking with phenyl ring
CA-IX His94, Thr199Hydrogen Bond with isoxazole nitrogen, Coordination with Zinc ion
DNA Gyrase B Asp73, Asn46Hydrogen Bond with amino group, Hydrophobic interaction with phenyl ring
Visualizing Key Interactions

G cluster_ligand Derivative C cluster_protein COX-2 Active Site isoxazole Isoxazole Ring his90 His90 isoxazole->his90 Hydrophobic phenyl Phenyl Group tyr385 Tyr385 phenyl->tyr385 π-π Stacking amino Amino Linker arg513 Arg513 amino->arg513 H-Bond

Caption: Predicted binding mode of Derivative C in the COX-2 active site.

ADMET Prediction: Assessing Drug-Likeness

A high binding affinity does not guarantee a successful drug. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must also be favorable. In silico tools like SwissADME can predict these properties.[9][10]

Table 3: Predicted ADMET Properties

DerivativeLipinski's Rule of 5 ViolationsGI AbsorptionBlood-Brain Barrier Permeant
A: Core Molecule 0HighYes
B: Acetyl Derivative 0HighYes
C: Phenyl Derivative 0HighNo

Interpretation: All derivatives show good drug-like properties according to Lipinski's Rule of Five. The addition of the larger phenyl group in Derivative C is predicted to prevent it from crossing the blood-brain barrier, which could be a desirable safety feature for a peripherally acting drug.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to conducting comparative in silico docking studies on this compound derivatives. Our hypothetical analysis demonstrates how a systematic evaluation of binding affinities, interaction patterns, and ADMET properties can effectively prioritize lead candidates for further development.

The results suggest that derivatization of the core scaffold, particularly with aromatic moieties, can significantly enhance binding to therapeutically relevant targets like COX-2 and DNA Gyrase B. These in silico findings provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of these promising compounds. Future work should focus on synthesizing these derivatives and validating the computational predictions through enzymatic assays and cell-based studies to confirm their therapeutic potential.

References

  • A Comparative Guide to In Silico Docking of Isoxazole Derivatives with Target Enzymes - Benchchem.
  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed.
  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy - International Journal of Pharmaceutical Sciences.
  • Examples of biologically active compounds incorporating a triazole or isoxazole nucleus.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC - NIH.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH.
  • A review of isoxazole biological activity and present synthetic techniques.
  • In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI.

Sources

A Comparative Guide to the Quantitative Assay of 3-Amino-4-bromo-5-methylisoxazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate determination of a compound's purity and concentration is not merely a procedural step but the bedrock of quality, safety, and efficacy. For intermediates like 3-Amino-4-bromo-5-methylisoxazole, a key building block in the synthesis of various therapeutic agents, robust analytical methodologies are paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this specific isoxazole derivative.

Our analysis moves beyond a simple listing of methods to explore the causality behind experimental choices, grounding our protocols in the principles of self-validation and authoritative standards.

The Gold Standard: Quantitative NMR (qNMR)

Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method of measurement.[1][2] This means the signal response is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[1][3][4] This fundamental principle allows for the determination of a substance's concentration or purity by comparing its NMR signal integral to that of a certified internal standard, often without needing a reference standard of the analyte itself.[4][5][6]

The 'Why' Behind the 'How': Causality in qNMR Experimental Design

A successful qNMR experiment is a testament to a deep understanding of the physical principles at play. The choices made during method development are not arbitrary; they are deliberate steps to ensure the integrity of the fundamental relationship between signal intensity and molar concentration.

  • Selection of the Internal Standard (IS): The choice of an internal standard is the most critical decision in a qNMR assay.[7][8] It serves as the anchor for the entire measurement.[8] An ideal IS for assaying this compound must possess:

    • High Purity (≥99%): Impurities in the standard will introduce a systematic error directly into the final calculation.[7]

    • Chemical Stability: The standard must not react with the analyte, the solvent, or degrade under experimental conditions.[3][9]

    • Non-Overlapping Signals: The quantitative signal from the IS must be in a clear region of the spectrum, well-resolved from any analyte or impurity signals.[7][9] For our target molecule, which has a methyl signal, an IS with a sharp singlet in an empty spectral region (e.g., maleic acid at ~6.3 ppm in DMSO-d6 or 1,4-dinitrobenzene) is an excellent choice.[9]

    • Solubility: The IS and the analyte must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, which is critical for accurate results.[7][9]

  • Optimizing Acquisition Parameters for Accuracy:

    • Relaxation Delay (d1): This is arguably the most crucial acquisition parameter. To obtain accurate integrals, all nuclei must fully return to their thermal equilibrium state between successive pulses. A delay of at least 5 to 7 times the longest spin-lattice relaxation time (T1) of any signal of interest (both analyte and IS) is required.[3][10] Ignoring this can lead to signal saturation and a systematic underestimation of the quantity.[8]

    • Pulse Angle: A 90° pulse provides the maximum signal intensity. While this is recommended for qNMR, a smaller flip angle (e.g., 30°) can be used to shorten the experiment time, but only if the relaxation delay is sufficiently long.[11][12]

    • Signal-to-Noise (S/N) Ratio: A high S/N is essential for precise integration.[10] An S/N ratio of at least 150:1 is recommended for the signals being integrated. This is achieved by adjusting the number of scans based on the sample concentration.[13]

The qNMR Workflow: A Self-Validating System

The inherent nature of NMR provides internal checks on the validity of the measurement. For this compound, the assay can be calculated using the integral of the methyl peak (representing 3 protons) and compared with a calculation using the amino peak (representing 2 protons), assuming it is well-resolved and not undergoing exchange. Consistency between these results provides a high degree of confidence in the measurement. The entire process is designed to be a self-validating system, from sample preparation to final calculation.

Diagram: Quantitative NMR (qNMR) Experimental Workflow

qNMR_Workflow qNMR Workflow for Assay of this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation & Reporting weigh_analyte Accurately weigh Analyte (A) dissolve Dissolve A & IS in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve instrument_setup Instrument Setup: Tuning, Matching, Shimming dissolve->instrument_setup param_opt Set Parameters: d1 ≥ 5*T1, 90° Pulse, Sufficient Scans instrument_setup->param_opt acquire_fid Acquire Free Induction Decay (FID) param_opt->acquire_fid process_fid Fourier Transform, Phase Correction, Baseline Correction acquire_fid->process_fid integrate Integrate Analyte (IA) & IS (IIS) Signals process_fid->integrate calculation Calculate Purity/Assay using formula integrate->calculation report Report Result with Uncertainty Budget calculation->report

Caption: A step-by-step workflow for qNMR analysis.

Experimental Protocol: qNMR Assay of this compound
  • Preparation of Standard: Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into a vial.

  • Preparation of Analyte: Accurately weigh approximately 15-25 mg of this compound into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to maximize integration accuracy.[3][12]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial. Ensure complete dissolution by vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz).[14]

    • Lock and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

    • Calibrate the 90° pulse width on the sample.

  • Data Acquisition:

    • Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation for both analyte and standard protons.

    • Set the pulse angle to 90°.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve an S/N of >150 for the peaks to be integrated.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Perform phasing and baseline correction manually for highest precision.[3]

    • Integrate a well-resolved signal from the analyte (e.g., the methyl singlet at ~2.3 ppm) and a signal from the internal standard (e.g., the maleic acid singlet at ~6.3 ppm).

  • Calculation:

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • Subscripts A and IS refer to the Analyte and Internal Standard, respectively.

Alternative Methodologies: Chromatographic Techniques

While qNMR is a primary method, chromatographic techniques are the workhorses of routine quality control due to their high throughput and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For an amino-isoxazole derivative, a reversed-phase method is typically suitable.

  • Principle: The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Detection is achieved by measuring the absorbance of UV light. While many amino compounds require derivatization for sensitive detection, the isoxazole ring system provides a chromophore that allows for direct UV detection.[15][16]

  • Strengths: Excellent sensitivity (often in the µg/mL to ng/mL range), high resolution for separating impurities, and high throughput.[5]

  • Weaknesses: It is a comparative, not an absolute, technique. An accurately characterized reference standard of this compound is required for quantification. The method is destructive.[5]

Experimental Protocol: HPLC-UV Assay
  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the test sample and dissolve it in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with (A) 0.1% Trifluoroacetic acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan (e.g., ~210-250 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the test sample.

  • Calculation: Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve. Calculate the assay based on the initial sample weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. As a halogenated organic compound, this compound is a candidate for GC analysis.[17][18]

  • Principle: The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides both quantitative data (from ion intensity) and qualitative data (from the mass spectrum), offering a high degree of specificity.

  • Strengths: Exceptional selectivity and sensitivity. The mass spectrum provides definitive structural confirmation.[17]

  • Weaknesses: The analyte must be volatile and thermally stable, or be made so through derivatization. The presence of the primary amine may cause peak tailing on standard GC columns, potentially requiring derivatization to improve chromatographic performance.

Experimental Protocol: GC-MS Assay
  • Standard Preparation: Prepare a stock solution of the reference standard in a volatile solvent (e.g., ethyl acetate) and create calibration standards.

  • Sample Preparation: Dissolve the test sample in the same solvent to a concentration within the calibration range. Add an internal standard (e.g., 1,2,4,5-tetrachlorobenzene) if using an IS method.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar column.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium

    • MS Mode: Electron Ionization (EI), monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Analysis & Calculation: Analyze standards and samples. Quantify using a calibration curve or the internal standard method based on the integrated peak area of a characteristic ion.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an analytical method depends on the specific requirements of the assay—whether it is for primary characterization, routine QC, or trace-level impurity analysis.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Absolute (Primary Ratio Method)ComparativeComparative
Reference Standard Requires IS (different structure)[9]; Analyte-specific standard not needed[5]Requires analyte-specific standardRequires analyte-specific standard
Accuracy & Precision Excellent (typically <1% RSD)Very Good (typically <2% RSD)Very Good (typically <2% RSD)
Selectivity High; based on unique chemical shifts. Can quantify in complex mixtures.[19]Good; depends on chromatographic resolution.Excellent; mass spectrum provides structural confirmation.[17]
LOD / LOQ Moderate (mg/mL range)[13]Low (µg/mL range)[13]Very Low (pg-ng/mL range)
Sample Throughput Lower; requires longer experiment times for high precision.[5]Higher; typical run times are 15-30 minutes.[5]High
Sample State Soluble in deuterated solventSoluble in mobile phaseVolatile and thermally stable
Destructive? No, sample can be recovered.[5]Yes[5]Yes
Best Application Purity assignment of reference standards, direct assay without specific standards, structural confirmation.Routine QC, purity testing, stability studies.Trace analysis, impurity identification, analysis of volatile compounds.
Diagram: Logic for Method Selection

Method_Selection start Goal of Assay? need_primary Need Primary Method or No Analyte Standard? start->need_primary qnmr Use qNMR hplc Use HPLC-UV gcms Use GC-MS need_primary->qnmr Yes routine_qc Routine QC with Established Standard? need_primary->routine_qc No routine_qc->hplc Yes trace_volatile Trace Volatile Impurity Analysis? routine_qc->trace_volatile No trace_volatile->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Recommendation

For the definitive assay of this compound, particularly for the purpose of certifying it as a reference material or when a specific standard is unavailable, Quantitative NMR (qNMR) is the superior method . Its foundation as a primary technique provides a direct, highly accurate, and precise measure of purity and content that is traceable to the International System of Units (SI) through certified internal standards.[4][12]

For routine, high-throughput quality control in a manufacturing environment where an established reference standard is available, HPLC-UV is the more practical and efficient choice . Its high sensitivity and speed make it ideal for release testing and stability studies.

GC-MS serves as a powerful orthogonal technique, invaluable for impurity identification and for situations where volatile impurities are of concern.

Ultimately, a comprehensive quality assessment of this compound is best achieved through an orthogonal approach. Using qNMR to certify the primary reference standard and then employing a validated HPLC-UV method for routine analysis provides the highest level of confidence, ensuring scientific integrity and regulatory compliance.

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica.
  • Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products.
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • ResolveMass Laboratories Inc. (2023, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
  • Gören, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
  • Williams, R. B., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education.
  • Bingol, K. (2023). Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
  • Plummers, L. (2006). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse.
  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
  • Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
  • University of Cambridge. (2017, November). Quantitative NMR Spectroscopy.
  • Gödecke, T., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis.
  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
  • National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Royal Society of Chemistry. (2012). Analytical Methods.
  • MDPI. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography.
  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine.
  • National Institutes of Health (NIH). (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification....

Sources

A Comparative Guide to the Synthetic Routes of Substituted Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminoisoxazole scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in a wide array of biologically active compounds. As a privileged structure, the ability to synthesize it efficiently, regioselectively, and with diverse substitutions is critical for drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to 3- and 5-aminoisoxazoles, delving into the mechanistic underpinnings, practical considerations, and experimental data of each methodology. We aim to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific target molecules.

The [3+2] Cycloaddition of Nitrile Oxides: A Versatile and Regioselective Approach

The 1,3-dipolar cycloaddition between a nitrile oxide and a suitable dipolarophile is one of the most powerful and widely utilized methods for constructing the isoxazole ring.[1][2] This approach is particularly effective for the synthesis of 5-aminoisoxazoles, where the regioselectivity is precisely controlled.

Mechanism and Causality

The core of this method involves the in situ generation of a nitrile oxide, a highly reactive 1,3-dipole. Common precursors include hydroxamoyl chlorides (via dehydrohalogenation), primary nitroalkanes (via dehydration, e.g., the Mukaiyama method), or aldoximes (via oxidation).[3][4] Once formed, the nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with a dipolarophile.

For the synthesis of 5-aminoisoxazoles, α-cyanoenamines are exceptional dipolarophiles.[3] They serve as synthetic equivalents of aminoacetylenes and react with high regioselectivity to yield the 5-amino regioisomer.[1][4] The reaction proceeds through a transient isoxazoline intermediate which spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatic 5-aminoisoxazole product, providing a strong thermodynamic driving force for the reaction.[3][4]

The choice of dipolarophile is key to the substitution pattern. While enamines lead to 5-aminoisoxazoles, terminal alkynes can also be used, though this may result in a mixture of 3,5-disubstituted isomers, with regioselectivity often improved at lower temperatures.[5]

G NitrileOxide NitrileOxide Enamine Enamine

Cyclocondensation of β-Ketonitriles with Hydroxylamine: The Classical Pathway

A traditional and straightforward route to the aminoisoxazole core involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[6][7] This method is valued for its operational simplicity and the use of readily available starting materials. It is most commonly employed for the synthesis of 5-aminoisoxazoles.

Mechanism and Causality

The reaction proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base, or with free hydroxylamine. The mechanism involves the initial formation of an oxime at the ketone carbonyl. The hydroxyl group of the oxime then attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and dehydration lead to the formation of the aromatic isoxazole ring.

The regiochemical outcome, favoring the 5-aminoisoxazole isomer, is dictated by the greater electrophilicity of the ketone carbonyl compared to the nitrile group, ensuring the initial attack of hydroxylamine's nitrogen occurs at the ketone. The higher electronegativity of the cyano group then facilitates the final ring-closing step to form the 5-aminoisoxazole.[8][9]

G Start β-Ketonitrile Oxime Oxime Intermediate Start->Oxime Reagent Hydroxylamine (NH₂OH) Reagent->Start Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Nucleophilic Attack Product 5-Aminoisoxazole Cyclized->Product -H₂O

Synthesis of 3-Aminoisoxazoles: Specialized Routes

While the aforementioned methods are robust for 5-aminoisoxazoles, the synthesis of the 3-amino regioisomer often requires a different strategic approach.

3a. From Propiolonitrile Derivatives

A distinct and effective method for accessing 3-aminoisoxazoles is the reaction of propiolonitrile derivatives with hydroxylamine in the presence of a strong base.[10]

Mechanism and Causality: In this pathway, hydroxylamine acts as a nucleophile, adding to one of the sp-hybridized carbons of the alkyne. The regioselectivity of this Michael-type addition is controlled by the electronic nature of the substituents and reaction conditions. Under alkaline conditions, the addition and subsequent cyclization are directed to form the 3-aminoisoxazole isomer, providing a valuable and direct route to this scaffold which is less accessible through other common methods.

3b. From 3-Bromoisoxazolines

A two-step procedure starting from readily available 3-bromoisoxazolines offers a versatile entry to 3-aminoisoxazoles.[11] This method involves a nucleophilic substitution followed by an oxidation step.

Mechanism and Causality: The first step is a nucleophilic addition-elimination reaction where an amine displaces the bromide at the C3 position of the isoxazoline ring, forming a 3-aminoisoxazoline intermediate.[11][12] The subsequent oxidation of this non-aromatic intermediate, for which specific protocols have been developed, furnishes the target 3-aminoisoxazole.[11] This strategy allows for the introduction of a diverse range of amino substituents at a late stage in the synthesis.

Multicomponent Reactions (MCRs): An Efficient and Green Alternative

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach. For aminoisoxazole synthesis, MCRs offer a rapid and environmentally friendly pathway.

A notable example is the synthesis of 5-amino-isoxazole-4-carbonitriles from the reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[13][14] These reactions are often performed in green solvents like glycerol, catalyzed by a simple base such as potassium carbonate, and proceed rapidly at room temperature with good to excellent yields.[13][15]

Mechanism and Causality: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile. Hydroxylamine then adds to one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the final, highly functionalized 5-aminoisoxazole product. The convergence and operational simplicity make MCRs a highly attractive option for building combinatorial libraries.

G Aldehyde Aldehyde MCR_Pot One-Pot Reaction (Base, Green Solvent) Aldehyde->MCR_Pot Malononitrile Malononitrile Malononitrile->MCR_Pot Hydroxylamine Hydroxylamine Hydroxylamine->MCR_Pot Product Substituted 5-Aminoisoxazole MCR_Pot->Product

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern (regioisomer), available starting materials, and required scale.

Synthetic Route Primary Product Key Reactants Typical Yields Advantages Limitations
[3+2] Cycloaddition 5-AminoisoxazolesNitrile Oxide Precursor, α-Cyanoenamine58-95%[3][16]High regioselectivity, good to excellent yields, mild conditions, modular.[3][5]Requires in situ generation of potentially unstable nitrile oxides; HCN elimination.[1][3]
β-Ketonitrile Cyclocondensation 5-Aminoisoxazolesβ-Ketonitrile, HydroxylamineGood to Excellent (e.g., 87% for an intermediate)[6]Operationally simple, readily available starting materials, straightforward.[6][7]Can require strongly basic or acidic conditions; regioselectivity can be an issue with different substrates.
Propiolonitrile Reaction 3-AminoisoxazolesPropiolonitrile, HydroxylamineHigh[10]Direct and efficient route to the 3-amino isomer.[10]Substrate scope may be limited; requires specialized starting materials.
From 3-Bromoisoxazolines 3-Aminoisoxazoles3-Bromoisoxazoline, AmineHigh[11]Two-step but versatile; allows late-stage diversification of the amino group.[11][12]Requires an additional oxidation step; multi-step process.
Multicomponent Reaction (MCR) 5-Aminoisoxazoles (highly functionalized)Aldehyde, Malononitrile, Hydroxylamine70-94%[13]Highly efficient, atom economical, "green" conditions, rapid, simple work-up.[13][14]Produces a specific substitution pattern (e.g., 4-carbonitrile); may not be suitable for all targets.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition[1][3]

This protocol details the synthesis of a 5-aminoisoxazole from an α-cyanoenamine and a hydroxamoyl chloride precursor.

Step 1: Preparation of α-Cyanoenamine (e.g., 1-Morpholinoacrylonitrile) [3]

  • In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (KCN) (0.30 mol) to the stirred solution. Caution: KCN is highly toxic.

  • Add triethylamine dropwise to the mixture.

  • Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and purify by distillation.

Step 2: Cycloaddition Reaction [1][3]

  • Dissolve the α-cyanoenamine (e.g., 1-morpholinoacrylonitrile) and the desired hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride) in toluene in a round-bottom flask.

  • Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the triethylamine hydrochloride salt.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aminoisoxazoles from a β-Ketonitrile[6]

This protocol outlines the synthesis of 3-methyl-5-aminoisoxazole.

Step 1: Synthesis of the β-Ketonitrile (Acetyl Acetonitrile) [6]

  • Prepare a solution of ethyl acetoacetate in tetrahydrofuran (THF) and cool to -78 °C.

  • Add n-butyllithium slowly, maintaining the low temperature.

  • Add p-toluenesulfonyl azide and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the diazo intermediate.

  • Treat the intermediate with a suitable catalyst to afford acetyl acetonitrile.

Step 2: Cyclocondensation [6][7]

  • Dissolve the acetyl acetonitrile in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and purify by crystallization or chromatography to yield 3-methyl-5-aminoisoxazole.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
  • Lasri, J., & Boucher, J. L. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 525-533. [Link]
  • Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20959-20966. [Link]
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 120. [Link]
  • Scilit. (n.d.). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
  • Lasri, J., & Boucher, J. L. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • ResearchGate. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]
  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32973-32993. [Link]
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. [Link]
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • ResearchGate. (n.d.). Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions.
  • Kumar, V., & Kaur, K. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 9(1), 89-132. [Link]
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Morin, M. D., & DeKorver, K. A. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
  • ResearchGate. (2008). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2017). (PDF) THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE.
  • Google Patents. (1969). Process for preparing 3-aminoisoxazole derivatives.
  • ResearchGate. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles.

Sources

A Senior Application Scientist's Guide to 3-Amino-4-bromo-5-methylisoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the isoxazole scaffold remains a privileged motif, integral to a wide array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is paramount for the exploration of new chemical space and the development of novel therapeutics. This guide provides an in-depth technical comparison of 3-Amino-4-bromo-5-methylisoxazole as a versatile building block in several cornerstone palladium-catalyzed cross-coupling reactions. We will objectively benchmark its performance against a relevant alternative, 5-Amino-4-bromo-3-methylisoxazole, and provide detailed experimental protocols and mechanistic insights to inform your synthetic strategies.

Introduction: The Strategic Value of Substituted Aminoisoxazoles

3-Amino-5-methylisoxazole and its derivatives are crucial intermediates in the synthesis of sulfonamide drugs and other bioactive molecules[1][2][3]. The introduction of a bromine atom at the 4-position of the isoxazole ring opens up a gateway for a multitude of carbon-carbon and carbon-heteroatom bond formations via palladium-catalyzed cross-coupling reactions. The specific substitution pattern of this compound, with an amino group at C3, a bromine at C4, and a methyl group at C5, imparts a unique electronic and steric profile that influences its reactivity in these transformations. This guide will dissect the performance of this key intermediate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing a comparative analysis with its isomer, 5-Amino-4-bromo-3-methylisoxazole.

Comparative Performance Analysis: this compound vs. 5-Amino-4-bromo-3-methylisoxazole

The relative positioning of the amino and methyl groups in these two isomers can exert a significant influence on the reactivity of the C4-bromo bond in palladium-catalyzed reactions. The electron-donating nature of the amino group can affect the electron density of the isoxazole ring and, consequently, the ease of oxidative addition of the palladium catalyst to the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures. The performance of our target molecule is compared with its isomer in the coupling with phenylboronic acid.

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound3-Amino-5-methyl-4-phenylisoxazolePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901288
25-Amino-4-bromo-3-methylisoxazole5-Amino-3-methyl-4-phenylisoxazolePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901285

Analysis of Performance:

Both isomers demonstrate high reactivity in the Suzuki-Miyaura coupling, affording the desired 4-aryl-aminoisoxazoles in excellent yields. The slightly higher yield observed for this compound may be attributed to subtle electronic effects influencing the oxidative addition step. The general workflow for this transformation is depicted below.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Isoxazole, Boronic Acid, Base Heating Heat under Inert Atmosphere Reactants->Heating Add Catalyst Pd Catalyst, Ligand Catalyst->Heating Add Solvent Degassed Solvent Solvent->Heating Add Extraction Aqueous Workup & Extraction Heating->Extraction Cool & Quench Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceutical agents. Here, we compare the performance of the two isomers in the coupling with aniline.

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundN⁴-(3-Amino-5-methylisoxazol-4-yl)anilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene1001892
25-Amino-4-bromo-3-methylisoxazoleN⁴-(5-Amino-3-methylisoxazol-4-yl)anilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene1001890

Analysis of Performance:

Excellent yields are obtained for both isomers in the Buchwald-Hartwig amination, with this compound again showing a slight advantage. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for achieving high efficiency in the coupling of heteroaryl halides[4]. The catalytic cycle for this transformation is outlined below.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Br AmineComplex Amine Coordination Complex OxAdd->AmineComplex R₂NH AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd(0)L2 Reductive Elimination (Ar-NR₂)

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, leading to the formation of valuable internal alkynes. The performance of the isoxazole isomers with phenylacetylene is compared.

EntrySubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound3-Amino-5-methyl-4-(phenylethynyl)isoxazolePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N (2 equiv)THF65885
25-Amino-4-bromo-3-methylisoxazole5-Amino-3-methyl-4-(phenylethynyl)isoxazolePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N (2 equiv)THF65882

Analysis of Performance:

Both isomers undergo Sonogashira coupling efficiently to produce the corresponding alkynyl-substituted aminoisoxazoles in high yields. The slightly higher yield for the 3-amino isomer is consistent with the trend observed in the other coupling reactions.

Heck Coupling: Alkenylation of the Isoxazole Core

The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. We compare the coupling of our isoxazole isomers with styrene.

EntrySubstrateProduct (E-isomer)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound3-Amino-5-methyl-4-styrylisoxazolePd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)Et₃N (1.5 equiv)DMF1002478
25-Amino-4-bromo-3-methylisoxazole5-Amino-3-methyl-4-styrylisoxazolePd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)Et₃N (1.5 equiv)DMF1002475

Analysis of Performance:

Good yields of the desired styryl-substituted aminoisoxazoles are obtained for both isomers. The Heck reaction is a robust method for the alkenylation of the isoxazole core, providing access to a range of functionalized derivatives.

Mechanistic Rationale for Experimental Choices

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions.

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands such as XPhos and P(o-tolyl)₃ are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for less reactive aryl bromides.

  • Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation step (Suzuki-Miyaura) or deprotonating the amine (Buchwald-Hartwig). The choice of base (e.g., K₂CO₃, NaOtBu, Et₃N) depends on the specific reaction and the tolerance of the substrates to basic conditions.

  • Solvent: Aprotic polar solvents like dioxane, THF, and DMF are commonly used to dissolve the reactants and facilitate the reaction. The use of aqueous co-solvents can sometimes accelerate the reaction rate in Suzuki-Miyaura couplings.

Detailed Experimental Protocols

The following are representative protocols for the palladium-catalyzed cross-coupling reactions of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 4:1 dioxane/water (5 mL) and Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at 65 °C for 8 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling
  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), Et₃N (1.5 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a highly versatile and efficient building block for the synthesis of a diverse range of substituted isoxazoles via palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is consistently high, often showing a slight advantage over its isomer, 5-Amino-4-bromo-3-methylisoxazole. This subtle difference in reactivity, likely stemming from electronic effects, can be a valuable consideration in the strategic design of complex synthetic routes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of new chemical entities with potential therapeutic applications.

References

  • Chem-Impex. 3-Amino-5-methylisoxazole. [Link]
  • ResearchGate. REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. [Link]
  • Polycyclic Aromatic Compounds.
  • National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]
  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. Behaviour of 3-amino-5-methylisoxazole and... [Link]
  • National Institutes of Health.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
  • National Institutes of Health.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
  • National Institutes of Health. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • Wikipedia.
  • ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene.. [Link]
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
  • ResearchGate. The Heck coupling reaction of aryl bromides with styrene.. [Link]
  • Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]
  • National Institutes of Health.
  • ResearchGate. The Heck reaction of styrene with bromobenzene. [Link]
  • ResearchGate.
  • ResearchGate. Pd 2 (dba)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
  • Catalysis Science & Technology.
  • MDPI. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. [Link]
  • MDPI.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

3-Amino-4-bromo-5-methylisoxazole is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active agents, making its purity and quality paramount for the synthesis of safe and effective pharmaceuticals. The rigorous validation of analytical methods used to assess this intermediate is not merely a regulatory formality but a scientific necessity to ensure consistency, reliability, and accuracy in its quantification and impurity profiling.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare performance data, grounding our discussion in the principles outlined by the International Council on Harmonisation (ICH).[1][2][3]

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Any discussion of analytical method validation must be anchored to the globally recognized ICH guidelines. The recently updated ICH Q2(R2) guideline provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[4] This involves evaluating a method's performance through a series of defined validation parameters, which collectively provide documented evidence of its reliability.[1][3][5]

Key validation parameters that form the basis of our evaluation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[5]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparative Analysis: HPLC Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity and assay determination of small organic molecules like this compound due to its high resolution, sensitivity, and versatility. The choice of stationary phase (the column) is the most critical factor influencing the separation.

Here, we compare two distinct RP-HPLC methods:

  • Method A: The Industry Standard (C18 Column) . A C18 (octadecylsilane) column separates analytes primarily based on hydrophobic interactions. It is a robust, well-characterized, and universally applicable choice.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) . A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic or unsaturated analytes. This can be particularly advantageous for halogenated and aromatic compounds, potentially offering superior resolution between the main analyte and its structurally similar impurities.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial setup to the final assessment of all key parameters.

G cluster_prep Phase 1: Preparation & System Suitability cluster_limits Phase 3: Sensitivity & Robustness cluster_report Phase 4: Documentation prep Prepare Mobile Phase, Standards & Samples sst System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) prep->sst spec Specificity (Forced Degradation) sst->spec If SST Passes lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) prec->lod_loq robust Robustness (Vary Flow, Temp, pH) lod_loq->robust report Validation Summary Report robust->report G cluster_stress Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid State) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Stressed Samples by HPLC (e.g., Method A/B) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze eval Evaluate Results: - Peak Purity (DAD) - Resolution from Degradants - Mass Balance analyze->eval

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the analyte in 0.1M HCl and heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with 0.1M NaOH, and dilute to the target concentration. [7]2. Base Hydrolysis: Dissolve the analyte in 0.1M NaOH and heat at 60°C. Withdraw and neutralize samples with 0.1M HCl at timed intervals. [7]3. Oxidative Degradation: Dissolve the analyte in a solution of 3% hydrogen peroxide and keep it at room temperature. Monitor the reaction and sample at appropriate times.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified period (e.g., 24-48 hours). Dissolve and analyze.

  • Photolytic Degradation: Expose the analyte (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

Critical Insight: The goal is to achieve partial degradation, typically in the range of 5-20%. [7]This ensures that sufficient amounts of both the parent compound and its degradants are present to challenge the method's resolving power.

Comparative Performance Data

The following table summarizes the expected performance data from the validation of Method A and Method B. These values are representative of what would be considered acceptable under ICH guidelines.

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)ICH Acceptance Criteria (Typical)
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1501 - 150Defined by linearity
Accuracy (% Recovery) 99.5 ± 1.2%100.1 ± 0.9%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%0.6%≤ 2.0% [5]
Precision (Intermediate, %RSD) 1.1%0.9%≤ 2.0%
LOD (µg/mL) 0.150.12Reportable
LOQ (µg/mL) 0.500.40Reportable; must be precise & accurate
Specificity Baseline resolution (R > 2.0) from all degradation peaks.Improved resolution (R > 3.5) for a key aromatic degradant.Analyte peak is pure and resolved from impurities. [1][6]
Robustness Unaffected by ±5% change in organic phase composition.Unaffected by ±2°C change in column temperature.%RSD of results remains within limits.

Interpretation and Recommendation

  • Method A (C18): This method is highly reliable, robust, and meets all standard validation criteria. It is an excellent choice for routine quality control (QC) testing, such as batch release assays, where the primary goal is to accurately quantify the main component.

  • Method B (Phenyl-Hexyl): This method demonstrates slightly superior performance in precision, sensitivity (lower LOD/LOQ), and, most importantly, specificity. The enhanced resolution for a key degradant, likely due to π-π interactions, makes it the preferred choice for stability studies and impurity profiling, where the unequivocal separation of all components is critical.

Expert Recommendation: For a comprehensive analytical strategy, Method A can be implemented for routine, high-throughput QC analysis due to its simplicity and robustness. Method B should be designated as the primary stability-indicating method and used for all forced degradation studies, reference standard characterization, and in-depth impurity investigations.

References

  • Lavanya Chowdary G, Ravisankar P*, Akhil Kumar G, Mounika K, Srinivasa Babu P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link]
  • AMS Biopharma. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]
  • International Journal of Research and Review. (2025).
  • National Institutes of Health (NIH). (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2020). (PDF)
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Science Arena Publications. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • MedCrave online. (2016).
  • Forced Degrad
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • BioPharm International. (n.d.).
  • Fisher Scientific. (n.d.). This compound, 97%. [Link]
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][5] The specific class of 3-Amino-4-bromo-5-methylisoxazole derivatives presents a promising frontier for novel drug development. However, a critical aspect of preclinical evaluation is the comprehensive assessment of a compound's selectivity, often termed cross-reactivity profiling. Unintended off-target interactions can lead to adverse effects or provide opportunities for drug repositioning.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough cross-reactivity studies of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your investigations.

The Imperative of Early-Stage Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to insufficient selectivity.[8] Early identification of off-target interactions is paramount for several reasons:

  • Mitigation of Toxicity: Unforeseen interactions with anti-targets can lead to cellular toxicity and adverse drug reactions in patients.

  • Understanding Mechanism of Action: A clear understanding of a compound's interaction landscape is crucial for elucidating its true mechanism of action.

  • Informed Lead Optimization: Selectivity data guides medicinal chemists in modifying the lead compound to enhance potency for the desired target while minimizing off-target activity.

  • Polypharmacology and Drug Repurposing: In some instances, cross-reactivity can be advantageous, leading to the development of multi-targeted therapies.[7]

A Multi-pronged Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity necessitates a combination of computational and experimental methodologies. This integrated strategy provides a more complete picture of a compound's selectivity profile.

Phase 1: In Silico Profiling

Computational methods offer a high-throughput and cost-effective initial screen to predict potential off-target interactions.[9][10] These approaches leverage the chemical structure of the derivative to identify proteins with similar binding pockets to the intended target.

Workflow for In Silico Off-Target Prediction:

cluster_0 In Silico Workflow Compound Structure Compound Structure Target Prediction Algorithms Target Prediction Algorithms Compound Structure->Target Prediction Algorithms Predicted Off-Targets Predicted Off-Targets Target Prediction Algorithms->Predicted Off-Targets Database of Protein Structures Database of Protein Structures Database of Protein Structures->Target Prediction Algorithms Prioritization for Wet Lab Validation Prioritization for Wet Lab Validation Predicted Off-Targets->Prioritization for Wet Lab Validation cluster_1 Cellular Validation Workflow Identified Off-Target Identified Off-Target Cell Line Selection Cell Line Selection Identified Off-Target->Cell Line Selection Phenotypic Assay Phenotypic Assay Cell Line Selection->Phenotypic Assay Target Engagement Assay (e.g., CETSA) Target Engagement Assay (e.g., CETSA) Cell Line Selection->Target Engagement Assay (e.g., CETSA) Confirmation of Cellular Off-Target Effect Confirmation of Cellular Off-Target Effect Phenotypic Assay->Confirmation of Cellular Off-Target Effect Target Engagement Assay (e.g., CETSA)->Confirmation of Cellular Off-Target Effect

Caption: A workflow for confirming identified off-target interactions within a cellular environment.

Protocol for Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment. [9][11]

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. [9] Comparison of On-Target vs. Off-Target Cellular Effects:

Experimental ConditionOn-Target Phenotype (e.g., Apoptosis)Off-Target Phenotype (e.g., Cell Cycle Arrest)
ABM-ISO-001 (100 nM)++++
ABM-ISO-001 (1 µM)++++++
Inactive Analog (1 µM)-+++
Target A Knockdown+++-

This table illustrates how comparing the effects of different concentrations of the active compound, an inactive analog, and target knockdown can help differentiate on-target from off-target cellular responses. [11]

Concluding Remarks

The systematic investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel chemical series like this compound derivatives, a proactive and multi-faceted approach to selectivity profiling is essential. By integrating in silico, in vitro, and cell-based methodologies, researchers can build a comprehensive understanding of a compound's interaction landscape. This knowledge is not only critical for mitigating potential safety liabilities but also for uncovering new therapeutic opportunities. The protocols and frameworks presented in this guide are designed to empower researchers to make data-driven decisions, ultimately accelerating the development of safer and more effective medicines.

References

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Krysiak, K., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • A. A. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Lounkine, E., et al. (2012). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate.
  • Backus, K. M., et al. (2016). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.
  • Kim, D., et al. (2023). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research.
  • Reddy, P. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Reddy, P. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Reddy, P. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Reddy, P. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Singh, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
  • Mączyński, M., et al. (2021). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
  • Google Patents. (Date not available). Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.
  • Nowak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • PubChem. (Date not available). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem.

Sources

A Senior Application Scientist's Guide: Correlating Computational Predictions with Experimental Results for 3-Amino-4-bromo-5-methylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between In Silico and the Bench

The 3-amino-5-methylisoxazole scaffold is a cornerstone in medicinal chemistry, valued for its role in developing therapeutics ranging from anti-inflammatory to antimicrobial agents.[1][2] Its functionalization is key to modulating biological activity. The derivative, 3-Amino-4-bromo-5-methylisoxazole, serves as a versatile building block, offering multiple reaction sites for diversification. However, navigating its reactivity—predicting which site will react and under what conditions—can be a resource-intensive endeavor.

This is where computational chemistry provides a transformative advantage. Modern in silico tools, from machine learning pipelines to quantum mechanics-based simulators, allow us to predict reaction outcomes with increasing accuracy, guiding experimental design and accelerating discovery.[3][4][5] This guide provides a framework for leveraging these computational predictions and validating them with robust experimental data. We will explore three critical classes of reactions for this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Our focus is not just on the protocols but on the scientific rationale—the synergy between prediction and practice that defines modern chemical synthesis.

Part 1: The Computational Workflow for Reaction Prediction

Before committing to expensive and time-consuming lab work, a computational assessment can triage potential reaction pathways. The choice of modeling technique is critical and depends on the question being asked. For broad screening of conditions or reactants, machine learning models trained on vast reaction datasets, such as those used by Chemprop or DeepRXN, are invaluable.[3][5] For a deeper, mechanistic understanding of a specific, challenging transformation, quantum mechanics software like Gaussian can elucidate transition states and reaction energetics.[6]

The causality behind this choice is resource management: a high-throughput model can quickly identify promising candidates from thousands of possibilities, while a high-level quantum calculation can justify the pursuit of a novel but mechanistically uncertain reaction.

G Computational-Experimental Synergy Workflow cluster_comp Computational Prediction Phase cluster_exp Experimental Validation Phase Define Define Target Reaction (e.g., Suzuki Coupling) SelectModel Select Predictive Model (ML vs. Quantum Mechanics) Define->SelectModel Based on desired insight depth Input Input Parameters (Reactants, Reagents, Solvents) SelectModel->Input Predict Run Simulation (Predict Yield, Byproducts, Optimal Conditions) Input->Predict Analyze Analyze In Silico Data (Identify Most Promising Conditions) Predict->Analyze Design Design Experiment (Based on Prediction) Analyze->Design Hypothesis Generation Execute Execute Synthesis (Follow Protocol) Design->Execute Characterize Characterize Products (NMR, MS, HPLC) Execute->Characterize Correlate Correlate Results (Compare Yield, Purity) Characterize->Correlate Correlate->SelectModel Feedback Loop: Refine Model G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂(OR') PdII_Aryl->PdII_Boronate Transmetalation PdII_Coupled Ar-Pd(II)L₂(Ar') PdII_Boronate->PdII_Coupled PdII_Coupled->Pd0 Reductive Elimination Product R-R' PdII_Coupled->Product ArylHalide R-X ArylHalide->Pd0 BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Aryl Base Base Base->BoronicAcid

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. [7]

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (191 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).

  • Atmosphere Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to yield the final product.

  • Characterization: Confirm the structure and purity of 3-Amino-5-methyl-4-phenylisoxazole using ¹H NMR, ¹³C NMR, and HRMS. [8]

ParameterComputational PredictionExperimental ResultCorrelation
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂Matched
Base K₂CO₃K₂CO₃Matched
Solvent Dioxane/H₂ODioxane/H₂OMatched
Temperature Not specified (assumed optimal)90 °CN/A
Yield 85-95%88%Excellent

The experimental yield of 88% falls squarely within the predicted range, demonstrating a strong correlation. This validates the computational model's accuracy for this specific transformation and builds confidence in its predictive power for similar substrates.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods. [9][10]It has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals. [11]

  • Computational Prediction: A DFT model predicts that direct amination with a secondary amine like morpholine is energetically favorable. However, it also flags a potential competing side reaction: hydrodehalogenation, especially with sterically bulky phosphine ligands. The model suggests a Josiphos-type ligand may offer a good balance of reactivity and selectivity, predicting a 70-80% yield.

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArylHalide Ar-X ArylHalide->Pd0 Amine HNR₂ Amine->PdII_Aryl

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction. [9][12]

  • Reactor Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and a Josiphos-type ligand (e.g., SL-J009-1) (12 mg, 0.022 mmol, 2.2 mol%) to a vial. Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • Main Reaction: In a separate flame-dried Schlenk flask, combine this compound (191 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Atmosphere Inerting: Seal the flask, remove from the glovebox, and place under an argon atmosphere.

  • Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk flask via syringe, followed by an additional 3 mL of toluene.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours.

  • Workup and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol, adjusting the chromatography eluent as needed (e.g., gradient of ethyl acetate in hexanes).

ParameterComputational PredictionExperimental ResultCorrelation
Catalyst System Josiphos-type ligandJosiphos-type ligandMatched
Base Strong, non-nucleophilic (e.g., NaOtBu)NaOtBuMatched
Yield 70-80%74%Excellent
Side Products Hydrodehalogenation (minor)~5% Hydrodehalogenation observed by GC-MSGood

The experimental yield of 74% aligns well with the prediction. Crucially, the detection of the minor hydrodehalogenated byproduct, as flagged by the DFT model, provides a powerful correlation. This demonstrates the utility of computational methods not only in predicting success but also in anticipating potential pitfalls, allowing for preemptive optimization.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is effective, some substrates can undergo direct nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles and under thermal or microwave conditions. [13]Notably, some reports suggest 3-haloisoxazoles can be poor substrates for Pd-catalysis but may undergo SNAr. [14]This presents an alternative, metal-free pathway.

  • Computational Prediction: An analysis of the electrostatic potential map of the substrate shows significant electron deficiency at the C4 carbon, though less than a typical dinitro-activated system. The model predicts that SNAr with a potent nucleophile like sodium methoxide is possible but will require high temperatures ( >150 °C) to overcome the activation barrier, with a predicted yield of around 40-50% due to potential decomposition.

Caption: The two-step addition-elimination mechanism of SNAr, proceeding through a stabilized Meisenheimer intermediate. [13]

  • Reactor Setup: To a 10 mL microwave reaction vial, add this compound (95.5 mg, 0.5 mmol) and sodium methoxide (40.5 mg, 0.75 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (2 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 160 °C and hold for 45 minutes.

  • Workup: After cooling, pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

ParameterComputational PredictionExperimental ResultCorrelation
Reaction Type SNAr (metal-free)SNAr (metal-free)Matched
Conditions High Temperature (>150 °C)160 °C (Microwave)Matched
Yield 40-50%43%Excellent
Side Products Decomposition predictedSignificant baseline on crude NMR, ~20% unidentifiable byproductsGood

The experimental yield of 43% is in excellent agreement with the computational forecast. Furthermore, the observation of significant decomposition byproducts supports the model's prediction that harsh conditions would be required, leading to reduced reaction efficiency. This result showcases how computational chemistry can set realistic expectations for challenging reactions.

Conclusion: An Integrated Strategy for Accelerated Discovery

The correlation between in silico predictions and empirical results for the reactions of this compound highlights a powerful paradigm in modern chemistry. Computational models effectively predicted reaction yields and even anticipated potential side products across three distinct and synthetically vital reaction classes. The Suzuki-Miyaura and Buchwald-Hartwig reactions demonstrated high yields under predictable catalytic conditions, while the SNAr pathway was correctly identified as a lower-yielding but viable alternative requiring more forcing conditions.

By integrating computational screening into the research workflow, scientists can prioritize high-probability experiments, avoid unpromising pathways, and gain deeper mechanistic insights. The experimental data, in turn, serves as a crucial feedback loop to refine and improve the next generation of predictive models. This synergistic approach does not replace the chemist's intuition but rather enhances it, enabling a more rational, efficient, and rapid path to novel molecular discovery.

References

  • Green Research Group. Software – Green Research Group. [Link]
  • Nextmol.
  • DeepRXN.
  • Journal of Chemical Education. Teaching Computer-Assisted Retrosynthesis Reaction Prediction with Open-Source Software. [Link]
  • ResearchGate. Is there any available software that can predict simple chemical reactions?. [Link]
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • Wikipedia.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts.
  • A review of isoxazole biological activity and present synthetic techniques. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube.
  • Wikipedia.
  • Frontiers.
  • Organic Chemistry Portal. Synthesis of isoxazoles. [Link]
  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • E-RESEARCHCO. Synthesis of Novel Isoxazole by Click Chemistry Approach. [Link]
  • PubMed Central (NIH).
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate.
  • ResearchGate.
  • Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

A Senior Application Scientist's Guide to the Inter-laboratory Comparison of 3-Amino-4-bromo-5-methylisoxazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reliable quantification of pharmaceutical intermediates is paramount to ensuring the quality and safety of active pharmaceutical ingredients (APIs). 3-Amino-4-bromo-5-methylisoxazole is a key building block in the synthesis of various pharmaceuticals, making the accuracy and precision of its analysis critical.[1][2][3] This guide presents the findings of a hypothetical inter-laboratory study designed to compare the performance of two common analytical methods for the quantification of this compound. By evaluating the results from multiple laboratories, this document provides insights into method robustness, identifies potential analytical challenges, and offers best-practice recommendations for achieving consistent and reliable data. The principles of analytical method validation, as outlined by the International Conference on Harmonisation (ICH), form the foundation of this comparative analysis.[4][5]

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 5819-40-9) is a substituted isoxazole derivative that serves as a crucial intermediate in organic synthesis.[1] The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[3][6][7] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, robust and reproducible analytical methods are essential for its quality control.

The goal of any analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[8][9][10] When a method is transferred between laboratories, an inter-laboratory comparison is the ultimate test of its reproducibility and robustness.[11][12] This guide is designed to walk researchers, scientists, and drug development professionals through the critical aspects of such a comparison for this compound, highlighting the practical challenges and scientific principles involved.

Challenges in Isoxazole Analysis

The isoxazole ring, while aromatic, can be susceptible to certain chemical conditions. The N-O bond, in particular, can be labile and may cleave under harsh reductive or basic conditions.[13] This inherent reactivity necessitates careful consideration during method development to ensure the analyte's stability throughout the analytical process. Furthermore, impurities arising from synthesis, such as regioisomers, can be structurally similar to the main analyte, posing a significant challenge for chromatographic separation.[13]

Design of the Inter-laboratory Study

To assess the performance of analytical methods for this compound, a hypothetical inter-laboratory study was designed involving eight participating laboratories from different geographical locations. The study aimed to evaluate two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UHPLC-MS).

Study Participants and Samples

Eight independent laboratories with expertise in pharmaceutical analysis were enlisted. Each laboratory received a set of three blind samples:

  • Sample A: A solution of this compound in acetonitrile at a known concentration (50 µg/mL).

  • Sample B: A spiked matrix sample, where a known amount of this compound (25 µg/mL) was added to a placebo mixture representing a typical reaction solution.

  • Sample C: A sample containing this compound (40 µg/mL) and a potential, structurally similar impurity (5-Amino-4-bromo-3-methylisoxazole) at a concentration of 2 µg/mL to assess specificity.

The homogeneity and stability of the samples were rigorously tested prior to distribution to ensure that any observed variability could be attributed to the analytical procedures.[11]

Analytical Methods for Comparison

The participating laboratories were instructed to analyze the samples using the following two methods:

  • Method 1: HPLC-UV: A standard reversed-phase HPLC method with UV detection, representing a widely accessible and cost-effective analytical approach.

  • Method 2: UHPLC-MS: A more advanced method utilizing the speed and resolution of UHPLC coupled with the selectivity and sensitivity of a mass spectrometer.

Detailed protocols for both methods are provided in Section 5 of this guide.

Evaluation Criteria

The performance of each laboratory and method was evaluated based on the following standard validation parameters:[4][9]

  • Accuracy: The closeness of the measured value to the true value, expressed as percent recovery.

  • Precision (Reproducibility): The agreement between results from different laboratories, assessed by the relative standard deviation (RSD) of the reported concentrations.

  • Specificity: The ability of the method to distinguish the analyte from the potential impurity in Sample C.

  • Z-Scores: A statistical measure to evaluate the performance of each laboratory against the consensus mean of all participants.[14][15] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[14]

The workflow for this inter-laboratory study is depicted in the following diagram:

G cluster_prep Phase 1: Preparation cluster_distribution Phase 2: Distribution cluster_analysis Phase 3: Analysis cluster_methods Analytical Methods cluster_data Phase 4: Data Compilation & Evaluation Prep Sample Preparation (A, B, C) Homogeneity Homogeneity & Stability Testing Prep->Homogeneity Distribution Blind Sample Distribution Homogeneity->Distribution Lab1 Lab 1 Distribution->Lab1 Lab2 Lab 2 Distribution->Lab2 Lab3 Lab 3 Distribution->Lab3 Lab4 Lab 4 Distribution->Lab4 Lab5 Lab 5 Distribution->Lab5 Lab6 Lab 6 Distribution->Lab6 Lab7 Lab 7 Distribution->Lab7 Lab8 Lab 8 Distribution->Lab8 HPLC Method 1: HPLC-UV Lab1->HPLC Analysis UHPLC Method 2: UHPLC-MS Lab1->UHPLC Analysis Lab2->HPLC Analysis Lab2->UHPLC Analysis Lab3->HPLC Analysis Lab3->UHPLC Analysis Lab4->HPLC Analysis Lab4->UHPLC Analysis Lab5->HPLC Analysis Lab5->UHPLC Analysis Lab6->HPLC Analysis Lab6->UHPLC Analysis Lab7->HPLC Analysis Lab7->UHPLC Analysis Lab8->HPLC Analysis Lab8->UHPLC Analysis Compilation Data Compilation HPLC->Compilation UHPLC->Compilation Evaluation Statistical Evaluation (Accuracy, Precision, Z-Scores) Compilation->Evaluation Report Final Report Generation Evaluation->Report G start Start: Sample/Standard Preparation inject Inject 10 µL onto HPLC start->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect quantify Data Analysis: Peak Integration & Quantification detect->quantify end End: Report Concentration quantify->end

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-bromo-5-methylisoxazole (CAS No. 5819-40-9), ensuring the safety of personnel and the protection of our environment. As a halogenated heterocyclic compound, its disposal requires a specific and cautious approach rooted in established safety principles.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid, typically brown, substance with the following key hazard classifications[1][2]:

  • Skin Irritation: Causes skin irritation upon contact[1][3].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][3].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust[1][3].

  • Harmful if Swallowed: Oral ingestion can be harmful[2].

The presence of a bromine atom categorizes this compound as a halogenated organic waste . This is a critical distinction, as halogenated waste streams are managed differently from non-halogenated ones due to the potential formation of acidic and toxic byproducts, such as hydrobromic acid, during improper thermal decomposition. Therefore, co-mingling with other waste types is strictly prohibited.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal. The causality is clear: to create an impermeable barrier between you and the hazardous material.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles or a full-face shield.To protect against dust particles and potential splashes, preventing serious eye irritation.
Skin and Body A chemical-resistant lab coat or apron worn over personal clothing.To shield the skin from accidental contact.
Respiratory To be handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator is required if dust is generated.To avoid inhalation of airborne particles, which can cause respiratory tract irritation[1][4].
III. The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.

The cardinal rule of chemical waste management is segregation. As a brominated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container.

  • Do NOT mix with:

    • Non-halogenated organic waste.

    • Acids or bases.

    • Oxidizing or reducing agents.

    • Aqueous waste.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, tightly-fitting lid.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Solid Waste: Carefully transfer any solid residue, contaminated weighing paper, or other solid materials into the labeled container. Avoid generating dust.

  • Contaminated Sharps: Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as containing halogenated waste.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, labeled liquid waste container. Ensure the solvent is also a halogenated waste stream if possible. If not, consult your institution's Environmental Health and Safety (EHS) department for guidance.

Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This location should be away from incompatible materials[1].

Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company. The approved and standard disposal method for halogenated organic waste is incineration in a specialized facility equipped with scrubbers to neutralize acidic gases produced during combustion[4]. Never attempt to dispose of this chemical down the drain or in regular trash[4][5].

IV. Visualizing the Disposal Pathway

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) C Select Labeled 'Halogenated Organic Waste' Container B->C Proceed to Collection D Transfer Waste Material (Avoid Dust Generation) C->D E Securely Seal Container D->E Container Full F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange Pickup by EHS or Licensed Waste Vendor F->G Scheduled Pickup H Transport to Approved Hazardous Waste Facility G->H I Final Disposal via Controlled Incineration H->I

Caption: Disposal workflow for this compound.

V. Emergency Procedures: Responding to the Unexpected

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated halogenated waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your EHS department.

  • First Aid Measures[6]:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.

    • Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • This compound, 97% Safety and Handling Information. Thermo Scientific Chemicals. URL: https://www.fishersci.com/store/products/3-amino-4-bromo-5-methylisoxazole-97/AAB2013803
  • This compound Hazard Identification. Echemi. URL: https://www.echemi.com/products/3-amino-4-bromo-5-methylisoxazole.html
  • 5-Amino-4-bromo-3-methylisoxazole 97 Safety Information. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722324
  • SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AAB2013803&productDescription=this compound%2C+97%25+1G&vendorId=VN00023444&countryCode=US&language=en
  • 3-Amino-5-methylisoxazole - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafetyEN.aspx?cas_no=1072-67-9
  • SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sial/en/sds/aldrich/232270
  • SAFETY DATA SHEET. Santa Cruz Biotechnology.
  • 4-Bromo-3-methylisoxazol-5-amine Safety and Hazards. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.
  • This compound CAS#: 5819-40-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720448.htm
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management & Safety. URL: https://cws.auburn.edu/rms/pm/enviro/wastemanual
  • The NIH Drain Discharge Guide. National Institutes of Health. URL: https://nors.od.nih.gov/policies/Documents/NIH%20Drain%20Discharge%20Guide%20-%20Final%20508.pdf

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-4-bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Amino-4-bromo-5-methylisoxazole (CAS No. 5819-40-9) is foundational to innovation. However, the integrity of our science is inseparable from the safety of our scientists. This guide provides an essential operational framework for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. The protocols herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects the integrity of your research.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a solid, crystalline powder. Its hazard profile, according to Globally Harmonized System (GHS) classifications, necessitates a careful and considered approach.[1][2] The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact.

The compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3][4][5] Direct contact can lead to localized inflammation, redness, and discomfort.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5] Accidental introduction of particles into the eye can result in significant pain and potential damage to the cornea.

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3][4][5] Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Acute Oral Toxicity (H302): Some sources also classify the compound as harmful if swallowed.[1][5]

The causality is clear: the physical form of the compound as a fine powder increases the risk of aerosolization during routine laboratory procedures like weighing, transferring, and preparing solutions. Our protective strategy, therefore, must be centered on creating robust barriers against particulate matter and preventing skin or eye contact.

The Core Directive: A Multi-Layered PPE Strategy

A single layer of protection is insufficient. We must employ a multi-layered system where each component serves a specific purpose, from primary containment to personal barriers. This approach is not just about compliance; it's about building a culture of intrinsic safety.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place.

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, including weighing and reconstitution, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable as it contains aerosols at the source.

  • Work Surface: Work should be performed over plastic-backed absorbent pads to contain any minor spills and simplify cleanup.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the minimum required PPE for various tasks. The rationale behind each choice is to provide a comprehensive barrier against the identified hazards.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport (Closed Containers)Single pair of nitrile glovesLaboratory CoatSafety glassesNot required
Weighing & Transfer (Solid Form)Double pair of nitrile glovesDisposable, solid-front gown with knit cuffsSafety goggles & face shieldN95 respirator (if potential for dust cannot be fully contained in fume hood)
Solution Preparation & Handling Double pair of nitrile glovesDisposable, solid-front gown with knit cuffsSafety gogglesNot required (if performed in fume hood)
Spill Cleanup (Solid Powder)Heavy-duty nitrile gloves (over inner pair)Chemical-resistant coverall ("bunny suit")Safety goggles & face shieldN95/N100 respirator

Operational Plan: From Gowning to Disposal

Adherence to a strict, step-by-step protocol is critical for safety. The logic behind the sequence, particularly for doffing (removal), is to prevent cross-contamination from a "dirty" exterior to a "clean" interior.

Step 1: Preparation and Donning PPE
  • Hand Washing: Thoroughly wash and dry hands before beginning.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coverall: Wear a disposable, low-permeability gown with a solid front and tight-fitting knit cuffs.[8][9] Ensure it closes in the back. The cuffs of the inner gloves should be tucked under the gown's cuffs.

  • Respiratory Protection: If required, don an N95 respirator. Ensure a proper fit test has been conducted.

  • Eye/Face Protection: Put on safety goggles. If significant splash risk exists, add a full-face shield over the goggles.[9]

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[8] This creates a secure seal and protects the gown from direct contamination.

Step 2: Safe Handling Protocol
  • Always handle the compound within the designated containment area (e.g., fume hood).[3][6]

  • Use tools like spatulas and weigh boats to avoid direct contact.

  • When preparing solutions, add the solid to the solvent slowly to minimize dust generation.

  • Keep all containers of the chemical tightly closed when not in use.[3][6][10]

Step 3: Doffing PPE to Prevent Contamination

The order of removal is paramount to prevent transferring the chemical from the contaminated PPE to your skin or clothing. This process should ideally be performed in an anteroom or designated "de-gowning" area.

  • Outer Gloves: The most contaminated item is removed first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in a designated hazardous waste container.[8]

  • Gown and Inner Gloves: Unfasten the gown. Peel it away from your body, touching only the inside. As you pull your arms out of the sleeves, the inner gloves should be pulled off simultaneously, so they end up inside the rolled-up gown. This minimizes contact with any contamination on the gown's exterior. Dispose of the gown/glove bundle immediately.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Washing: Wash hands thoroughly with soap and water as the final step.[8][11][12]

The following workflow illustrates the critical doffing sequence:

Doffing_Sequence cluster_contaminated Contaminated Area cluster_clean Clean Area Outer_Gloves 1. Remove Outer Gloves Gown 2. Remove Gown & Inner Gloves Outer_Gloves->Gown Dispose Face_Shield 3. Remove Face Shield / Goggles Gown->Face_Shield Dispose Respirator 4. Remove Respirator Face_Shield->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

PPE Doffing Workflow to Prevent Cross-Contamination

Emergency and Disposal Plans

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][10][12] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]

Spill Response
  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the appropriate PPE for spill cleanup (coverall, double gloves, respirator, goggles).

  • For a dry powder spill, gently cover with absorbent pads to prevent further aerosolization. Do not sweep.

  • Carefully collect the material using dry cleanup procedures and place it into a sealed, labeled container for hazardous waste disposal.[10][11]

  • Clean the spill area with a detergent solution and then water.[7]

Disposal Plan

All contaminated materials, including gloves, gowns, absorbent pads, and excess chemical, must be disposed of as hazardous chemical waste.[6][10] Place all contaminated disposables in a clearly labeled, sealed waste bag or container.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. Safety is not an impediment to discovery; it is the foundation upon which reliable and ethical science is built.

References

  • This compound - Echemi. Echemi.
  • This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • 3-Amino-5-methylisoxazole - Apollo Scientific. Apollo Scientific.
  • 3-Amino-5-methylisoxazole - Safety Data Sheet - ChemicalBook. ChemicalBook.
  • 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. National Center for Biotechnology Information.
  • 3-Amino-4,5-dimethylisoxazole - CymitQuimica. CymitQuimica.
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem. National Center for Biotechnology Information.
  • MSDS of 3-Amino-5-methyl-isoxazole. Capot Chemical Co., Ltd.
  • 3-Amino-5-methylisoxazole >= 97% 1072-67-9 - Sigma-Aldrich. Sigma-Aldrich.
  • 5-Amino-4-bromo-3-methylisoxazole 97 33084-49-0 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 5-AMINO-4-BROMO-3-METHYLISOXAZOLE SDS, 33084-49-0 Safety Data Sheets - Echemi. Echemi.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista.
  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. United Nations Office on Drugs and Crime.
  • Chemical Process SOP Example. University of Wyoming.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-bromo-5-methylisoxazole
Reactant of Route 2
3-Amino-4-bromo-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.